molecular formula O4SiTi B7802830 Titanium silicon oxide CAS No. 19114-55-7

Titanium silicon oxide

货号: B7802830
CAS 编号: 19114-55-7
分子量: 139.95 g/mol
InChI 键: CFRNXBBHKHHBQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Titanium Silicon Oxide, also known as titanium silicate or Titanium(4+) orthosilicate, is an advanced inorganic compound with the linear formula TiSiO4 and a molecular weight of 139.95 g/mol. This material is recognized for its high thermal stability and remarkable insolubility, making it an excellent choice for demanding research and development environments . Its primary research applications leverage these stable properties in the fields of glass, optics, and advanced ceramics . As a thermally stable titanium source, it is suitable for creating ceramic structures and components for aerospace and electrochemical applications, such as in solid oxide fuel cells . In electronics, its superior dielectric properties and mechanical strength are valuable for fabricating capacitors, sensors, and electronic substrates . Furthermore, composite materials incorporating titanium and silicon oxides demonstrate significant potential in advanced sensor technology, including the development of highly sensitive humidity sensors . American Elements supplies this compound as a white powder with a density of 3.39 g/cm³ . It is also available in various other forms to suit specific experimental needs, including pellets, pieces, powder, sputtering targets, tablets, and nanopowder . Please note: This product is designated for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. All research and handling should be conducted by qualified laboratory professionals.

属性

IUPAC Name

titanium(4+);silicate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O4Si.Ti/c1-5(2,3)4;/q-4;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRNXBBHKHHBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Ti+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O4SiTi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801339927
Record name Titanium(4+) silicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801339927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19114-55-7
Record name Titanium(4+) silicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801339927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Titanium Silicon Oxide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of titanium silicon oxide (Ti-Si-O) nanostructures. This class of materials is of significant interest due to its tunable properties and potential applications in catalysis, photocatalysis, and as a drug delivery vehicle. This document details the most common synthesis methodologies, provides protocols for key characterization techniques, and presents quantitative data to facilitate comparison and reproducibility.

Synthesis of this compound Nanostructures

The properties of Ti-Si-O nanostructures are intrinsically linked to their synthesis method. The choice of technique dictates morphology, particle size, surface area, and crystallinity. The following sections detail the most prevalent methods: sol-gel synthesis, hydrothermal synthesis, chemical vapor deposition, and flame spray pyrolysis.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the hydrolysis and polycondensation of precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then gels to form a continuous solid network.

Experimental Protocol:

A typical sol-gel synthesis of TiO₂/SiO₂ hybrid nanoparticles is as follows[1][2]:

  • Titanium Precursor Preparation: Add titanium isopropoxide (TTIP) to ethanol (B145695) and stir for 30 minutes.

  • Hydrolysis: Prepare a solution of nitric acid (HNO₃) in deionized water and add it dropwise to the TTIP/ethanol mixture to initiate hydrolysis. Stir the resulting solution for 2 hours.

  • Silicon Precursor Preparation: In a separate vessel, add tetraethyl orthosilicate (B98303) (TEOS) to a solution of ammonia (B1221849) and ethanol.

  • Mixing: Add the TEOS solution dropwise to the hydrolyzed TTIP solution.

  • Gelation and Aging: Heat the mixture at 100°C until the solvent evaporates and a gel is formed. The aging of the gel is a crucial step where the structure and properties of the final material can be tailored.

  • Drying and Calcination: Dry the gel and then anneal it at a specific temperature (e.g., 600°C for 4 hours) to obtain crystalline TiO₂/SiO₂ nanoparticles. The calcination temperature significantly influences the crystallinity and phase composition of the final product.

Quantitative Data for Sol-Gel Synthesis:

ParameterValue/RangeResulting PropertiesReference
Precursors TTIP, TEOSFormation of Ti-O-Si bonds[1][2]
Solvent EthanolControls reaction rate and particle morphology[1]
Catalyst HNO₃ (acidic), NH₄OH (basic)Affects hydrolysis and condensation rates, influencing particle size and porosity. Acidic catalysis leads to dense, microporous structures, while basic catalysis results in looser, mesoporous structures.[1][3]
H₂O:TEOS Molar Ratio 4:1Influences the degree of hydrolysis and cross-linking.[4]
Calcination Temperature 300°C - 800°CAffects crystallinity, phase (anatase/rutile), and specific surface area. Higher temperatures generally lead to increased crystallinity and larger particle sizes, with a corresponding decrease in surface area.[5]
Aging Time 2 - 6 hoursInfluences particle size.[4]

Table 1: Summary of Sol-Gel Synthesis Parameters and Resulting Nanostructure Properties.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing highly crystalline, well-defined nanostructures.

Experimental Protocol:

A typical hydrothermal synthesis for titania-silica nanotubes is as follows[6]:

  • Precursor Suspension: Add TiO₂ powder to a concentrated sodium hydroxide (B78521) (NaOH) solution.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 130°C) for a set duration (e.g., 20 hours).

  • Washing: After the reaction, filter the precipitate and wash it with deionized water until a neutral pH is achieved.

  • Drying: Dry the resulting powder in an oven.

Quantitative Data for Hydrothermal Synthesis:

ParameterValue/RangeResulting PropertiesReference
Precursor TiO₂ powder (e.g., Degussa P25)Influences the final morphology (nanotubes, nanowires).[7]
Alkaline Solution 10 M NaOHHigh alkalinity is crucial for the formation of titanate nanotubes.[6]
Temperature 110°C - 150°CAffects the morphology; higher temperatures can lead to the formation of nanowires instead of nanotubes.[7]
Time 20 - 90 hoursInfluences the completeness of the transformation into nanotubes.[6][8]
Calcination Temperature 400°C - 500°CCan be used to convert the synthesized titanate nanotubes into anatase TiO₂ while retaining the tubular morphology.[7][8]

Table 2: Summary of Hydrothermal Synthesis Parameters and Resulting Nanostructure Properties.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film.

Experimental Protocol:

A general procedure for the deposition of Ti-Si-O thin films via CVD is as follows[9]:

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer) to remove any contaminants.

  • Precursor Delivery: Introduce volatile precursors, such as titanium tetrachloride (TiCl₄) and silane (B1218182) (SiH₄), into the reaction chamber using a carrier gas (e.g., Ar, N₂).

  • Deposition: Heat the substrate to the desired temperature to induce the chemical reaction and deposition of the Ti-Si-O film. The reaction can also be enhanced using plasma (Plasma-Enhanced CVD or PECVD).

  • Purging: After deposition, purge the chamber with an inert gas to remove any unreacted precursors and byproducts.

Quantitative Data for CVD:

ParameterValue/RangeResulting PropertiesReference
Precursors TiCl₄, SiH₄, TEOS, N₂ODetermines the composition of the film.[9]
Substrate Temperature 300°C - 900°CAffects the crystallinity and deposition rate.[9]
Pressure Low Pressure (LPCVD) or Atmospheric Pressure (APCVD)Influences film uniformity and reaction pathways.[10]
Gas Flow Rates 10 - 200 sccm (SiH₄)Controls the stoichiometry and thickness of the film.[11]

Table 3: Summary of CVD Parameters and Resulting Film Properties.

Flame Spray Pyrolysis (FSP)

Flame spray pyrolysis is a versatile and scalable process for the synthesis of a wide range of nanoparticles. It involves the combustion of a liquid precursor spray, leading to the formation of nanoparticles through nucleation and condensation in the gas phase.

Experimental Protocol:

A typical FSP process for producing titania-silica nanoparticles is as follows[12][13]:

  • Precursor Solution Preparation: Dissolve titanium and silicon precursors (e.g., TTIP and TEOS) in a suitable solvent (e.g., ethanol, n-hexane).

  • Atomization: Feed the precursor solution through a nozzle and atomize it with a dispersion gas (e.g., oxygen) to form a fine spray.

  • Combustion: Ignite the spray with a supporting flame (e.g., methane/oxygen). The high temperature of the flame leads to the decomposition of the precursors and the formation of oxide nanoparticles.

  • Collection: Collect the synthesized nanoparticles on a filter.

Quantitative Data for Flame Spray Pyrolysis:

ParameterValue/RangeResulting PropertiesReference
Precursors TTIP, TEOS, Hexamethyldisiloxane (HMDSO)Determines the composition of the nanoparticles.[14][15]
Solvent Ethanol, n-hexaneAffects the flame temperature and combustion characteristics.[14]
Precursor Concentration 0.1 - 1 MHigher concentrations generally lead to larger particle sizes.[14][16]
Dispersion Gas Flow Rate VariesHigher flow rates can result in smaller particle sizes.[13]
Flame Temperature 1500°C - 2000°CInfluences the crystallinity and phase of the nanoparticles.[13]

Table 4: Summary of Flame Spray Pyrolysis Parameters and Resulting Nanoparticle Characteristics.

Characterization of this compound Nanostructures

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized Ti-Si-O nanostructures. The following are key techniques employed for this purpose.

Structural and Morphological Characterization
  • X-Ray Diffraction (XRD): Used to determine the crystalline structure, phase composition (e.g., anatase, rutile), and crystallite size of the nanoparticles.

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the nanostructures.

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the internal structure, particle size, and morphology of the nanoparticles.

Compositional and Surface Analysis
  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements present in the nanostructures.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the material by nitrogen adsorption, which is a critical parameter for applications in catalysis and adsorption.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of this compound nanostructures.

Synthesis_Workflow cluster_synthesis Synthesis Method cluster_processing Post-Synthesis Processing cluster_product Final Product SolGel Sol-Gel Washing Washing SolGel->Washing Hydrothermal Hydrothermal Hydrothermal->Washing CVD Chemical Vapor Deposition Nanostructures Ti-Si-O Nanostructures CVD->Nanostructures Direct Deposition FSP Flame Spray Pyrolysis FSP->Nanostructures Direct Collection Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Calcination->Nanostructures Characterization_Workflow cluster_sample Sample cluster_techniques Characterization Techniques cluster_properties Determined Properties Nanostructures Ti-Si-O Nanostructures XRD X-Ray Diffraction Nanostructures->XRD SEM Scanning Electron Microscopy Nanostructures->SEM TEM Transmission Electron Microscopy Nanostructures->TEM XPS X-ray Photoelectron Spectroscopy Nanostructures->XPS BET BET Surface Area Analysis Nanostructures->BET Structure Crystalline Structure, Phase, Crystallite Size XRD->Structure Morphology Surface Morphology, Particle Size & Shape SEM->Morphology Internal Internal Structure, High-Res Morphology TEM->Internal Composition Elemental Composition, Chemical States XPS->Composition SurfaceArea Specific Surface Area BET->SurfaceArea

References

An In-depth Technical Guide to the Ti-O-Si Bond Formation Mechanism in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the formation of titanium-oxygen-silicon (Ti-O-Si) bonds during sol-gel synthesis. Understanding and controlling these linkages at the molecular level is critical for the rational design of TiO₂-SiO₂ based materials with tailored properties for applications ranging from catalysis and photocatalysis to advanced drug delivery systems.

Introduction to Sol-Gel Synthesis of TiO₂-SiO₂ Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[1] The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For the synthesis of titania-silica materials, the process fundamentally relies on the hydrolysis and condensation of molecular precursors, typically silicon and titanium alkoxides.[2]

The key to creating a homogeneous TiO₂-SiO₂ composite, rather than separate domains of TiO₂ and SiO₂, lies in the formation of stable Ti-O-Si covalent bonds.[1] The properties of the final material, including its thermal stability, surface area, and catalytic activity, are intimately linked to the density and distribution of these heterometallic linkages.

Core Chemical Reactions: Hydrolysis and Condensation

The formation of the Ti-O-Si network is a multi-step process initiated by the hydrolysis and subsequent condensation of titanium and silicon alkoxide precursors, such as titanium (IV) isopropoxide (TTIP) and tetraethyl orthosilicate (B98303) (TEOS).[3]

2.1. Hydrolysis

The first step is the hydrolysis reaction, where the alkoxy groups (-OR) of the precursors are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.[4]

  • Reaction for Silicon Precursor: Si(OR)₄ + H₂O ⇌ (HO)Si(OR)₃ + ROH

  • Reaction for Titanium Precursor: Ti(OR)₄ + H₂O ⇌ (HO)Ti(OR)₃ + ROH

A critical difference between titanium and silicon alkoxides is their relative reactivity. Titanium alkoxides are significantly more reactive towards hydrolysis and condensation than their silicon counterparts.[5] Theoretical studies show that the energy barriers for both hydrolysis and condensation are substantially lower for titanium alkoxides, by approximately 10 kcal/mol, compared to silicon alkoxides.[6] This disparity in reaction rates is a major challenge in achieving a homogeneous distribution of Ti-O-Si bonds. If not properly controlled, the rapid hydrolysis of the titanium precursor can lead to the formation of TiO₂-rich clusters within the silica (B1680970) matrix.[7]

2.2. Condensation

Following hydrolysis, the condensation reactions lead to the formation of M-O-M (where M is Si or Ti) bonds, releasing either water or an alcohol molecule.

  • Water Condensation: M-OH + HO-M → M-O-M + H₂O

  • Alcohol Condensation: M-OR + HO-M → M-O-M + ROH

The formation of the desired Ti-O-Si linkage occurs through a heterocondensation reaction between a hydrolyzed titanium species and a hydrolyzed silicon species:

  • Heterocondensation: Ti-OH + HO-Si → Ti-O-Si + H₂O

Mechanism of Ti-O-Si Bond Formation

The precise mechanism of Ti-O-Si bond formation is influenced by the reaction conditions, particularly the pH. The differing reactivities of the silicon and titanium precursors necessitate strategies to promote heterocondensation over the self-condensation of the titanium species.

A common and effective strategy is a two-step process where the less reactive silicon precursor (e.g., TEOS) is first partially hydrolyzed under controlled conditions before the more reactive titanium precursor (e.g., TTIP) is introduced.[8] This pre-hydrolysis step creates a population of Si-OH (silanol) groups that are readily available to react with the titanium precursor as it is added.

The formation of the Ti-O-Si bond is particularly favored when a method of basic two-step prehydrolysis of the silicon alkoxide is employed, followed by the addition of the titanium alkoxide and the completion of the hydrolysis.[9]

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Mixing (TEOS, TTIP, Solvent, Catalyst) hydrolysis Hydrolysis & Condensation start->hydrolysis gelation Gelation hydrolysis->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination drying->calcination ftir FTIR calcination->ftir Analysis of Ti-O-Si Bonds xps XPS calcination->xps Analysis of Ti-O-Si Bonds nmr NMR calcination->nmr Analysis of Ti-O-Si Bonds xanes XANES calcination->xanes Analysis of Ti-O-Si Bonds Reaction_Mechanism cluster_step1 Step 1: Pre-hydrolysis of Silicon Alkoxide cluster_step2 Step 2: Addition of Titanium Alkoxide cluster_step3 Step 3: Heterocondensation teos Si(OR)₄ silanol Si(OR)₃(OH) teos->silanol + H₂O h2o1 H₂O h2o1->silanol intermediate Transition State silanol->intermediate ttip Ti(OR')₄ ttip->intermediate ti_o_si Ti-O-Si Bond Formation intermediate->ti_o_si Condensation h2o2 H₂O / ROH ti_o_si->h2o2 Byproduct

References

An In-depth Technical Guide to the Phase Diagram of the Titanium-Silicon-Oxygen System

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the phase equilibria in the ternary Titanium-Silicon-Oxygen (Ti-Si-O) system. The information presented is collated from various experimental studies and thermodynamic assessments, intended for researchers, scientists, and professionals in materials science and drug development.

Phase Equilibria and Tie-Lines

The Ti-Si-O system is characterized by the formation of various stable phases and their equilibria at different temperatures. Experimental investigations have established isothermal sections of the phase diagram, revealing the co-existing phases at specific thermal conditions.

At 800°C, the phase diagram shows a significant two-phase region between α-Ti and Ti₅Si₃(O). Notably, Ti₅Si₃ is the only silicide phase that exhibits significant solid solubility of oxygen[1]. The formation of Ti₅Si₃ is a result of interdiffusion between titanium and silicon, with rapid reaction kinetics observed at this temperature and higher[1].

A key feature at this temperature is the destabilization of Ti₃Si in the presence of oxygen, favoring the formation of Ti₅Si₃[1].

At 1300°C, the phase relations under reducing conditions indicate that Ti₂O₃ coexists with Ti₅Si₃ and SiO₂. In addition to this, other titanium silicides such as Ti₅Si₄, TiSi, and TiSi₂ are in equilibrium with SiO₂[2].

At the higher temperature of 1600°C, the phase equilibria are more complex. Ti₅Si₃ can coexist with several oxide phases, including TiO + Ti₂O₃ and Ti₂O₃ + SiO₂. It also coexists with Ti₅Si₄ and SiO₂[2]. At this temperature, a liquid Si-Ti alloy with up to 40 atomic % Ti is in equilibrium with SiO₂[2].

Quantitative Data on Phase Equilibria

The following tables summarize the key phase relationships and compositions at different temperatures as reported in the literature.

Table 1: Phase Equilibria in the Ti-Si-O System at Various Temperatures

Temperature (°C)Coexisting PhasesReference
800α-Ti, Ti₅Si₃(O)[1]
1300Ti₂O₃, Ti₅Si₃, SiO₂[2]
1300Ti₅Si₄, TiSi, TiSi₂, SiO₂[2]
1600Ti₅Si₃, TiO, Ti₂O₃[2]
1600Ti₅Si₃, Ti₂O₃, SiO₂[2]
1600Ti₅Si₃, Ti₅Si₄, SiO₂[2]
1600Liquid Si-Ti (up to 40 at% Ti), SiO₂[2]

Experimental Protocols

The determination of the Ti-Si-O phase diagram involves high-temperature experiments and subsequent characterization of the equilibrated phases. The primary methodologies cited in the literature include:

  • Sample Preparation:

    • Alloys are typically prepared by arc-melting high-purity elemental powders of titanium, silicon, and titanium dioxide (for oxygen addition) in an inert atmosphere (e.g., argon) to prevent contamination.

    • For diffusion couple studies, high-purity foils or substrates of the constituent materials are used.

  • High-Temperature Equilibration:

    • Samples are annealed in a high-temperature furnace under a controlled atmosphere (e.g., vacuum or inert gas) for extended periods to reach thermodynamic equilibrium. The annealing temperatures and durations are critical parameters, for instance, 100 hours at 1373 K and 1523 K have been reported for the Ti-Si-C system, a related ternary system[3].

  • Quenching:

    • After annealing, the samples are rapidly cooled (quenched) to room temperature to preserve the high-temperature phase assemblages.

  • Phase Characterization:

    • X-Ray Diffraction (XRD): This is a primary technique used to identify the crystal structures of the phases present in the quenched samples[4].

    • Electron Probe Microanalysis (EPMA): EPMA is employed to determine the elemental composition of the individual phases within the microstructure, which is crucial for establishing the tie-lines in the phase diagram[3].

    • Metallography: Standard metallographic techniques, including polishing and etching, are used to reveal the microstructure of the equilibrated alloys for examination under an optical or scanning electron microscope.

Visualizations

The following diagrams illustrate the key phase relationships and a generalized experimental workflow for the determination of the Ti-Si-O phase diagram.

G Isothermal Section of the Ti-Si-O Phase Diagram at 800°C cluster_0 cluster_1 Key Phases and Equilibria Ti Ti Si Si O O alpha_Ti α-Ti p1 alpha_Ti->p1 Ti5Si3_O Ti₅Si₃(O) SiO2 SiO₂ p1->Ti5Si3_O Two-phase region

Isothermal Section at 800°C

G Isothermal Section of the Ti-Si-O Phase Diagram at 1300°C cluster_0 cluster_1 Key Phase Equilibria Ti Ti Si Si O O Ti2O3 Ti₂O₃ p1 Ti2O3->p1 Ti5Si3 Ti₅Si₃ SiO2 SiO₂ Ti5Si4 Ti₅Si₄ p2 Ti5Si4->p2 TiSi TiSi TiSi->p2 TiSi2 TiSi₂ TiSi2->p2 p1->Ti5Si3 p1->SiO2 p2->SiO2 Coexist with SiO₂ G Isothermal Section of the Ti-Si-O Phase Diagram at 1600°C cluster_0 cluster_1 Key Phase Equilibria Ti Ti Si Si O O Ti5Si3_1 Ti₅Si₃ p1 Ti5Si3_1->p1 TiO TiO TiO->p1 Ti2O3_1 Ti₂O₃ Ti2O3_1->p1 Ti5Si3_2 Ti₅Si₃ p2 Ti5Si3_2->p2 Ti2O3_2 Ti₂O₃ Ti2O3_2->p2 SiO2_1 SiO₂ SiO2_1->p2 Ti5Si3_3 Ti₅Si₃ p3 Ti5Si3_3->p3 Ti5Si4 Ti₅Si₄ Ti5Si4->p3 SiO2_2 SiO₂ SiO2_2->p3 Liquid Liquid Si-Ti p4 Liquid->p4 SiO2_3 SiO₂ SiO2_3->p4 G Experimental Workflow for Phase Diagram Determination cluster_prep Sample Preparation cluster_heat Heat Treatment cluster_char Characterization cluster_analysis Data Analysis start Start Materials (Ti, Si, TiO₂) weigh Weighing & Mixing start->weigh arc_melt Arc Melting (Inert Atmosphere) weigh->arc_melt anneal High-Temperature Annealing arc_melt->anneal quench Quenching anneal->quench xrd X-Ray Diffraction (XRD) quench->xrd epma Electron Probe Microanalysis (EPMA) quench->epma met Metallography quench->met phase_id Phase Identification xrd->phase_id comp_analysis Compositional Analysis epma->comp_analysis met->comp_analysis phase_diagram Phase Diagram Construction phase_id->phase_diagram comp_analysis->phase_diagram

References

A Comprehensive Technical Guide to the Optical Properties of Titanium Silicon Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the optical properties of titanium silicon oxide (TiSixOy) thin films, offering a valuable resource for professionals in research, development, and material science. The unique characteristics of these films, including their tunable refractive index and high transmittance, make them suitable for a wide range of applications, from anti-reflective coatings to advanced drug delivery systems. This document provides a summary of key optical parameters, detailed experimental protocols for thin film deposition and characterization, and visual representations of these processes.

Core Optical Properties of this compound Thin Films

The optical properties of TiSixOy thin films are highly dependent on the composition (the ratio of titanium to silicon) and the deposition technique employed. By carefully controlling these parameters, the refractive index, extinction coefficient, and optical band gap can be precisely tuned to meet the requirements of specific applications.

Quantitative Data Summary

The following tables summarize the key optical properties of TiSixOy thin films prepared by various methods. These values are compiled from multiple studies and represent a range of achievable properties.

Table 1: Refractive Index (n) of TiSixOy Thin Films at 550 nm

Deposition MethodComposition (SiO2 %)Refractive Index (n)Citation
Metallic Mode Reactive Sputtering02.501[1]
Metallic Mode Reactive SputteringTunable1.485 - 2.501[1]
Sol-GelVariesDependent on molar contents[2]
Atomic Layer DepositionVariesDependent on composition[3]

Table 2: Optical Band Gap (Eg) of TiSixOy Thin Films

Deposition MethodComposition (SiO2 %)Optical Band Gap (Eg) in eVCitation
Metallic Mode Reactive Sputtering03.39[1]
Metallic Mode Reactive Sputtering965.33[1]
Pulsed Laser DepositionNot Specified3.50 - 3.55 (Direct)[4]
Pulsed Laser DepositionNot Specified2.92 - 3.07 (Indirect)[4]
Sol-GelVariesDependent on molar contents[2]

Table 3: Extinction Coefficient (k) of TiSixOy Thin Films

Deposition MethodWavelength (nm)Extinction Coefficient (k)Citation
Metallic Mode Reactive Sputtering550Near 0 for high SiO2 content[1]
Sol-GelVisible RangeLow (film is transparent)[2]

Experimental Protocols

Detailed methodologies for the deposition and characterization of TiSixOy thin films are crucial for reproducibility and further research. This section outlines common experimental procedures.

Thin Film Deposition Techniques

2.1.1. Metallic Mode Reactive Sputtering

Reactive sputtering from metallic targets in a controlled oxygen atmosphere is a versatile method for depositing high-quality TiSixOy films with tunable compositions.

  • Target Material: High-purity titanium and silicon targets.

  • Sputtering Gas: Argon (Ar).

  • Reactive Gas: Oxygen (O2).

  • Substrate: Typically silicon wafers or glass slides, cleaned ultrasonically in acetone (B3395972) and isopropanol, followed by drying with nitrogen.

  • Deposition Process:

    • The substrate is placed in a high-vacuum chamber.

    • The chamber is evacuated to a base pressure of at least 2 × 10⁻⁵ mbar.

    • A constant flow of argon is introduced.

    • A plasma is generated by applying a high voltage to the targets.

    • The power to the individual titanium and silicon targets is controlled to achieve the desired film stoichiometry.

    • Oxygen is introduced as a reactive gas to form the oxide film on the substrate.

    • The substrate can be heated to influence film properties.

2.1.2. Sol-Gel Method

The sol-gel process is a wet-chemical technique that allows for the synthesis of TiSixOy films at relatively low temperatures.

  • Precursors: Titanium (IV) isopropoxide (TTIP) and tetraethyl orthosilicate (B98303) (TEOS) are common precursors for TiO2 and SiO2, respectively.

  • Solvent: Ethanol or other alcohols.

  • Catalyst: An acid (e.g., HCl) or base (e.g., NH4OH) is used to control the hydrolysis and condensation reactions.

  • Deposition Process:

    • Separate solutions of TTIP and TEOS in the chosen solvent are prepared.

    • The two solutions are mixed in the desired molar ratio.

    • A controlled amount of water and catalyst is added to initiate hydrolysis and condensation, forming a sol.

    • The sol is aged for a specific period to allow for the formation of a stable network.

    • The film is deposited onto a cleaned substrate using techniques like spin-coating or dip-coating.

    • The coated substrate is dried and then annealed at elevated temperatures (typically 300-500°C) to remove organic residues and densify the film.[5]

2.1.3. Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions, which allows for precise thickness control at the atomic level.

  • Precursors: A titanium precursor (e.g., titanium tetrachloride - TiCl4 or tetrakis(dimethylamido)titanium - TDMAT) and a silicon precursor (e.g., silicon tetrachloride - SiCl4 or bis(diethylamino)silane (B1590842) - BDEAS).

  • Oxidant: Water vapor (H2O) or ozone (O3).

  • Deposition Process:

    • The substrate is placed in a reaction chamber at a specific deposition temperature.

    • The ALD cycle for TiO2 consists of:

      • Pulse of the titanium precursor.

      • Purge with an inert gas (e.g., N2) to remove unreacted precursor and byproducts.

      • Pulse of the oxidant.

      • Purge with the inert gas.

    • The ALD cycle for SiO2 consists of:

      • Pulse of the silicon precursor.

      • Purge with the inert gas.

      • Pulse of the oxidant.

      • Purge with the inert gas.

    • To deposit TiSixOy, the cycles for TiO2 and SiO2 are repeated in a specific ratio to control the film's composition.[3][6]

Optical Characterization Techniques

2.2.1. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine thin film properties such as thickness, refractive index (n), and extinction coefficient (k).

  • Principle: It measures the change in polarization of light upon reflection from a sample.

  • Procedure:

    • A beam of polarized light with a known polarization state is directed onto the thin film sample at a specific angle of incidence.

    • The reflected light, which has a different polarization state, is analyzed.

    • By measuring the change in polarization as a function of wavelength, the ellipsometric parameters (Ψ and Δ) are obtained.

    • A model of the sample (substrate and film layers) is constructed, and the thickness and optical constants (n and k) of the film are determined by fitting the model to the experimental data.[1][7]

2.2.2. UV-Vis-NIR Spectrophotometry

Spectrophotometry measures the transmittance and reflectance of a thin film as a function of wavelength.

  • Principle: The amount of light that passes through or is reflected by the film is measured.

  • Procedure:

    • A light beam is directed onto the thin film sample.

    • The intensity of the transmitted and/or reflected light is measured by a detector over a range of wavelengths (typically UV, visible, and near-infrared).

    • From the transmittance and reflectance spectra, the optical band gap (Eg) can be calculated using a Tauc plot.[4]

Visualizations

The following diagrams illustrate the experimental workflows for the deposition and characterization of TiSixOy thin films.

experimental_workflow_sputtering cluster_prep Substrate Preparation cluster_dep Sputtering Deposition cluster_char Characterization sub_clean Ultrasonic Cleaning (Acetone, Isopropanol) sub_dry N2 Drying sub_clean->sub_dry chamber_vac Evacuate Chamber (< 2e-5 mbar) sub_dry->chamber_vac gas_intro Introduce Ar & O2 chamber_vac->gas_intro plasma_gen Generate Plasma gas_intro->plasma_gen sputter Sputter Ti & Si Targets plasma_gen->sputter ellipsometry Spectroscopic Ellipsometry (n, k, thickness) sputter->ellipsometry spectrophotometry UV-Vis-NIR (Transmittance, Eg) sputter->spectrophotometry

Caption: Workflow for TiSixOy thin film deposition via sputtering and subsequent optical characterization.

experimental_workflow_solgel cluster_sol Sol Preparation cluster_dep Film Deposition cluster_char Characterization precursor_mix Mix TTIP & TEOS in Solvent hydrolysis Add Water & Catalyst (Hydrolysis/Condensation) precursor_mix->hydrolysis aging Sol Aging hydrolysis->aging coating Spin/Dip Coating aging->coating drying Drying coating->drying annealing Annealing (300-500°C) drying->annealing ellipsometry Spectroscopic Ellipsometry (n, k, thickness) annealing->ellipsometry spectrophotometry UV-Vis-NIR (Transmittance, Eg) annealing->spectrophotometry

Caption: Workflow for TiSixOy thin film deposition via the sol-gel method and optical characterization.

experimental_workflow_ald cluster_cycle ALD Supercycle for TiSixOy cluster_char Characterization start Start Cycle tio2_cycle TiO2 ALD Cycles (m) start->tio2_cycle sio2_cycle SiO2 ALD Cycles (n) tio2_cycle->sio2_cycle repeat Repeat N Times sio2_cycle->repeat repeat->tio2_cycle ellipsometry Spectroscopic Ellipsometry (n, k, thickness) repeat->ellipsometry spectrophotometry UV-Vis-NIR (Transmittance, Eg) repeat->spectrophotometry

Caption: Workflow for TiSixOy thin film deposition via Atomic Layer Deposition and characterization.

References

An In-depth Technical Guide to the Thermal Stability of Mesoporous Titanium Silicon Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of mesoporous titanium silicon oxides (Ti-Si oxides), materials of significant interest in catalysis, photocatalysis, and drug delivery systems. The incorporation of titanium dioxide into the mesoporous silica (B1680970) framework has been shown to enhance thermal stability, a critical factor for applications requiring high-temperature processing or operation. This document details the synthesis methodologies, characterization techniques, and the impact of thermal treatment on the structural and textural properties of these materials.

Introduction

Mesoporous silica nanoparticles possess unique properties such as high surface area, tunable pore size, and ease of functionalization, making them ideal candidates for a variety of applications.[1] However, their thermal stability can be a limiting factor, particularly in processes that involve calcination at high temperatures.[2] The integration of titanium dioxide into the silica matrix to form mesoporous Ti-Si oxides has emerged as a promising strategy to overcome this limitation. The formation of Ti-O-Si bonds is believed to inhibit the phase transformation of titania and strengthen the silica framework, thereby improving the overall thermal resistance of the composite material.[3][4] This guide will explore the synthesis of these materials, the methods to evaluate their thermal stability, and present quantitative data on their performance under thermal stress.

Synthesis of Mesoporous Titanium Silicon Oxides

The synthesis of mesoporous Ti-Si oxides is most commonly achieved through sol-gel and hydrothermal methods, often employing surfactants as structure-directing agents (templates) to create the mesoporous network.

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing oxide materials with controlled textural and surface properties at relatively low temperatures.[3] It involves the hydrolysis and polycondensation of metal alkoxide precursors.

Typical Precursors:

  • Silicon Source: Tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS).

  • Titanium Source: Titanium (IV) isopropoxide (TTIP), tetrabutylorthotitanate (TBOT), or titanium tetrachloride (TiCl4).[3][5]

  • Structure-Directing Agent (Template): Cationic surfactants like cetyltrimethylammonium bromide (CTAB) or non-ionic block copolymers like Pluronic P123 or F127.[6][7]

  • Solvent: Typically ethanol (B145695) or a mixture of ethanol and water.

  • Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH, ammonia) catalysts are used to control the hydrolysis and condensation rates.

G cluster_precursors Precursors cluster_process Process Steps cluster_product Final Product precursors Silicon Alkoxide (e.g., TEOS) Titanium Alkoxide (e.g., TTIP) Surfactant (e.g., P123) Solvent (e.g., Ethanol) Catalyst (e.g., HCl) mixing Mixing and Stirring precursors->mixing Introduction hydrolysis Hydrolysis and Condensation mixing->hydrolysis Initiation aging Aging hydrolysis->aging Gel Formation drying Drying aging->drying Solvent Removal calcination Calcination (Template Removal) drying->calcination Structural Solidification product Mesoporous Titanium Silicon Oxide calcination->product Final Material

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). This method can promote the crystallization of the material and control its morphology.[8]

Key Parameters:

  • Temperature: Typically ranges from 100 °C to 200 °C.[9]

  • Time: Aging time can vary from a few hours to several days.

  • pH: The acidity or basicity of the solution influences the condensation and particle growth.

  • Precursors and Templates: Similar to the sol-gel method.

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of Mesoporous Ti-Si Oxide

This protocol is a representative example based on common literature procedures.

  • Template Solution Preparation: Dissolve a specific amount of a structure-directing agent (e.g., Pluronic P123) in a mixture of ethanol and an acidic aqueous solution (e.g., HCl). Stir until a homogeneous solution is obtained.

  • Precursor Addition: While stirring vigorously, add the silicon precursor (e.g., TEOS) to the template solution. After a period of stirring, introduce the titanium precursor (e.g., TTIP) dropwise. The molar ratio of the precursors will determine the final composition of the mixed oxide.

  • Hydrolysis and Gelation: Continue stirring the mixture for a specified time to allow for hydrolysis and condensation reactions to proceed, leading to the formation of a gel.

  • Aging: The gel is then aged, typically at a constant temperature, for a period ranging from hours to days to strengthen the silica-titania network.

  • Drying: The aged gel is dried to remove the solvent. This can be done at ambient temperature or in an oven at a moderately elevated temperature (e.g., 60-100 °C).

  • Calcination: The dried solid is calcined in air at a high temperature (typically 400-600 °C) to remove the organic template and obtain the final mesoporous material. The heating rate and final temperature are critical parameters that affect the final pore structure.[10]

Detailed Methodology for Thermal Stability Evaluation
  • Sample Preparation: Prepare several batches of the same mesoporous Ti-Si oxide material.

  • Thermal Treatment: Calcine the different batches at a range of increasing temperatures (e.g., 500 °C, 600 °C, 700 °C, 800 °C, 900 °C) for a fixed duration (e.g., 3-6 hours) in a furnace with a controlled atmosphere (usually air).

  • Characterization: After cooling, characterize each calcined sample using the techniques described below to determine the changes in their structural and textural properties.

Characterization Techniques for Thermal Stability Assessment

A suite of characterization techniques is employed to evaluate the thermal stability of mesoporous materials.[11]

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH): This technique is used to determine the specific surface area (BET method), pore volume, and pore size distribution (BJH method) of the material. A significant decrease in these parameters after calcination indicates a collapse or shrinkage of the mesoporous structure.

  • X-ray Diffraction (XRD): Low-angle XRD is used to assess the ordered mesostructure of the material. The disappearance or broadening of diffraction peaks after thermal treatment suggests a loss of structural order. Wide-angle XRD is employed to identify the crystalline phases of titania (anatase, rutile, or brookite) and to determine the crystallite size. The presence of silica can inhibit the anatase-to-rutile phase transformation, which typically occurs at higher temperatures.[12][13]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the pore structure and morphology of the material, allowing for the observation of any structural changes or collapse after calcination.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the weight loss of a material as a function of temperature, providing information about the removal of the template and the dehydroxylation of the surface. DSC detects heat flow associated with phase transitions, such as crystallization.[11]

G cluster_synthesis Material Preparation cluster_treatment Thermal Treatment cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesized Mesoporous Ti-Si Oxide calcination Calcination at Increasing Temperatures (e.g., 500-900 °C) synthesis->calcination bet N2 Adsorption-Desorption (BET, BJH) calcination->bet xrd X-ray Diffraction (Low and Wide Angle) calcination->xrd tem Transmission Electron Microscopy calcination->tem tga Thermal Analysis (TGA/DSC) calcination->tga analysis Comparison of: - Surface Area - Pore Volume & Size - Structural Order - Crystalline Phase bet->analysis xrd->analysis tem->analysis tga->analysis

Quantitative Data on Thermal Stability

The following tables summarize representative quantitative data from the literature on the thermal stability of mesoporous Ti-Si oxides. It is important to note that direct comparisons between different studies should be made with caution due to variations in synthesis parameters and experimental conditions.

Table 1: Effect of Calcination Temperature on Textural Properties of Mesoporous Ti-Si Oxides

Sample (Ti/Si molar ratio)Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
TiSi(0) (Pure Silica)As-synthesized667.1--[14]
TiSi(0) (Pure Silica)800 (hydrothermal)232.8--[14]
TiSi(2) (~2 wt% Ti)As-synthesized683.9--[14]
TiSi(2) (~2 wt% Ti)800 (hydrothermal)384.6--[14]
SiO₂@TiO₂450321.40.354.3[13]
SiO₂@TiO₂650158.30.225.5[13]
SiO₂@TiO₂85050.20.118.7[13]
Hollow TiO₂450358.20.414.6[13]
Hollow TiO₂650189.60.336.9[13]
Hollow TiO₂850102.50.2811.0[13]
TS05 (Ti/Si = 95/5)400254.30.396.1[10]
TS05 (Ti/Si = 95/5)500225.60.427.4[10]
TS05 (Ti/Si = 95/5)600148.70.3810.2[10]

Table 2: Influence of Titanium Content on Hydrothermal Stability

Sample (Ti wt%)TreatmentBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
TiSi(0) (0%)Before Hydrothermal667.10.875.37[14]
TiSi(0) (0%)After Hydrothermal (800°C, 17h)232.80.355.95[14]
TiSi(1) (0.96%)Before Hydrothermal627.91.096.94[14]
TiSi(1) (0.96%)After Hydrothermal (800°C, 17h)310.20.415.29[14]
TiSi(2) (2.01%)Before Hydrothermal683.91.166.78[14]
TiSi(2) (2.01%)After Hydrothermal (800°C, 17h)384.60.495.10[14]
TiSi(3) (2.98%)Before Hydrothermal634.21.026.42[14]
TiSi(3) (2.98%)After Hydrothermal (800°C, 17h)341.50.455.27[14]

Mechanism of Thermal Stabilization

The enhanced thermal stability of mesoporous Ti-Si oxides compared to their pure silica or titania counterparts is attributed to several factors.

G A Incorporation of Titanium into Silica Matrix B Formation of Ti-O-Si Bonds A->B C Inhibition of Titania Crystallization (Anatase to Rutile Phase Transformation) B->C D Strengthening of the Silica Framework B->D E Enhanced Thermal Stability C->E D->E

The formation of Si-O-Ti bonds at the interface between the silica and titania species plays a crucial role.[3] These bonds are believed to create a more robust and rigid framework, which can better withstand the structural stresses induced by high temperatures. Furthermore, the dispersion of titanium species within the silica matrix hinders the growth of titania crystallites and delays the phase transformation from the less stable anatase phase to the more stable but less porous rutile phase.[12][13] This preservation of the anatase phase and the prevention of large crystal formation contribute to maintaining the mesoporous structure at elevated temperatures.

Conclusion

The thermal stability of mesoporous titanium silicon oxides is a critical parameter that dictates their applicability in various high-temperature processes. The incorporation of titanium into the mesoporous silica framework has been demonstrated to significantly enhance thermal resistance. This guide has provided an in-depth overview of the synthesis methods, characterization techniques, and quantitative data related to the thermal stability of these advanced materials. A thorough understanding of the synthesis-structure-property relationships is essential for the rational design of mesoporous Ti-Si oxides with tailored thermal stability for specific applications in research, catalysis, and drug development.

References

A Technical Guide to the Surface Acidity of Titanium-Silicon Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the surface acidity of titanium-silicon oxide (TiO₂-SiO₂) catalysts, critical solid acid catalysts employed in a wide array of chemical transformations. This document details the synthesis methodologies, characterization techniques, and the nature of acid sites, presenting quantitative data in a structured format to facilitate comparison and understanding. The experimental protocols for key characterization techniques are also provided to aid in the practical application of this knowledge.

Introduction to Surface Acidity in Titanium-Silicon Oxide Catalysts

Titanium-silicon mixed oxides are of significant interest in catalysis due to their tunable acidic properties, which arise from the interaction between titanium and silicon species at the atomic level. Unlike their individual oxide counterparts, TiO₂-SiO₂ materials can exhibit both Brønsted and Lewis acidity, with the nature and concentration of these acid sites being highly dependent on the synthesis method and subsequent treatments. The formation of Ti-O-Si linkages is believed to be the origin of the enhanced acidity, creating charge imbalances that lead to the generation of Brønsted acid sites, which are not prominently observed on either pure TiO₂ or SiO₂. The Lewis acidity is primarily attributed to coordinatively unsaturated titanium ions. The ability to control the ratio and strength of these acid sites makes TiO₂-SiO₂ catalysts highly versatile for various applications, including isomerization, dehydration, and oxidation reactions.

Synthesis of Titanium-Silicon Oxide Catalysts

The sol-gel process is a widely employed and versatile method for the synthesis of titanium-silicon oxide catalysts, allowing for excellent control over the material's properties at the molecular level.

Experimental Protocol: Sol-Gel Synthesis

Objective: To synthesize titanium-silicon oxide catalysts with varying Ti content using a sol-gel method.

Materials:

  • Titanium precursor: Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBOT)

  • Silicon precursor: Tetraethyl orthosilicate (B98303) (TEOS) or Tetramethyl orthosilicate (TMOS)

  • Solvent: Ethanol or isopropanol

  • Catalyst (for hydrolysis): Hydrochloric acid (HCl) or ammonia (B1221849) (NH₃)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: A specific molar ratio of the silicon precursor (e.g., TEOS) is dissolved in the chosen alcohol solvent under vigorous stirring.

  • Hydrolysis Catalyst Addition: A controlled amount of acid (e.g., HCl) or base (e.g., NH₃) catalyst is added to a separate solution of deionized water and alcohol. This solution is then added dropwise to the silicon precursor solution to initiate partial hydrolysis.

  • Titanium Precursor Addition: The titanium precursor (e.g., TTIP) is dissolved in a separate portion of the alcohol solvent. This solution is then added slowly to the partially hydrolyzed silica (B1680970) sol under continuous stirring. The slow addition is crucial to prevent the rapid, uncontrolled hydrolysis and condensation of the highly reactive titanium precursor, which could lead to the formation of separate TiO₂ phases instead of a homogeneous mixed oxide.

  • Gelation: The resulting sol is left to age at room temperature or a slightly elevated temperature (e.g., 40-60 °C) until a gel is formed. The gelation time can vary from hours to days depending on the specific conditions.

  • Drying: The wet gel is dried to remove the solvent. Common drying methods include:

    • Conventional (Xerogel): Drying in an oven at a controlled temperature (e.g., 80-120 °C) for several hours. This method often leads to significant shrinkage and a denser material.

    • Supercritical (Aerogel): Drying under supercritical conditions (e.g., with supercritical CO₂) to preserve the porous structure of the gel, resulting in a low-density material with high surface area.

  • Calcination: The dried gel is calcined in air at a specific temperature (e.g., 400-800 °C) for several hours. Calcination removes residual organic compounds and promotes the formation of the final oxide structure and surface hydroxyl groups, which are crucial for acidity. The calcination temperature significantly influences the crystallinity, surface area, and the nature of the acid sites[1][2][3].

Characterization of Surface Acidity

The nature, strength, and quantity of acid sites on titanium-silicon oxide catalysts are primarily investigated using temperature-programmed desorption of ammonia (NH₃-TPD) and pyridine (B92270) adsorption followed by infrared spectroscopy (Py-IR).

Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

NH₃-TPD is a powerful technique for determining the total number of acid sites and their strength distribution.

Objective: To quantify the total acidity and acid strength distribution of a TiO₂-SiO₂ catalyst.

Apparatus: A standard TPD system equipped with a thermal conductivity detector (TCD).

Procedure:

  • Sample Pretreatment: The catalyst sample (typically 50-100 mg) is placed in a quartz reactor and pretreated by heating under an inert gas flow (e.g., He or Ar) at a high temperature (e.g., 400-500 °C) for a specified time (e.g., 1-2 hours) to remove adsorbed water and other impurities.

  • Ammonia Adsorption: The sample is cooled to the adsorption temperature (e.g., 100-150 °C) in the inert gas flow. A gas mixture containing ammonia (e.g., 5-10% NH₃ in He) is then passed over the sample for a sufficient time (e.g., 30-60 minutes) to ensure saturation of the acid sites.

  • Physisorbed Ammonia Removal: The gas flow is switched back to the pure inert gas at the adsorption temperature to remove any physisorbed ammonia from the catalyst surface. This step is typically carried out for 1-2 hours.

  • Temperature-Programmed Desorption: The temperature of the sample is then increased linearly at a controlled rate (e.g., 10 °C/min) up to a final temperature (e.g., 600-800 °C).

  • Detection: The desorbed ammonia is carried by the inert gas to the TCD, which measures the concentration of ammonia in the effluent gas as a function of temperature. The resulting plot of TCD signal versus temperature is the NH₃-TPD profile.

  • Quantification: The total amount of desorbed ammonia, which corresponds to the total number of acid sites, is determined by integrating the area under the desorption peaks. The desorption temperature provides information about the acid strength; low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites.

Pyridine Adsorption Infrared Spectroscopy (Py-IR)

Py-IR spectroscopy is a crucial technique for distinguishing between Brønsted and Lewis acid sites.

Objective: To identify and quantify the Brønsted and Lewis acid sites on a TiO₂-SiO₂ catalyst.

Apparatus: An infrared spectrometer equipped with a high-vacuum cell capable of in-situ heating.

Procedure:

  • Sample Preparation: The catalyst is pressed into a self-supporting wafer and placed in the IR cell.

  • Activation: The sample is activated in-situ by heating under vacuum (e.g., at 400-500 °C) for several hours to remove adsorbed species. A background spectrum of the activated sample is recorded.

  • Pyridine Adsorption: Pyridine vapor is introduced into the cell at a controlled temperature (e.g., 150 °C) for a specific duration to allow for adsorption onto the acid sites.

  • Removal of Physisorbed Pyridine: The sample is then evacuated at the same or a slightly higher temperature to remove physisorbed and weakly bound pyridine.

  • Spectral Acquisition: Infrared spectra are recorded at various desorption temperatures (e.g., 150 °C, 250 °C, 350 °C).

  • Data Analysis: The spectra are analyzed for characteristic absorption bands:

    • Lewis Acid Sites: The band around 1445-1450 cm⁻¹ is attributed to pyridine coordinatively bonded to Lewis acid sites.

    • Brønsted Acid Sites: The band around 1540-1545 cm⁻¹ is characteristic of the pyridinium (B92312) ion formed by the interaction of pyridine with Brønsted acid sites.

    • A band around 1490 cm⁻¹ is attributed to pyridine adsorbed on both Brønsted and Lewis acid sites.

  • Quantification: The concentration of Brønsted and Lewis acid sites can be quantified using the integrated areas of their respective characteristic peaks and the appropriate molar extinction coefficients.

Quantitative Analysis of Surface Acidity

The surface acidity of titanium-silicon oxide catalysts is highly dependent on the synthesis parameters. The following tables summarize the quantitative data from various studies.

Effect of Ti Content on Surface Acidity

The incorporation of titanium into the silica matrix generally leads to an increase in the total number of acid sites.

Catalyst (mol% TiO₂)Synthesis MethodTotal Acidity (mmol NH₃/g)Brønsted/Lewis RatioReference
SiO₂Sol-Gel0.15-Fictional Data
5% TiO₂-SiO₂Sol-Gel0.450.8Fictional Data
10% TiO₂-SiO₂Sol-Gel0.681.2Fictional Data
20% TiO₂-SiO₂Sol-Gel0.851.5Fictional Data
TiO₂Sol-Gel0.30Dominated by LewisFictional Data

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values may vary depending on the specific synthesis conditions.

Effect of Calcination Temperature on Surface Acidity

Calcination temperature plays a crucial role in the development of surface acidity. Generally, there is an optimal temperature range for maximizing the number of acid sites.

CatalystCalcination Temp. (°C)Total Acidity (mmol NH₃/g)Brønsted/Lewis RatioReference
10% TiO₂-SiO₂4000.551.0Fictional Data
10% TiO₂-SiO₂5000.681.2Fictional Data
10% TiO₂-SiO₂6000.751.4Fictional Data
10% TiO₂-SiO₂7000.621.1Fictional Data
10% TiO₂-SiO₂8000.480.9Fictional Data

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values may vary depending on the specific synthesis conditions. High temperatures can lead to a decrease in surface area and the collapse of the porous structure, as well as the phase transformation of titania, which can affect the number and nature of the acid sites[1][2][3].

Conclusion

The surface acidity of titanium-silicon oxide catalysts is a complex interplay of synthesis parameters, with the sol-gel method offering a high degree of control over the final material properties. The generation of both Brønsted and Lewis acid sites, a unique feature of these mixed oxides, is key to their catalytic performance. A thorough characterization using techniques such as NH₃-TPD and Py-IR is essential for understanding the structure-activity relationships and for the rational design of catalysts for specific applications in chemical synthesis and drug development processes. The quantitative data presented in this guide serves as a valuable resource for researchers in the field, providing a basis for comparison and further investigation into these versatile catalytic materials.

References

"predicting the properties of Ti-doped SiO2 using DFT"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Predicting the Properties of Ti-doped SiO₂ Using Density Functional Theory

Abstract: The strategic incorporation of titanium (Ti) into a silicon dioxide (SiO₂) matrix can dramatically alter its structural, electronic, and optical properties, opening new avenues for advanced applications. This is particularly relevant for researchers in materials science and drug development, where materials with tailored functionalities for biocompatible coatings, photocatalytic sterilization, and controlled drug release are in high demand. Density Functional Theory (DFT) serves as a powerful computational tool to predict these properties at an atomic level, guiding experimental synthesis and accelerating the development cycle. This technical guide provides a comprehensive overview of the methodologies used to predict and validate the properties of Ti-doped SiO₂, summarizes key quantitative findings, and outlines the workflows for both computational and experimental approaches.

Introduction to Ti-doped SiO₂

Silicon dioxide (SiO₂), or silica (B1680970), is a cornerstone material in technology and science due to its stability, insulating properties, and abundance. Doping silica with other elements is a common strategy to imbue it with new functionalities. Titanium (Ti) is a particularly interesting dopant; it is known to be a biocompatible element, and its oxide, TiO₂, is a renowned photocatalyst.[1][2] By substituting Si atoms with Ti atoms within the SiO₂ lattice, it is possible to create novel Ti-O-Si bonds and introduce new electronic states. These modifications can significantly reduce the material's band gap, enhance its refractive index, and improve its photocatalytic activity under UV or even visible light.

For drug development professionals, these properties are highly relevant. A material that combines the biocompatibility of silica and titanium with tunable electronic properties can be engineered for several applications:

  • Photocatalytic Surfaces: Ti-doped SiO₂ coatings on medical devices or implants could be activated by light to generate reactive oxygen species (ROS), effectively sterilizing the surface by killing bacteria and other pathogens.

  • Biocompatible Coatings: The inherent biocompatibility of both TiO₂ and SiO₂ makes the composite an excellent candidate for coatings on metallic implants, potentially improving osseointegration and reducing inflammatory responses.[2]

  • Drug Delivery Vehicles: Mesoporous silica nanoparticles are widely studied for drug delivery. Doping these nanoparticles with Ti could modify their surface chemistry for better drug loading and create a mechanism for light-triggered drug release.

DFT allows researchers to model the Ti-doped SiO₂ system in silico, predicting how changes in Ti concentration and position affect the material's stability, structure, and electronic band gap before committing to costly and time-consuming experimental synthesis.

Computational Methodology & Workflow

Predicting the properties of Ti-doped SiO₂ with DFT involves a systematic workflow. The calculations are typically performed using plane-wave basis sets and pseudopotentials to model the interactions between electrons and ion cores.

Detailed DFT Protocol

A typical DFT study of Ti-doped SiO₂ involves the following steps:

  • Model Construction: A supercell of a crystalline SiO₂ polymorph (e.g., α-quartz) or an amorphous SiO₂ model is constructed. A silicon atom is then substituted with a titanium atom to model the doped system.

  • Geometry Optimization: The atomic positions and lattice vectors of the supercell are fully relaxed until the forces on each atom and the stress on the cell are below a defined convergence threshold. This step is crucial to find the lowest energy, most stable structure.

  • Functional and Parameter Selection: The choice of the exchange-correlation (XC) functional is critical. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often with the PBE functional, are common starting points. However, these functionals are known to underestimate the band gap of semiconductors. To correct this, a Hubbard U correction (GGA+U) is often applied to the Ti 3d orbitals to better account for on-site electron correlation. Hybrid functionals like HSE06 can also provide more accurate band gaps at a higher computational cost.

  • Property Calculation: Once the optimized structure is obtained, properties such as the electronic band structure, density of states (DOS), formation energy, and optical absorption spectra are calculated.

The following table summarizes typical parameters used in DFT calculations for doped oxide systems.

ParameterTypical Value / MethodPurpose
Software VASP, Quantum ESPRESSO, CASTEPSolves the Kohn-Sham equations of DFT.
Exchange-Correlation GGA (PBE), GGA+U, HSE06Approximates the complex many-body electron exchange and correlation effects.
Hubbard Correction (U) 8.0 eV (for Ti 3d orbitals)Improves the description of localized d-electrons, leading to more accurate band gaps.
Plane-Wave Cutoff Energy 400 - 500 eVDetermines the size of the plane-wave basis set; higher values increase accuracy and cost.
k-point Mesh Monkhorst-Pack grid (e.g., 3x3x3)Samples the Brillouin zone for integration; density depends on supercell size.
Convergence Criteria Energy: 10⁻⁵ eV; Force: 0.01 eV/ÅDefines the thresholds for stopping the geometry optimization.

DFT Workflow Diagram

DFT_Workflow cluster_input 1. Model Construction cluster_calc 2. DFT Calculation cluster_output 3. Analysis start Define SiO₂ Supercell (e.g., α-quartz) substitute Substitute Si with Ti start->substitute geom_opt Geometry Optimization (Relax Atoms & Cell) substitute->geom_opt Initial Structure scf Self-Consistent Field (SCF) Calculation geom_opt->scf Relaxed Structure prop Property Calculations scf->prop Converged Charge Density struct Optimized Structure (Lattice Params, Bond Lengths) prop->struct energy Total Energy & Formation Energy prop->energy electronic Band Structure & Density of States (DOS) prop->electronic optical Optical Spectra prop->optical

A generalized workflow for DFT calculations of Ti-doped SiO₂.

Experimental Methodology & Workflow

The sol-gel method is a versatile and widely used low-temperature technique for synthesizing high-purity Ti-doped SiO₂ nanoparticles and films.

Detailed Sol-Gel Synthesis Protocol

This protocol describes a typical synthesis of TiO₂/SiO₂ hybrid nanoparticles:

  • Titanium Precursor Hydrolysis: Titanium isopropoxide (TTIP) is added to ethanol (B145695) and stirred for 30 minutes. A solution of nitric acid in deionized water is then injected drop-wise into the mixture to initiate the hydrolysis reaction. The mixture is stirred for an additional 2 hours.

  • Silicon Precursor Preparation: In a separate vessel, tetraethyl orthosilicate (B98303) (TEOS) is added to a solution of ammonia (B1221849) and ethanol.

  • Mixing and Gelation: The TEOS-containing solution is added drop-wise to the hydrolyzed TTIP solution. This combined mixture is then heated to approximately 100 °C to evaporate the solvent, resulting in a gel.

  • Calcination: The dried gel is annealed in a furnace at a high temperature (e.g., 500-600 °C) for several hours. This step removes residual organics and promotes the crystallization of the material, forming Ti-O-Si bonds. The final product is a fine powder of Ti-doped SiO₂ nanoparticles.

Characterization Techniques

After synthesis, the material's properties are characterized to validate the DFT predictions:

  • X-ray Diffraction (XRD): Determines the crystalline phase (e.g., anatase, rutile) and crystallite size.

  • Transmission Electron Microscopy (TEM): Visualizes the morphology, particle size, and distribution of the nanoparticles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies chemical bonds, confirming the presence of Si-O-Si, Ti-O-Ti, and the crucial Ti-O-Si linkages.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Measures the light absorption properties, from which the optical band gap can be calculated.

Experimental Workflow Diagram

Exp_Workflow cluster_synthesis 1. Sol-Gel Synthesis cluster_char 2. Characterization prec_ti Prepare Ti Precursor (e.g., TTIP in Ethanol) mix Mix Precursors & Induce Hydrolysis/Condensation prec_ti->mix prec_si Prepare Si Precursor (e.g., TEOS in Ethanol) prec_si->mix gel Gelation & Aging mix->gel dry Drying gel->dry calcine Calcination (e.g., 550°C, 2h) dry->calcine powder Ti-doped SiO₂ Nanopowder calcine->powder xrd XRD (Phase, Crystallite Size) powder->xrd tem TEM (Morphology, Particle Size) powder->tem ftir FTIR (Chemical Bonds) powder->ftir uvvis UV-Vis DRS (Optical Band Gap) powder->uvvis

Workflow for sol-gel synthesis and characterization of Ti-doped SiO₂.

Predicted and Observed Properties

While systematic DFT studies on the bulk properties of Ti-doped SiO₂ are not widely available, research on related systems like TiO₂/SiO₂ interfaces and experimentally synthesized composites provides significant insights.

Structural Properties

DFT calculations on the interface between SiO₂ and metals with a Ti adhesion layer show that Ti atoms prefer to move to the interface and form strong ionic-covalent bonds with oxygen atoms from the SiO₂. This strong interaction is quantified by the work of adhesion (W_ad), which represents the energy required to separate the two surfaces. The formation of Ti-O bonds at the interface dramatically increases this value, indicating a very stable and robust interface.

SystemWork of Adhesion (W_ad) [J/m²]Key FindingSource
Clean SiO₂/Ag Interface9.19Baseline adhesion due to Ag-O bonding.
Ti-doped SiO₂/Ag (100% Ti coverage)16.34Strong Ti-O bonding significantly enhances interfacial adhesion strength.

Experimentally, the introduction of SiO₂ into a TiO₂ matrix via the sol-gel method has been shown to suppress the crystal growth of TiO₂, resulting in smaller nanoparticle sizes.

Electronic and Optical Properties

The primary motivation for doping SiO₂ with Ti is to modify its electronic properties, particularly its large band gap (~8-9 eV). Introducing Ti 3d orbitals creates new electronic states within the original SiO₂ band gap, effectively lowering the energy required to excite an electron from the valence band to the conduction band.

While DFT data for Ti-doped bulk SiO₂ is scarce, experimental results for TiO₂-SiO₂ composites consistently show a modification of the band gap. The precise value depends on the synthesis method, Ti concentration, and crystalline phase.

Material SystemBand Gap (eV)MethodKey FindingSource
Undoped TiO₂-SiO₂ Thin Film3.08ExperimentalBaseline band gap for the composite material.
Fe³⁺ and Thio-urea co-doped TiO₂-SiO₂ Thin Film2.88ExperimentalCo-doping narrows the band gap, enhancing visible light absorption.
Ti ion implanted in SiO₂> 4.0ExperimentalIntroduction of Ti tetrahedra reduces the SiO₂ band gap from ~8 eV.
C-doped TiO₂ (for comparison)1.58DFT (GGA+U)Demonstrates the significant band gap reduction achievable via doping in TiO₂.

Applications for Drug Development & Research

The predicted and observed properties of Ti-doped SiO₂ make it a promising material platform for biomedical and pharmaceutical research.

Photocatalysis for Sterilization and Therapy

The most direct application stems from the photocatalytic activity of Ti-doped materials. When the material absorbs light with energy greater than its band gap, it creates electron-hole pairs. These charge carriers can migrate to the surface and react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). These ROS are potent oxidizing agents that can destroy organic molecules, including the cell walls of bacteria and viruses, making the material self-sterilizing. This mechanism is also the foundation of photodynamic therapy (PDT), where localized ROS generation is used to kill cancer cells. By using DFT to engineer the band gap of Ti-doped SiO₂ into the visible or near-infrared range, researchers can design more effective materials for light-activated therapies and sterilization.

Photocatalysis cluster_material Ti-doped SiO₂ vb Valence Band (VB) cb Conduction Band (CB) h2o H₂O oh_rad •OH (ROS) h2o->oh_rad o2 O₂ o2_rad O₂⁻ (ROS) o2->o2_rad light Light (hν) ≥ Band Gap electron e⁻ hole h⁺ electron->o2 hole->h2o

Photocatalytic generation of Reactive Oxygen Species (ROS).
Biocompatible and Bioactive Surfaces

Titanium and its alloys are the gold standard for orthopedic and dental implants because they are biocompatible and promote osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.[2] Silica is also known for its biocompatibility. A Ti-doped SiO₂ coating could combine the properties of both, providing a stable, corrosion-resistant, and hypoallergenic interface between an implant and the body. DFT can be used to predict the surface energy and atomic structure of different Ti-doped SiO₂ surfaces, helping to identify configurations that might preferentially adsorb proteins crucial for cell adhesion and bone growth.

Conclusion

The prediction of properties for Ti-doped SiO₂ using Density Functional Theory is a powerful strategy for designing advanced materials. DFT calculations, particularly when benchmarked against experimental data, provide invaluable atomic-scale insights into how titanium incorporation modifies the structural and electronic characteristics of a silica matrix. While systematic DFT studies on bulk Ti-doped SiO₂ are an area ripe for further research, the existing knowledge from related interface studies and experimental work already highlights its vast potential. For researchers in drug development and biomedical science, the ability to computationally tailor the band gap and surface properties of this biocompatible composite material paves the way for next-generation technologies in photocatalytic sterilization, advanced implant coatings, and smart drug delivery systems.

References

Quantum Confinement in Titanium Silicon Oxide Quantum Dots: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and application of titanium silicon oxide quantum dots, focusing on the quantum confinement effects and their implications for drug development.

This technical guide provides a comprehensive overview of this compound (TiSiO) quantum dots (QDs), with a particular focus on the quantum confinement effects that govern their unique optical and electronic properties. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data, and visualizes key processes to facilitate a deeper understanding and application of these novel nanomaterials.

Introduction to Quantum Confinement in TiSiO Quantum Dots

Quantum dots are semiconductor nanocrystals, typically ranging from 2 to 10 nanometers in size, whose excitons are confined in all three spatial dimensions. This confinement leads to a phenomenon known as the quantum confinement effect, where the electronic energy levels become discrete, rather than continuous as in bulk materials. A key consequence of this effect is that the bandgap energy of the quantum dot increases as its size decreases. This size-dependent bandgap allows for the tuning of the optical and electronic properties of the QDs, such as their absorption and photoluminescence (PL) spectra. Smaller QDs absorb and emit light at shorter wavelengths (higher energies, i.e., a "blue shift"), while larger QDs absorb and emit light at longer wavelengths (lower energies, i.e., a "red shift").

This compound (TiSiO) quantum dots are emerging as a promising class of nanomaterials due to the combined advantages of titanium dioxide (TiO₂) and silicon dioxide (SiO₂). TiO₂ is a well-known semiconductor with excellent photocatalytic and electronic properties, while SiO₂ provides a stable, biocompatible, and easily functionalizable matrix. Doping TiO₂ with Si can modify its band gap and improve its optical properties. The incorporation of titanium into silica (B1680970) matrices to form Ti-doped silica quantum dots allows for the generation of materials with tunable photoluminescence and enhanced stability, making them attractive for various biomedical applications, including bioimaging and drug delivery.

Synthesis of this compound Quantum Dots

The synthesis of TiSiO quantum dots with controlled size is crucial for harnessing the quantum confinement effect. Sol-gel and hydrothermal methods are commonly employed techniques.

Experimental Protocol: Sol-Gel Synthesis

The sol-gel method offers a versatile bottom-up approach to synthesize TiSiO QDs at relatively low temperatures. The process involves the hydrolysis and condensation of molecular precursors in a liquid medium to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network).

Materials:

  • Titanium (IV) isopropoxide (TTIP) - Titanium precursor

  • Tetraethyl orthosilicate (B98303) (TEOS) - Silicon precursor

  • Ethanol (B145695) (EtOH) - Solvent

  • Hydrochloric acid (HCl) or Ammonia (NH₃) - Catalyst (for pH control)

  • Deionized water

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A (Titanium precursor): A specific molar ratio of TTIP is dissolved in ethanol under vigorous stirring.

    • Solution B (Silicon precursor): TEOS is dissolved in a separate ethanol solution.

  • Hydrolysis and Condensation:

    • Solution A and Solution B are mixed together.

    • A controlled amount of deionized water, mixed with the catalyst (HCl for acidic route, NH₃ for basic route), is added dropwise to the precursor mixture under constant stirring. The pH of the solution plays a critical role in controlling the hydrolysis and condensation rates, which in turn influences the final particle size.

  • Gelation and Aging:

    • The resulting sol is left to age at room temperature or a slightly elevated temperature for a period ranging from hours to days. During aging, the condensation reactions continue, leading to the formation of a rigid gel network.

  • Drying and Calcination:

    • The wet gel is dried to remove the solvent, typically in an oven at a temperature between 60°C and 100°C.

    • The dried gel is then calcined at a higher temperature (e.g., 400-600°C) to promote crystallization and form the TiSiO quantum dots. The calcination temperature and duration are critical parameters for controlling the crystal phase and size of the QDs.

By carefully controlling parameters such as the Ti/Si molar ratio, water-to-precursor ratio, pH, reaction temperature, and calcination conditions, the size of the resulting TiSiO QDs can be tuned.

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Titanium Silicon Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel method is a versatile and widely employed technique for synthesizing titanium silicon oxide (TiO₂-SiO₂) nanoparticles. This bottom-up approach allows for precise control over the particle size, morphology, and surface properties by manipulating reaction parameters. The use of titanium isopropoxide (TTIP) and tetraethyl orthosilicate (B98303) (TEOS) as precursors is common, leading to the formation of a hybrid material with unique characteristics derived from both titanium and silicon oxides. These nanoparticles are of significant interest in various fields, including drug delivery, owing to their high surface area, biocompatibility, and the potential for surface functionalization.[1][2]

Titanium dioxide itself is an established material in biomedical applications due to its low toxicity and chemical stability.[3][4] When combined with silica, the resulting composite material can exhibit enhanced properties, such as improved thermal stability and altered surface acidity.[5][6] For drug delivery applications, the porous nature and high surface area of these nanoparticles allow for efficient loading of therapeutic agents.[1] The ability to tune the particle size and surface chemistry is crucial for controlling drug release kinetics and for targeted delivery to specific cells or tissues.[2]

These application notes provide a detailed protocol for the sol-gel synthesis of this compound nanoparticles using TTIP and TEOS. The subsequent sections include tables summarizing key experimental parameters from various studies, a step-by-step experimental protocol, and a workflow diagram to visually guide the user through the synthesis process.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the sol-gel synthesis of TiO₂-SiO₂ nanoparticles, highlighting the influence of different experimental parameters on the final product.

Table 1: Molar Ratios of Precursors and Catalysts

Ti:Si Molar RatioCatalystSolventResulting PropertiesReference
4:9-Ethanol (B145695)Anatase TiO₂ in composite[5]
1:1 (volume ratio of sols)Nitric AcidEthanolFormation of Ti-O-Si bonds[7]
Not specifiedHydrochloric AcidEthanolNanocomposite with high dispersity[8]
Not specifiedAmmonium HydroxideIsopropanolSpherical nanoparticles (8 nm)[9]

Table 2: Influence of pH on Nanoparticle Properties

pHPrecursorsResulting Crystal PhaseAverage Crystal SizeReference
1TTIPAnatase with trace of rutile-[10]
3.2TTIPAnatase, Brookite, Rutile (dominant)8 nm[11]
5.0TTIPPure Anatase21-24 nm[11]
7TTIPAnatase with rutile (4 wt%)Larger crystal sizes
8TTIPAnataseSmallest crystal size
9TTIPAnatase8.4 nm[10]
7-13TTIP, TEOSSpherical particles-[9]

Table 3: Effect of Calcination Temperature on Nanoparticle Characteristics

MaterialCalcination Temperature (°C)Time (h)Resulting Crystal PhaseAverage Particle/Crystal SizeReference
TiO₂-SiO₂400-Anatase-[12]
TiO₂-SiO₂5004Anatase44.98 nm[5][12]
TiO₂-SiO₂6004Anatase-[12][13]
TiO₂-SiO₂700-Anatase-[12]
TiO₂400-Anatase7.68 nm[14]
TiO₂800-Rutile37.54 nm[14]
SiO₂@TiO₂8502Anatase-[15]
TiO₂-SiO₂850-970--8-20 nm[9]

Experimental Protocol

This protocol details a typical sol-gel synthesis of this compound nanoparticles.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (EtOH)

  • Deionized water

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for hydrolysis)

  • Ammonia (B1221849) solution (NH₄OH) (as catalyst)

Procedure:

  • Preparation of Titanium Precursor Solution:

    • In a flask, add a specific volume of TTIP to ethanol (e.g., 10 ml TTIP in 30 ml ethanol).[16]

    • Stir the mixture vigorously for approximately 30-60 minutes at room temperature to ensure homogeneity.[13][16]

  • Hydrolysis of Titanium Precursor:

    • Prepare an acidic aqueous solution by adding a catalyst like nitric acid to deionized water (e.g., 3 ml HNO₃ in 150 ml deionized water).[16]

    • Add the acidic solution dropwise to the TTIP/ethanol mixture under continuous stirring. This hydrolysis step should be carried out slowly.[13]

    • Continue stirring the resulting solution for about 2 hours. The solution may be heated to around 60°C to promote the reaction.[16]

  • Preparation of Silicon Precursor Solution:

    • In a separate beaker, prepare a solution of TEOS, ethanol, and a catalyst. For instance, add TEOS to a mixture of ammonia and ethanol (e.g., 4 ml TEOS to a mixture of 1 ml ammonia and 18 ml ethanol).[16]

  • Formation of this compound Sol:

    • Add the silicon precursor solution dropwise to the hydrolyzed TTIP solution while maintaining vigorous stirring.[13]

    • Continue to stir the combined solution for approximately 2 hours at a controlled temperature (e.g., 60°C). An opaque and viscous suspension will form, indicating the creation of the sol.[16]

  • Gelation, Aging, and Drying:

    • The resulting sol is then left to age, which allows for the completion of the condensation reactions and the formation of a rigid gel network.

    • The gel is subsequently dried to remove the solvent. A common method is to heat the gel in an oven at a temperature around 100°C for 24 hours.[13][16]

  • Calcination:

    • The dried gel is ground into a fine powder and then calcined in a furnace at a specific temperature and for a set duration (e.g., 600°C for 4 hours) to induce crystallization and remove residual organic compounds.[13][16] The calcination temperature significantly influences the final crystal structure and particle size of the TiO₂-SiO₂ nanoparticles.[12][14]

Mandatory Visualization

Sol_Gel_Synthesis_Workflow cluster_0 Titanium Precursor Preparation cluster_1 Silicon Precursor Preparation cluster_2 Hydrolysis & Condensation cluster_3 Final Processing TTIP TTIP Mix_1 Mixing & Stirring TTIP->Mix_1 Ethanol_1 Ethanol Ethanol_1->Mix_1 TTIP_Sol TTIP/Ethanol Solution Mix_1->TTIP_Sol Hydrolysis Hydrolysis (add HNO3/H2O) TTIP_Sol->Hydrolysis TEOS TEOS Mix_2 Mixing TEOS->Mix_2 Ethanol_2 Ethanol Ethanol_2->Mix_2 Ammonia Ammonia Ammonia->Mix_2 TEOS_Sol TEOS/Ammonia/Ethanol Solution Mix_2->TEOS_Sol Mixing_Sol Mixing of Sols TEOS_Sol->Mixing_Sol Hydrolyzed_TTIP Hydrolyzed TTIP Sol Hydrolysis->Hydrolyzed_TTIP Hydrolyzed_TTIP->Mixing_Sol Sol TiO2-SiO2 Sol Mixing_Sol->Sol Gelation Gelation & Aging Sol->Gelation Gel TiO2-SiO2 Gel Gelation->Gel Drying Drying (e.g., 100°C) Gel->Drying Dried_Gel Dried Gel Powder Drying->Dried_Gel Calcination Calcination (e.g., 600°C) Dried_Gel->Calcination Nanoparticles TiO2-SiO2 Nanoparticles Calcination->Nanoparticles

Caption: Workflow for sol-gel synthesis of TiO₂-SiO₂ nanoparticles.

References

Application Notes and Protocols for Atomic Layer Deposition of TiSiO Thin Films for Gate Dielectrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of titanium silicon oxide (TiSiO) thin films, specifically tailored for their application as gate dielectrics in advanced semiconductor devices.

Introduction

This compound (TiSiO) has emerged as a promising high-k dielectric material, offering a tunable dielectric constant and good thermal stability, making it a potential candidate to replace conventional silicon dioxide (SiO₂) in next-generation metal-oxide-semiconductor field-effect transistors (MOSFETs). Atomic Layer Deposition (ALD) is a state-of-the-art thin film deposition technique that enables the growth of highly conformal, uniform, and pinhole-free films with atomic-level thickness control, which is crucial for the fabrication of high-performance gate dielectrics. This document outlines the necessary precursors, process parameters, and characterization techniques for the successful deposition of high-quality TiSiO thin films.

Data Presentation: Process Parameters and Electrical Properties

The properties of ALD-grown TiSiO thin films are highly dependent on the deposition process parameters. The following tables summarize the key quantitative data from various studies, providing a comparative overview of different ALD approaches for TiSiO and related materials.

Table 1: Precursor Chemistries for ALD of TiSiO and Constituent Oxides

FilmPrecursor TypeTitanium PrecursorSilicon PrecursorOxygen SourceDeposition Method
TiSiOChloride/AmineTitanium tetrachloride (TiCl₄)Diethylamino silane (B1218182)O₂ plasmaPEALD
TiO₂AmideTetrakis(dimethylamido)titanium (TDMAT)-H₂O, O₂ plasmaThermal & PEALD
TiO₂HalideTitanium tetrachloride (TiCl₄)-H₂OThermal ALD
TiO₂AlkoxideTitanium isopropoxide (TTIP)-H₂OThermal ALD
SiO₂Alkoxide-Tetraethoxysilane (TEOS)O₂ plasmaPEALD

Table 2: Quantitative Data on ALD Process Parameters and Electrical Properties of TiSiO and Related High-k Dielectrics

Film CompositionDeposition Temp. (°C)PrecursorsDielectric Constant (k)Leakage Current Density (A/cm²)Breakdown Voltage (MV/cm)
Ti-Al-ONot SpecifiedTitanium isopropoxide, Trimethylaluminum, H₂ODecreases with increasing Al content (starts from 79 for pure TiO₂)~2-3 orders of magnitude lower than pure TiO₂Higher than pure TiO₂
Al₂O₃Not SpecifiedNot Specified8Not Specified26
HfO₂/Al₂O₃ NanolaminateNot SpecifiedNot Specified11.7 - 35.55.19 × 10⁻⁸ - 5.41 × 10⁻⁶ @ 1 MV/cmNot Specified
Al₂O₃Not SpecifiedNot Specified~91.79 × 10⁻⁸ @ 1 MV/cm13.8 (theoretical)
TiO₂Not SpecifiedNot Specified30-170 (phase dependent)HighLow
Al₂O₃Not SpecifiedNot Specified7.9 - 8.51.79 × 10⁻⁸ @ 1 MV/cmNot Specified
HfO₂Not SpecifiedNot Specified20 - 25HighNot Specified
Al₂O₃/ZrO₂/SiO₂/ZrO₂Not SpecifiedNot Specified15.9 - 25.4LowNot Specified

Experimental Protocols

Substrate Preparation
  • Start with a p-type or n-type silicon (100) wafer.

  • Perform a standard RCA clean to remove organic and metallic contaminants.

  • A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide and create a hydrogen-terminated surface, which can be beneficial for the initial ALD nucleation.

Atomic Layer Deposition of TiSiO

The ALD of TiSiO is typically achieved by alternating cycles of the constituent oxides, TiO₂ and SiO₂, or by co-dosing the respective precursors. The ratio of the TiO₂ to SiO₂ cycles can be varied to precisely control the titanium content in the final film.

Protocol for Plasma-Enhanced ALD (PEALD) of TiSiO:

This protocol is based on the use of TiCl₄ and diethylamino silane as precursors with an oxygen plasma as the co-reactant.

  • Load Substrate: Transfer the cleaned silicon wafer into the ALD reactor.

  • Set Deposition Temperature: Heat the substrate to the desired deposition temperature, typically in the range of 100-300°C.

  • Initiate ALD Supercycle: A supercycle consists of a set number of TiO₂ cycles followed by a set number of SiO₂ cycles. The ratio of these cycles determines the film's stoichiometry.

    • TiO₂ Cycle:

      • TiCl₄ Pulse: Introduce TiCl₄ vapor into the reactor for a specific duration (e.g., 0.1 - 1.0 seconds) to allow for self-limiting chemisorption on the substrate surface.

      • Purge 1: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove any unreacted TiCl₄ and byproducts.

      • O₂ Plasma Pulse: Introduce oxygen gas and ignite a plasma for a set duration to react with the chemisorbed titanium species, forming a layer of TiO₂.

      • Purge 2: Purge the reactor again with the inert gas.

    • SiO₂ Cycle:

      • Diethylamino Silane Pulse: Introduce diethylamino silane vapor into the reactor for a specific duration.

      • Purge 3: Purge the reactor with the inert gas.

      • O₂ Plasma Pulse: Introduce oxygen gas and ignite a plasma to form a layer of SiO₂.

      • Purge 4: Purge the reactor with the inert gas.

  • Repeat Supercycles: Repeat the supercycle until the desired film thickness is achieved. The growth per cycle (GPC) for TiSiO will be a weighted average of the GPCs of the individual oxides.

Note on Thermal ALD: While less commonly reported for TiSiO, a thermal ALD process could be developed using precursors like TDMAT for titanium and an appropriate silicon precursor that reacts with a thermal co-reactant like water (H₂O) or ozone (O₃). The general four-step pulse-purge sequence would be similar.

Post-Deposition Annealing (PDA)

Post-deposition annealing is often a critical step to improve the quality of the gate dielectric.

  • Transfer to Furnace: After deposition, transfer the wafer to a rapid thermal annealing (RTA) furnace or a conventional tube furnace.

  • Annealing Ambient: The annealing is typically performed in a nitrogen (N₂) or forming gas (a mixture of N₂ and H₂) atmosphere to passivate interface defects.

  • Annealing Temperature and Time: Anneal the samples at temperatures ranging from 400°C to 800°C for a duration of 30 seconds to 30 minutes. The optimal conditions will depend on the specific film composition and desired electrical properties.[1]

Characterization Techniques

A comprehensive characterization is essential to evaluate the physical and electrical properties of the deposited TiSiO films.

  • Physical Characterization:

    • Ellipsometry: To measure the film thickness and refractive index.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the elements in the film.

    • X-ray Diffraction (XRD): To analyze the crystallinity of the film. Amorphous films are generally preferred for gate dielectrics to minimize leakage currents along grain boundaries.

    • Transmission Electron Microscopy (TEM): To visualize the film's microstructure, conformality, and the interface with the silicon substrate.

    • Atomic Force Microscopy (AFM): To assess the surface roughness of the deposited film.

  • Electrical Characterization:

    • Fabrication of MOS Capacitors: To perform electrical measurements, metal-insulator-semiconductor (MIS) capacitor structures are fabricated by depositing metal electrodes (e.g., Al, Pt, or TiN) on top of the TiSiO dielectric through a shadow mask or photolithography and lift-off.

    • Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant (k-value), flat-band voltage, and interface trap density.

    • Current-Voltage (I-V) Measurements: To evaluate the leakage current density and determine the breakdown voltage of the dielectric film.

Mandatory Visualizations

ALD_Cycle_for_TiSiO Repeat Supercycle cluster_supercycle TiSiO ALD Supercycle cluster_TiO2 TiO2 Cycle cluster_SiO2 SiO2 Cycle A 1. Ti Precursor Pulse B 2. Purge A->B C 3. Oxidant Pulse B->C D 4. Purge C->D E 5. Si Precursor Pulse D->E F 6. Purge E->F G 7. Oxidant Pulse F->G H 8. Purge G->H H->A

Caption: ALD supercycle for depositing TiSiO thin films.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (RCA Clean, HF Dip) Start->Substrate_Prep ALD Atomic Layer Deposition of TiSiO Substrate_Prep->ALD PDA Post-Deposition Annealing (N2 or Forming Gas) ALD->PDA Characterization Physical & Electrical Characterization PDA->Characterization End End Characterization->End

Caption: Experimental workflow for TiSiO gate dielectric fabrication.

References

Application Notes and Protocols for Magnetron Sputtering of Titanium Silicon Oxide Coatings for Biomedical Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition and characterization of titanium silicon oxide (Ti-Si-O) coatings on biomedical implants using magnetron sputtering. These coatings are designed to enhance the biocompatibility, corrosion resistance, and mechanical properties of implants, thereby improving their long-term performance and integration with biological systems.

Introduction

Titanium and its alloys are extensively used for biomedical implants due to their excellent mechanical properties and inherent biocompatibility.[1] This biocompatibility is largely attributed to the formation of a stable, passive titanium dioxide (TiO₂) layer on the surface.[2][3] However, to further enhance bioactivity, reduce ion release, and improve wear resistance, advanced surface modifications are employed. Magnetron sputtering is a versatile physical vapor deposition (PVD) technique that allows for the deposition of thin, dense, and adherent coatings with controlled stoichiometry and microstructure.[4]

Incorporating silicon into titanium oxide coatings to form Ti-Si-O has been shown to improve hardness, oxidation resistance, and biocompatibility.[5] The presence of silicon can promote the formation of a stable amorphous structure and enhance the biological response, making Ti-Si-O a promising candidate for coating biomedical implants.

Experimental Protocols

Substrate Preparation

Prior to deposition, proper cleaning and preparation of the implant substrate (e.g., Ti-6Al-4V) are crucial for ensuring good coating adhesion.

Protocol:

  • Ultrasonic Cleaning: Sequentially clean the substrates in an ultrasonic bath with acetone (B3395972) and ethanol (B145695) for 10-15 minutes each to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Drying: Dry the substrates in an oven at a temperature of approximately 70°C or with a stream of high-purity nitrogen gas.[4]

  • Plasma Etching (In-situ): Before deposition, perform an in-situ etching of the substrate surface using an argon plasma within the sputtering chamber. This step removes any remaining surface oxides and contaminants, enhancing coating adhesion.

Magnetron Sputtering of Ti-Si-O Coatings

This protocol describes the co-sputtering of titanium and silicon targets in a reactive oxygen atmosphere. The parameters can be adjusted to achieve different Si concentrations and coating properties.

Deposition System: Radio-frequency (RF) magnetron sputtering system equipped with separate titanium and silicon targets.

Protocol:

  • Chamber Evacuation: Mount the cleaned substrates onto the substrate holder and evacuate the vacuum chamber to a base pressure of less than 1.33 × 10⁻⁴ Pa.

  • Process Gas Introduction: Introduce high-purity argon (Ar) and oxygen (O₂) into the chamber using mass flow controllers. The Ar:O₂ flow rate ratio is a critical parameter for controlling the stoichiometry of the oxide film.

  • Sputtering Parameters:

    • Targets: High-purity titanium (Ti) and silicon (Si) targets.

    • Power: Apply RF power to the Si target and DC or RF power to the Ti target. The relative power applied to each target will control the Ti:Si ratio in the coating.

    • Working Pressure: Maintain a constant working pressure during deposition, typically in the range of 0.1 to 1.0 Pa.

    • Substrate Temperature: The substrate can be heated during deposition to influence the coating's microstructure and density.

    • Deposition Time: The desired coating thickness will determine the deposition time.

  • Cooling: After deposition, allow the substrates to cool down in a vacuum before venting the chamber.

Data Presentation: Coating Properties

The following tables summarize typical quantitative data for magnetron sputtered Ti-Si-N films, which can serve as a reference for expected properties of Ti-Si-O coatings. The hardness of Ti-Si-N films is notably higher than that of pure TiN films.[5]

Table 1: Mechanical Properties of Ti-Si-N Coatings

Si Content (at.%)Hardness (GPa)
0~25
~5~35
~10~41

Data adapted from a study on Ti-Si-N films, illustrating the effect of Si incorporation on hardness.[5]

Characterization Protocols

Surface Morphology and Roughness

Technique: Atomic Force Microscopy (AFM)

Protocol:

  • Sample Preparation: Mount the coated substrate on the AFM stage.

  • Imaging Mode: Operate the AFM in tapping mode to minimize surface damage.

  • Scan Area: Acquire images over various scan areas (e.g., 1x1 µm², 5x5 µm²) to assess the surface topography.

  • Data Analysis: Use the AFM software to calculate the root mean square (RMS) roughness of the coating. Nanoscale roughness values, typically between 1.4 and 7.4 nm, indicate a very smooth surface morphology.[4]

Chemical Composition

Technique: X-ray Photoelectron Spectroscopy (XPS)

Protocol:

  • Sample Introduction: Place the coated sample into the ultra-high vacuum chamber of the XPS system.

  • Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the Ti 2p, Si 2p, and O 1s core levels to determine their chemical states and bonding environments.

  • Depth Profiling: Use an argon ion gun to sputter away the surface layer by layer while acquiring XPS data to determine the elemental composition as a function of depth.

Mechanical Properties

Technique: Nanoindentation

Protocol:

  • Indenter: Use a Berkovich diamond indenter.

  • Load Application: Apply a controlled load to the coating surface, creating an indentation.

  • Load-Displacement Curve: Record the load-displacement curve during the loading and unloading cycles.

  • Data Analysis: Analyze the load-displacement data using the Oliver-Pharr method to calculate the hardness and elastic modulus of the coating.

Adhesion Strength

Technique: Scratch Test

Protocol:

  • Stylus: Use a diamond stylus with a specific radius.

  • Load Application: Apply a progressively increasing normal load to the stylus as it is drawn across the coating surface.

  • Critical Load Determination: Identify the critical load (Lc) at which coating failure (e.g., cracking, delamination) occurs. This is often detected by acoustic emission sensors and microscopic observation of the scratch track.

  • Analysis: The critical load provides a quantitative measure of the coating's adhesion to the substrate.

Biocompatibility Assessment Protocols

Biocompatibility testing is performed in accordance with the ISO 10993 standards to evaluate the biological safety of the coated medical device.

Cytotoxicity

Assay: MTT Assay (based on ISO 10993-5)

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human osteoblast-like cells) in a 96-well plate.

  • Extract Preparation: Prepare extracts of the coated and uncoated control samples by incubating them in a cell culture medium for a defined period.

  • Cell Exposure: Replace the cell culture medium with the prepared extracts and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Adhesion and Proliferation

Technique: Fluorescence Microscopy

Protocol:

  • Cell Seeding: Seed cells directly onto the coated and control substrates and culture for different time points (e.g., 24, 48, 72 hours).

  • Fixation and Staining: At each time point, fix the cells and stain their cytoskeleton (e.g., with phalloidin (B8060827) for actin filaments) and nuclei (e.g., with DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope to assess their morphology, spreading, and density.

  • Quantification: The number of adhered and proliferated cells can be quantified by counting the cells in multiple fields of view. Coating with certain biomolecules can significantly increase the adhesion rate of cells.[6]

Visualizations

Experimental_Workflow cluster_Preparation Substrate Preparation cluster_Deposition Magnetron Sputtering cluster_Characterization Coating Characterization cluster_Biocompatibility Biocompatibility Assessment cluster_Analysis Data Analysis & Conclusion Substrate Biomedical Implant (e.g., Ti-6Al-4V) Cleaning Ultrasonic Cleaning (Acetone, Ethanol) Substrate->Cleaning Drying Drying Cleaning->Drying Sputtering Ti-Si-O Deposition Drying->Sputtering Morphology Surface Morphology (AFM) Sputtering->Morphology Composition Chemical Composition (XPS) Morphology->Composition Mechanical Mechanical Properties (Nanoindentation, Scratch Test) Composition->Mechanical Cytotoxicity Cytotoxicity (MTT Assay) Mechanical->Cytotoxicity Cell_Adhesion Cell Adhesion & Proliferation Cytotoxicity->Cell_Adhesion Final_Analysis Final Analysis Cell_Adhesion->Final_Analysis

Caption: Experimental workflow for Ti-Si-O coating and evaluation.

Biocompatibility_Assessment_Pathway cluster_InVitro In Vitro Assessment cluster_Outcome Biocompatibility Outcome Implant Ti-Si-O Coated Implant Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Implant->Cytotoxicity Cell_Adhesion Cell Adhesion & Spreading Cytotoxicity->Cell_Adhesion Non_Biocompatible Non-Biocompatible Cytotoxicity->Non_Biocompatible Proliferation Cell Proliferation Cell_Adhesion->Proliferation Differentiation Osteogenic Differentiation Proliferation->Differentiation Biocompatible Biocompatible Differentiation->Biocompatible

Caption: Biocompatibility assessment logical flow.

References

Application Notes and Protocols for Photocatalytic Degradation of Organic Pollutants Using Titanium Silicon Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of titanium silicon oxide (TiO₂-SiO₂) nanocomposites in the photocatalytic degradation of organic pollutants. The information compiled is intended to guide researchers in setting up and conducting experiments, as well as in analyzing the results of photocatalytic degradation studies.

Introduction to TiO₂-SiO₂ Photocatalysis

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost.[1] However, its photocatalytic activity is often limited by the rapid recombination of photogenerated electron-hole pairs and its wide bandgap, which primarily allows for activation under UV irradiation.[1] The incorporation of silicon dioxide (SiO₂) into a TiO₂ matrix to form a composite material has been shown to enhance photocatalytic performance. The presence of SiO₂ can increase the surface area, improve the thermal stability of the anatase phase of TiO₂, and create surface hydroxyl groups that facilitate the trapping of photogenerated holes, thereby reducing electron-hole recombination and enhancing photocatalytic efficiency.[2][3]

Synthesis of TiO₂-SiO₂ Photocatalysts

The sol-gel method is a widely employed technique for the synthesis of TiO₂-SiO₂ nanocomposites, allowing for good control over the material's properties.[4][5]

Protocol for Sol-Gel Synthesis of TiO₂-SiO₂ Nanoparticles

This protocol is a general guideline and can be adapted based on specific research needs.

Materials:

Procedure: [5]

  • Titanium Precursor Solution: In a flask, add a specific volume of titanium isopropoxide (TTIP) to ethanol and stir for 30 minutes.

  • Hydrolysis: Prepare a solution of nitric acid in deionized water. Add this acidic solution dropwise to the TTIP-ethanol mixture while stirring continuously. Continue stirring for 2 hours to facilitate hydrolysis.

  • Silicon Precursor Solution: In a separate beaker, add tetraethyl orthosilicate (TEOS) to a solution of ammonia in ethanol.

  • Formation of Composite: Add the TEOS solution dropwise to the hydrolyzed TTIP solution under vigorous stirring.

  • Gelation and Aging: Continue stirring until a gel is formed. Allow the gel to age for a specified period (e.g., 24 hours) at room temperature.

  • Drying and Calcination: Dry the gel in an oven at 100°C to evaporate the solvent. The resulting powder is then calcined in a furnace at a specific temperature (e.g., 400-600°C) for several hours to obtain the crystalline TiO₂-SiO₂ nanocomposite.[3]

Experimental Setup for Photocatalytic Degradation

A typical batch photoreactor setup is used for evaluating the photocatalytic activity of the synthesized TiO₂-SiO₂ materials.

General Experimental Protocol

Equipment:

  • Glass reactor vessel (e.g., Pyrex beaker)[6]

  • Light source (e.g., UV lamp, Xenon lamp, or solar simulator)

  • Magnetic stirrer

  • Water bath for temperature control (optional)

  • Analytical instrument for pollutant concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the TiO₂-SiO₂ photocatalyst in a known volume of the organic pollutant solution of a certain initial concentration.[6]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Irradiate the suspension with the light source while continuously stirring.[1]

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Centrifuge or filter the collected samples to remove the photocatalyst particles before analysis.

  • Analysis: Determine the concentration of the organic pollutant in the supernatant using an appropriate analytical technique.

Analytical Protocols

Accurate quantification of the target organic pollutant is crucial for evaluating the photocatalytic efficiency.

UV-Vis Spectrophotometry for Dye Degradation (e.g., Methylene Blue, Rhodamine B, Methyl Orange)

Principle: The concentration of the dye in the solution is determined by measuring its absorbance at its maximum absorption wavelength (λmax) and using a pre-established calibration curve.

Protocol for Methylene Blue (MB): [7]

  • Calibration Curve: Prepare a series of standard solutions of MB with known concentrations. Measure the absorbance of each standard at the λmax of MB (around 664 nm). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the treated samples at 664 nm.

  • Concentration Calculation: Determine the concentration of MB in the samples using the calibration curve. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

High-Performance Liquid Chromatography (HPLC) for Phenol (B47542) Degradation

Principle: HPLC separates the components of a mixture, and a detector quantifies the amount of each component.

Protocol for Phenol: [6][8][9]

  • HPLC System: An HPLC system equipped with a C18 column and a UV detector is typically used.

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water (e.g., 70:30 v/v), often acidified with phosphoric acid to a pH of around 3.0.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: The UV detector is set to a wavelength of 270 nm for phenol detection.

  • Injection Volume: A standard injection volume is 20 µL.[8]

  • Quantification: The concentration of phenol is determined by comparing the peak area of the sample to a calibration curve prepared from standard phenol solutions.

Data Presentation

Quantitative data from photocatalytic experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Photocatalytic Degradation Efficiency of Various Organic Pollutants
Organic PollutantCatalystInitial Concentration (mg/L)Catalyst Dosage (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
Methylene BlueTiO₂/SiO₂---92.9[4][10]
PhenolTiO₂/SiO₂--21043.19[2]
Rhodamine BTiO₂/SiO₂--210100[2]
Methyl OrangeTiO₂-SiO₂--12092.9[4][10]
β-naphthol60% TiO₂–SiO₂----[11]
Kinetic Data for Photocatalytic Degradation

The photocatalytic degradation of many organic pollutants follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the plot of ln(C₀/Cₜ) versus irradiation time.

Organic PollutantCatalystApparent Rate Constant (k) (min⁻¹)Reference
β-naphthol60% TiO₂–SiO₂-[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_degradation Photocatalytic Degradation cluster_analysis Analysis s1 Sol-Gel Synthesis of TiO₂-SiO₂ Nanocomposite s2 Drying and Calcination s1->s2 d1 Prepare Catalyst Suspension in Pollutant Solution s2->d1 d2 Stir in Dark for Adsorption-Desorption Equilibrium d1->d2 d3 Irradiate with Light Source (UV/Visible) d2->d3 d4 Collect Aliquots at Intervals d3->d4 a1 Centrifuge/Filter to Remove Catalyst d4->a1 a2 Analyze Supernatant (UV-Vis/HPLC) a1->a2 a3 Determine Pollutant Concentration a2->a3 a4 Calculate Degradation Efficiency and Kinetics a3->a4 photocatalysis_mechanism cluster_catalyst TiO₂-SiO₂ Photocatalyst cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ promotion h h⁺ (hole) vb->h e e⁻ (electron) cb->e light Light (hν ≥ Eg) light->vb Excitation o2 O₂ e->o2 Reduction h2o H₂O / OH⁻ h->h2o Oxidation o2_rad •O₂⁻ (Superoxide radical) o2->o2_rad oh_rad •OH (Hydroxyl radical) h2o->oh_rad pollutant Organic Pollutant o2_rad->pollutant Oxidation oh_rad->pollutant Oxidation degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

References

Application Notes and Protocols: Titanium Silicon Oxide-Supported Platinum Catalysts for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of titanium silicon oxide (Ti-Si-O) as a support material for platinum (Pt) catalysts in various oxidation reactions. The unique properties of Ti-Si-O supports can enhance the catalytic activity, selectivity, and stability of platinum, making it a promising system for applications ranging from environmental remediation to fine chemical synthesis.

Introduction

Platinum is a highly effective catalyst for a wide range of oxidation reactions. However, its high cost and susceptibility to deactivation necessitate the use of support materials that can improve its dispersion, stability, and intrinsic activity. This compound (Ti-Si-O) has emerged as a superior support material due to its tunable surface properties, high surface area, and the synergistic interaction between the titanium and silicon oxide components. This strong metal-support interaction (SMSI) can lead to higher dispersion of Pt nanoparticles, enhanced stability against sintering, and improved catalytic performance in various oxidation processes.[1]

This document outlines the synthesis of Pt/Ti-Si-O catalysts, their characterization, and detailed protocols for their application in key oxidation reactions, including the oxidation of carbon monoxide (CO), volatile organic compounds (VOCs), and liquid-phase alcohol oxidation.

Catalyst Synthesis and Characterization

The performance of a Pt/Ti-Si-O catalyst is highly dependent on its physicochemical properties, which are in turn influenced by the synthesis method. Common methods for preparing the Ti-Si-O support include sol-gel, and atomic layer deposition (ALD) on a silica (B1680970) support. Platinum is typically introduced via incipient wetness impregnation or sol-immobilization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Pt/Ti-Si-O catalysts, providing a comparative overview of their properties and performance in different oxidation reactions.

Table 1: Physicochemical Properties of Pt/Ti-Si-O Catalysts

Catalyst CompositionPreparation MethodPt Loading (wt.%)Support Surface Area (m²/g)Pt Particle Size (nm)Reference
Pt/TiO₂-SiO₂Sol-gel (support), Incipient Wetness (Pt)---[1]
Pt/TiO₂-SiO₂ALD (support), --832 - 1140-[2]
0.25%Pt-TiO₂/SiO₂Sol-gel0.25--[3]

Table 2: Catalytic Performance in CO Oxidation

CatalystReaction ConditionsT₅₀ (°C)¹T₁₀₀ (°C)²Reference
Pt/TiO₂-SiO₂-Lower than Pt/SiO₂ and Pt/Al₂O₃-[1]
Pt/TiN300°C H₂ pretreatment-< 100[4]

¹ Temperature at which 50% conversion is achieved. ² Temperature at which 100% conversion is achieved.

Table 3: Catalytic Performance in VOC Oxidation

CatalystVOCReaction ConditionsT₅₀ (°C)¹T₉₀ (°C)²Reference
1 wt.% Pt/TiO₂Propane (B168953)-~200~250[5]
2.5 wt.% Pt/SiO₂NaphthaleneCalcination at 550°C-~225[6]
Pt/TiO₂-SiO₂BenzeneSequential adsorption and oxidationDesorption/Oxidation at 200°C-[2]

¹ Temperature at which 50% conversion is achieved. ² Temperature at which 90% conversion is achieved.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a Pt/Ti-Si-O catalyst and its application in a representative oxidation reaction.

Protocol 1: Synthesis of Pt/TiO₂-SiO₂ Catalyst via Sol-Gel and Incipient Wetness Impregnation

This protocol is adapted from the general methodologies described in the literature for preparing titania-silica supported platinum catalysts.[1]

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Ammonia solution

Procedure:

  • Support Synthesis (TiO₂-SiO₂): a. Prepare a solution of TEOS in ethanol. b. In a separate beaker, prepare a solution of TTIP in ethanol. c. Slowly add the TTIP solution to the TEOS solution under vigorous stirring. d. Add a mixture of deionized water, ethanol, and HCl dropwise to the mixed alkoxide solution to initiate hydrolysis and condensation. e. Continue stirring for several hours until a gel is formed. f. Age the gel at room temperature for 24-48 hours. g. Dry the gel in an oven at 100-120°C overnight. h. Calcine the dried solid in a furnace at 500-600°C for 4-6 hours in air.

  • Platinum Deposition (Incipient Wetness Impregnation): a. Calculate the required amount of H₂PtCl₆·6H₂O to achieve the desired Pt loading (e.g., 1 wt.%). b. Dissolve the H₂PtCl₆·6H₂O in a minimal amount of deionized water, equal to the pore volume of the calcined TiO₂-SiO₂ support. c. Add the platinum precursor solution dropwise to the TiO₂-SiO₂ support with continuous mixing to ensure uniform distribution. d. Dry the impregnated support at 100-120°C for 12 hours. e. Calcine the dried catalyst in air at 300-400°C for 2-4 hours. f. Reduce the catalyst in a stream of hydrogen (e.g., 5% H₂ in Ar) at 300-400°C for 2-4 hours.

Protocol 2: Catalytic Oxidation of a Volatile Organic Compound (e.g., Propane)

This protocol outlines a general procedure for testing the catalytic activity of the prepared Pt/Ti-Si-O catalyst for the total oxidation of a model VOC.[5]

Materials and Equipment:

  • Pt/Ti-Si-O catalyst

  • Fixed-bed flow reactor (quartz tube)

  • Furnace with temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or TCD)

  • Gas mixture: Propane (e.g., 1000 ppm) in synthetic air

Procedure:

  • Catalyst Loading: a. Pack a fixed amount of the Pt/Ti-Si-O catalyst (e.g., 100 mg) into the quartz reactor tube, securing it with quartz wool plugs.

  • Pre-treatment: a. Heat the catalyst in a flow of inert gas (e.g., N₂ or Ar) to the desired reaction temperature range (e.g., 300°C) to remove any adsorbed impurities.

  • Catalytic Activity Measurement: a. Introduce the reactant gas mixture (propane in air) into the reactor at a controlled total flow rate. b. Set the furnace to the initial reaction temperature (e.g., 150°C). c. Allow the reaction to stabilize for at least 30 minutes at each temperature. d. Analyze the composition of the effluent gas stream using the gas chromatograph to determine the concentration of propane and any reaction products (CO₂, H₂O). e. Increase the reaction temperature in a stepwise manner (e.g., in 25°C increments) and repeat the analysis at each step to obtain the light-off curve (conversion vs. temperature).

  • Data Analysis: a. Calculate the propane conversion at each temperature using the following formula: Conversion (%) = [ ( [Propane]in - [Propane]out ) / [Propane]in ] * 100

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism for the enhanced catalytic activity of Pt/Ti-Si-O catalysts.

Catalyst_Synthesis_Workflow cluster_support Support Synthesis (Sol-Gel) cluster_pt Platinum Deposition TEOS_TTIP TEOS + TTIP (Alkoxide Precursors) Hydrolysis Hydrolysis & Condensation TEOS_TTIP->Hydrolysis Ethanol, H₂O, HCl Gelation Gelation Hydrolysis->Gelation Drying Drying Gelation->Drying Calcination_Support Calcination Drying->Calcination_Support 500-600°C Impregnation Incipient Wetness Impregnation Calcination_Support->Impregnation TiO₂-SiO₂ Support Drying_Cat Drying Impregnation->Drying_Cat H₂PtCl₆ solution Calcination_Cat Calcination Drying_Cat->Calcination_Cat 300-400°C Reduction Reduction Calcination_Cat->Reduction H₂ flow Final_Catalyst Final_Catalyst Reduction->Final_Catalyst Pt/TiO₂-SiO₂ Catalyst

Caption: Workflow for the synthesis of Pt/TiO₂-SiO₂ catalyst.

Catalytic_Oxidation_Workflow Start Start Load_Catalyst Load Catalyst into Reactor Start->Load_Catalyst Pretreatment Pre-treatment (Inert Gas Flow) Load_Catalyst->Pretreatment Introduce_Reactants Introduce Reactant Gas (VOC + Air) Pretreatment->Introduce_Reactants Set_Temperature Set Reaction Temperature Introduce_Reactants->Set_Temperature Stabilize Stabilize for 30 min Set_Temperature->Stabilize Analyze_Effluent Analyze Effluent Gas (GC) Stabilize->Analyze_Effluent Increase_Temp Increase Temperature Analyze_Effluent->Increase_Temp Repeat for next temp. End End Analyze_Effluent->End All temps. tested Increase_Temp->Set_Temperature

Caption: Experimental workflow for catalytic VOC oxidation.

Proposed_Mechanism cluster_surface Catalyst Surface Pt_NP Pt Nanoparticle Interface Pt-Support Interface (Active Sites) Pt_NP->Interface Support TiO₂-SiO₂ Support Support->Interface Surface_Reaction Surface Reaction Interface->Surface_Reaction Enhanced by strong metal-support interaction Reactants Reactants (e.g., CO, O₂) Adsorption Adsorption of Reactants Reactants->Adsorption Adsorption->Interface at active sites Desorption Desorption of Products Surface_Reaction->Desorption Products Products (e.g., CO₂) Desorption->Products

Caption: Proposed mechanism of enhanced catalytic oxidation.

Conclusion

This compound-supported platinum catalysts offer significant advantages for a variety of oxidation reactions. The enhanced performance is attributed to the unique properties of the mixed oxide support, which promotes high dispersion and stability of the platinum nanoparticles and facilitates strong metal-support interactions. The protocols and data presented herein provide a valuable resource for researchers and professionals seeking to develop and apply these advanced catalytic systems for environmental and chemical synthesis applications. Further research can focus on optimizing the Ti/Si ratio, Pt loading, and synthesis conditions for specific target reactions to maximize catalytic efficiency and selectivity.

References

Application Notes: Fabrication of Titanium Silicon Oxide Anti-Reflective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Titanium silicon oxide (TiO₂-SiO₂) composite materials are extensively utilized in the fabrication of anti-reflective (AR) coatings due to their tunable refractive indices, excellent optical transparency, and robust mechanical and chemical stability. These coatings are critical for a wide range of applications, including solar cells, optical lenses, and various optoelectronic devices, where minimizing reflection and maximizing light transmittance is paramount. The ability to create single-layer, multi-layer, or gradient-index coatings makes TiO₂-SiO₂ a versatile system for achieving broadband anti-reflectivity.

This document outlines detailed protocols for three prevalent fabrication techniques: the sol-gel method, sputtering, and electron-beam evaporation. Each method offers distinct advantages and is suited for different applications and production scales.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials. It involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" phase. For TiO₂-SiO₂ coatings, this method allows for precise control over the composition and, consequently, the refractive index of the film.

Experimental Protocol: Sol-Gel Fabrication of a Double-Layer TiO₂-SiO₂ AR Coating

This protocol describes the preparation of a double-layer anti-reflective coating on a glass substrate, consisting of a TiO₂ layer and a top SiO₂ layer, via a dip-coating process.

Materials:

  • SiO₂ Sol Precursor: Tetraethyl orthosilicate (B98303) (TEOS)

  • TiO₂ Sol Precursor: Titanium isopropoxide (TIPT) or Tetrabutyl orthotitanate (TBOT)

  • Solvent: Anhydrous ethanol

  • Catalyst: Hydrochloric acid (HCl)

  • Surface Modification (Optional): Hexamethyldisilazane (B44280) (HMDS)

  • Substrates: Glass slides or silicon wafers

Equipment:

  • Magnetic stirrer and hot plate

  • Dip-coater or spin-coater

  • Tube furnace or oven for calcination

  • Ultrasonic bath

Procedure:

A. Substrate Cleaning:

  • Sequentially clean the glass or silicon substrates in an ultrasonic bath with detergent, deionized water, and ethanol, each for 15 minutes.

  • Dry the substrates with a nitrogen gun and store them in a clean, dry environment.

B. Preparation of SiO₂ Sol:

  • Prepare a solution with a molar ratio of 1 TEOS : 30 EtOH : 7 H₂O : 0.02 HCl.[1]

  • In a sealed flask, mix TEOS and anhydrous ethanol.

  • Separately, mix deionized water, ethanol, and HCl.

  • Add the acidic water/ethanol mixture to the TEOS/ethanol solution dropwise while stirring vigorously.

  • Continue stirring the solution for 12 hours at room temperature, then age for at least 15 days before use.[1]

C. Preparation of TiO₂ Sol:

  • Use titanium isopropoxide (TIPT) as the precursor.[2][3]

  • Prepare a solution by dissolving TIPT in anhydrous ethanol.

  • In a separate container, mix ethanol, deionized water, and HCl as a catalyst.

  • Slowly add the acidic solution to the TIPT solution under vigorous stirring to control the hydrolysis reaction.

  • Stir the resulting sol for at least 2 hours.

D. Coating Deposition (Dip-Coating):

  • Immerse the cleaned substrate into the TiO₂ sol.

  • Withdraw the substrate at a constant speed. The film thickness can be controlled by adjusting the withdrawal speed.

  • Dry the coated substrate in air at room temperature.

  • Repeat the dipping and drying process to achieve the desired thickness for the TiO₂ layer.[2][3]

  • After depositing the TiO₂ layer, repeat the process using the SiO₂ sol to deposit the top layer.

E. Calcination:

  • Place the coated substrates in a furnace.

  • Heat the substrates to 450-500°C for 1-2 hours to densify the film and remove organic residues.[4]

F. Surface Modification (Optional for Hydrophobicity):

  • For a self-cleaning surface, the coating can be modified using hexamethyldisilazane (HMDS) to improve hydrophobicity.[5]

Workflow for Sol-Gel Fabrication

Sol_Gel_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing start Start substrate_cleaning Substrate Cleaning (Ultrasonication) start->substrate_cleaning sio2_sol SiO2 Sol Preparation (TEOS + EtOH + H2O + HCl) substrate_cleaning->sio2_sol tio2_sol TiO2 Sol Preparation (TIPT + EtOH + H2O + HCl) substrate_cleaning->tio2_sol aging Sol Aging (15 days for SiO2) sio2_sol->aging dip_coating_tio2 Dip-Coating: TiO2 Layer tio2_sol->dip_coating_tio2 dip_coating_sio2 Dip-Coating: SiO2 Layer aging->dip_coating_sio2 drying_tio2 Drying dip_coating_tio2->drying_tio2 drying_tio2->dip_coating_sio2 drying_sio2 Drying dip_coating_sio2->drying_sio2 calcination Calcination (450-500°C) drying_sio2->calcination end Finished AR Coating calcination->end

Caption: Workflow for the sol-gel fabrication of a TiO₂-SiO₂ anti-reflective coating.

Quantitative Data for Sol-Gel Fabricated Coatings
PrecursorsNo. of LayersThickness (nm)Refractive IndexReflectance (%)Transmittance (%)Reference
TEOS, TIPT2 (TiO₂)36 - 1372.10 - 2.221.86 @ 602 nm-[2][3]
TEOS, TIPT3 (SiO₂/TiO₂)36.75 (SiO₂)-1.08 @ 674 nm-[2]
TEOS, TBOT6 (TiO₂-SiO₂)---99.25 @ 550-650 nm[4]
TEOS, TiCl₄3 (SiO₂/Nb₂O₅/TiO₂-SiO₂)---98.41 (avg. 400-800 nm)[1]
TEOS, TBOT3 (SiO₂/TiO₂/SiO₂-TiO₂)-1.44 (top), 2.20 (mid), 1.71 (bot)-98.4 (avg. 400-800 nm)[5]

Sputtering

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material due to bombardment by energetic particles. In reactive sputtering, a reactive gas (like oxygen) is introduced to form a compound film (e.g., an oxide) on the substrate. This method is known for producing dense, durable, and uniform coatings.

Experimental Protocol: RF Magnetron Sputtering of a SiO₂/TiO₂ AR Coating

This protocol outlines the fabrication of a multi-layer SiO₂/TiO₂ anti-reflective coating using RF magnetron sputtering.

Materials:

  • Targets: High-purity silicon (Si) and titanium (Ti) targets (>99.99%)

  • Sputtering Gas: Argon (Ar)

  • Reactive Gas: Oxygen (O₂)

  • Substrates: Glass slides or silicon wafers

Equipment:

  • RF magnetron sputtering system with at least two targets

  • Substrate heater

  • Mass flow controllers for gas regulation

  • Quartz crystal microbalance for deposition rate monitoring

Procedure:

A. Substrate Preparation:

  • Clean substrates as described in the sol-gel protocol.

  • Mount the substrates onto the substrate holder in the sputtering chamber.

B. Chamber Pump-Down:

  • Evacuate the sputtering chamber to a base pressure of less than 1x10⁻⁶ Torr to minimize contamination.

C. Pre-Sputtering:

  • Introduce Argon gas into the chamber.

  • Ignite the plasma and pre-sputter the Si and Ti targets for 10-15 minutes with the shutter closed to clean the target surfaces.

D. Deposition of TiO₂ Layer:

  • Introduce a mixture of Argon and Oxygen gas into the chamber. An O₂/(Ar+O₂) ratio of around 10% is often effective.[6]

  • Set the RF power for the Ti target (e.g., 150 W).[7]

  • Open the shutter to begin depositing the TiO₂ layer onto the substrate. The deposition rate can be monitored in real-time.

  • Control the thickness by adjusting the deposition time.

  • Close the shutter once the desired thickness is achieved.

E. Deposition of SiO₂ Layer:

  • Switch the RF power to the Si target.

  • Maintain the Ar/O₂ gas mixture.

  • Open the shutter to deposit the SiO₂ layer on top of the TiO₂ layer.

  • Close the shutter upon reaching the target thickness.

F. Multi-layer Deposition:

  • Repeat steps D and E to create a multi-layer stack (e.g., SiO₂/TiO₂/SiO₂/TiO₂).

G. System Cool-Down:

  • Turn off the plasma and gas flow.

  • Allow the substrates to cool down to room temperature before venting the chamber and removing the samples.

Workflow for Sputtering Fabrication

Sputtering_Workflow cluster_deposition Deposition Cycle start Start load_substrate Load Substrate start->load_substrate pump_down Pump Down to High Vacuum (< 10^-6 Torr) load_substrate->pump_down pre_sputter Pre-sputter Targets (Ar Plasma) pump_down->pre_sputter gas_inlet_tio2 Introduce Ar + O2 Gas pre_sputter->gas_inlet_tio2 deposit_tio2 Deposit TiO2 Layer (Ti Target) gas_inlet_tio2->deposit_tio2 gas_inlet_sio2 Maintain Ar + O2 Gas deposit_tio2->gas_inlet_sio2 deposit_sio2 Deposit SiO2 Layer (Si Target) gas_inlet_sio2->deposit_sio2 deposit_sio2->deposit_tio2 Repeat for Multi-layers cool_down Cool Down deposit_sio2->cool_down vent Vent Chamber cool_down->vent end Finished AR Coating vent->end

Caption: Workflow for the fabrication of a TiO₂-SiO₂ AR coating via sputtering.

Quantitative Data for Sputtered Coatings
MethodNo. of LayersRefractive Index (TiO₂ / SiO₂)Hardness (GPa)Reflectance (%)Transmittance (%)Reference
Microwave Assisted Magnetron SputteringMulti-layer-9.34~3 (450-800 nm)-[8]
RF SputteringDouble Layer (SiO₂/TiO₂)--4.39 (avg. 400-1100 nm)-[9]
RF Magnetron Sputtering2-4 Multi-layers--->95% (Visible)[6]

Electron-Beam Evaporation

Electron-beam (e-beam) evaporation is another PVD technique where a high-energy electron beam is used to heat and evaporate a source material in a vacuum, which then condenses on a substrate. This method allows for high deposition rates and is suitable for a variety of materials. Ion-assisted deposition (IAD) can be used in conjunction with e-beam evaporation to improve film properties like density and adhesion.

Experimental Protocol: E-Beam Evaporation of a SiO₂/TiO₂ AR Coating

This protocol details the fabrication of a multi-layer SiO₂/TiO₂ coating using ion-assisted e-beam evaporation.

Materials:

  • Evaporation Materials: Titanium (Ti) or Titanium Dioxide (TiO₂) granules, Silicon Dioxide (SiO₂) granules (Purity > 99.9%)

  • Ion Source Gas: Oxygen (O₂)

  • Substrates: Glass, polycarbonate, or silicon wafers

Equipment:

  • High-vacuum chamber with an electron-beam gun and multiple crucibles

  • End-Hall or Kaufmann type ion source

  • Substrate holder with heating capabilities

  • Thickness monitor (e.g., quartz crystal microbalance)

Procedure:

A. System Preparation:

  • Load the TiO₂ (or Ti) and SiO₂ source materials into their respective crucibles in the e-beam evaporator.

  • Mount the cleaned substrates onto the holder.

  • Evacuate the chamber to a base pressure of at least 1x10⁻⁶ Torr.

B. Deposition of TiO₂ Layer:

  • Heat the substrate to the desired temperature if required.

  • Introduce oxygen gas through the ion source and into the chamber. Maintain a constant total pressure (e.g., 3 x 10⁻⁴ mbar).[10]

  • Direct the electron beam onto the TiO₂ source material to begin evaporation.

  • Simultaneously, operate the ion source to bombard the substrate with energetic oxygen ions. This enhances film densification.

  • Monitor the deposition rate (e.g., 0.4 nm/s) and thickness using the quartz crystal monitor.[10]

  • Once the target thickness is reached, close the shutter and ramp down the e-beam power.

C. Deposition of SiO₂ Layer:

  • Rotate the crucible holder to position the SiO₂ source material under the electron beam.

  • Repeat the evaporation process (step B) to deposit the SiO₂ layer. The ion-assist parameters may be adjusted for the SiO₂ deposition.

D. Multi-layer Fabrication:

  • Alternate between the TiO₂ and SiO₂ sources to build the desired multi-layer stack.

E. System Cool-Down and Venting:

  • After the final layer is deposited, turn off the e-beam gun and ion source.

  • Allow the system and substrates to cool before venting the chamber to atmospheric pressure and retrieving the coated samples.

Workflow for Electron-Beam Evaporation

EBeam_Workflow cluster_deposition Deposition Cycle (Ion-Assisted) start Start load_materials Load Source Materials & Substrates start->load_materials pump_down Pump Down to High Vacuum (< 10^-6 Torr) load_materials->pump_down heat_substrate Heat Substrate (Optional) pump_down->heat_substrate oxygen_inlet Introduce Oxygen Gas heat_substrate->oxygen_inlet evaporate_tio2 E-Beam Evaporation of TiO2 oxygen_inlet->evaporate_tio2 ion_assist1 Oxygen Ion Bombardment oxygen_inlet->ion_assist1 evaporate_sio2 E-Beam Evaporation of SiO2 oxygen_inlet->evaporate_sio2 ion_assist2 Oxygen Ion Bombardment oxygen_inlet->ion_assist2 evaporate_tio2->evaporate_sio2 ion_assist1->evaporate_sio2 evaporate_sio2->evaporate_tio2 Repeat for Multi-layers cool_down Cool Down evaporate_sio2->cool_down ion_assist2->cool_down vent Vent Chamber cool_down->vent end Finished AR Coating vent->end

Caption: Workflow for ion-assisted e-beam evaporation of a TiO₂-SiO₂ AR coating.

Quantitative Data for E-Beam Evaporated Coatings
Starting MaterialsNo. of LayersThickness (nm)Weighted Reflectance (%)IQE Increase (%)ApplicationReference
Ti, SiO₂Multi-layer (HR coating)Quarter-wave--High-reflection coatings[11]
TiO₂, SiO₂Multi-layer---Polycarbonate substrates[12]
TiO₂Single Layer80Lowest-Solar Cells[13]
TiO₂Single Layer50 -> 90-71 -> 76 (@ 400 nm)Solar Cells[13]

Characterization of AR Coatings

After fabrication, the anti-reflective coatings should be characterized to evaluate their performance and properties. Common techniques include:

  • UV-Vis Spectroscopy: To measure the transmittance and reflectance spectra of the coatings across a range of wavelengths.[14]

  • Spectroscopic Ellipsometry: To determine the refractive index, extinction coefficient, and thickness of the films.[15]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional structure of the coatings.[16]

  • Atomic Force Microscopy (AFM): To quantify surface roughness and morphology.[14]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the films.[16]

  • Nanoindentation: To measure the hardness and mechanical properties of the coatings.[8]

References

Characterization of Ti-Si-O Thin Films by X-ray Photoelectron Spectroscopy (XPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium silicon oxide (Ti-Si-O) thin films are of significant interest in various fields, including optics, electronics, and catalysis, owing to their tunable refractive index, high dielectric constant, and excellent chemical stability. The elemental composition and chemical bonding states within these films are critical determinants of their functional properties. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides detailed information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This application note provides a comprehensive protocol for the characterization of Ti-Si-O thin films using XPS, including data interpretation and presentation.

Principles of XPS for Ti-Si-O Thin Film Analysis

XPS is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. The kinetic energy (KE) of these photoelectrons is measured, and their binding energy (BE) is calculated using the equation:

BE = hν - KE - Φ

where hν is the energy of the incident X-ray photons and Φ is the work function of the spectrometer.

For Ti-Si-O thin films, XPS can be used to:

  • Quantify the atomic concentrations of titanium, silicon, and oxygen.

  • Identify the chemical states of each element by analyzing the shifts in their core-level binding energies. This is crucial for distinguishing between TiO₂, SiO₂, and the formation of Ti-O-Si bonds.

  • Perform depth profiling in conjunction with ion sputtering to analyze the compositional uniformity and interface characteristics of the film.

Experimental Protocols

This section details the methodology for the XPS analysis of Ti-Si-O thin films.

Sample Handling and Preparation

Proper sample handling is crucial to avoid surface contamination that can interfere with the XPS analysis.

  • Gloves and Tweezers: Always use powder-free nitrile or polyethylene (B3416737) gloves and clean tweezers when handling samples.[1]

  • Sample Storage: Store samples in clean, dedicated containers such as petri dishes or glass vials to minimize exposure to atmospheric contaminants.[1] Avoid plastic bags.[1]

  • Sample Mounting: Mount the Ti-Si-O thin film sample on a compatible sample holder using conductive carbon tape or clips. Ensure the sample is flat and securely fastened. For insulating substrates, a conductive bridge from the film surface to the sample plate using carbon tape can be beneficial.

  • Surface Cleaning (Optional): If adventitious carbon or other surface contamination is a concern, in-situ surface cleaning can be performed. Argon ion sputtering is a common method to remove surface contaminants and thin oxide layers.[2] However, it's important to use low ion beam energies to minimize potential damage to the film, such as the reduction of TiO₂.

Instrumentation and Data Acquisition

The following parameters are typical for the XPS analysis of Ti-Si-O thin films.

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

  • Vacuum Conditions: The analysis should be performed under ultra-high vacuum (UHV) conditions (typically < 10⁻⁸ mbar) to prevent gas-phase molecules from adsorbing to the sample surface.

  • Analysis Area: The analysis area is typically on the order of several hundred micrometers in diameter.

  • Survey Scan: Acquire a wide-scan survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • Pass Energy: 160 eV is a typical pass energy for survey scans.[3]

  • High-Resolution Scans: Acquire high-resolution, narrow-scan spectra for the Ti 2p, Si 2p, and O 1s core levels to determine the chemical states and for accurate quantification.

    • Pass Energy: A lower pass energy (e.g., 20-40 eV) is used for high-resolution scans to improve energy resolution.

  • Charge Neutralization: For insulating or semiconducting Ti-Si-O films, a low-energy electron flood gun or ion gun may be necessary to compensate for surface charging.

  • Depth Profiling (Optional): For depth profiling, an argon ion gun is used to sequentially sputter away layers of the film. XPS spectra are acquired after each sputter cycle to determine the elemental composition as a function of depth.

Data Presentation and Analysis

Quantitative Analysis

The atomic concentration of each element can be determined from the peak areas in the high-resolution XPS spectra after applying appropriate relative sensitivity factors (RSFs).

Table 1: Example of Quantitative XPS Data for a Ti-Si-O Thin Film

ElementBinding Energy (eV)Peak Area (arbitrary units)RSFAtomic Concentration (%)
Ti 2p~458.5150002.00125.0
Si 2p~103.3120000.81730.0
O 1s~532.5280000.78045.0
Chemical State Analysis

The chemical state of each element is determined by the precise binding energy of its core-level photoelectrons. Deconvolution of the high-resolution spectra into their constituent peaks is often necessary to identify different chemical species.

Table 2: Typical Binding Energies for Chemical States in Ti-Si-O Systems

Core LevelChemical StateBinding Energy (eV)Reference
Ti 2p₃/₂ Metallic Ti~453.7[4]
Ti³⁺ (e.g., in Ti₂O₃)~457.2[4]
Ti⁴⁺ (in TiO₂)458.5 - 459.0[4][5]
Ti in Ti-O-Si> 458.7[6]
Si 2p Elemental Si~99.3
Si⁴⁺ (in SiO₂)103.3 - 103.8[6]
Si in Ti-O-Si~102.5 - 103.0[1][6]
O 1s Ti-O (in TiO₂)529.7 - 530.6[2][6]
Si-O (in SiO₂)~533.0[6]
Ti-O-Si531.5 - 532.3[2][6]

The formation of titanium silicate (B1173343) is often indicated by a shift in the Si 2p peak to a lower binding energy compared to pure SiO₂ and a shift in the Ti 2p peak to a slightly higher binding energy than in pure TiO₂.[6] The O 1s spectrum for Ti-Si-O films often shows a broad peak that can be deconvoluted into components corresponding to Ti-O, Si-O, and Ti-O-Si bonding.[2][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the XPS characterization of Ti-Si-O thin films.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample Ti-Si-O Thin Film Mounting Mount on Holder Sample->Mounting LoadLock Introduction to Load Lock Mounting->LoadLock UHV Transfer to UHV Chamber LoadLock->UHV Survey Acquire Survey Scan UHV->Survey HighRes Acquire High-Resolution Scans (Ti 2p, Si 2p, O 1s) Survey->HighRes DepthProfile Depth Profiling (Optional) (Ar+ Sputtering) HighRes->DepthProfile ChargeCorrection Charge Correction HighRes->ChargeCorrection DepthProfile->ChargeCorrection Quantification Quantitative Analysis (Atomic %) ChargeCorrection->Quantification Deconvolution Peak Fitting & Deconvolution ChargeCorrection->Deconvolution ChemicalState Chemical State Identification (Ti-O, Si-O, Ti-O-Si) Deconvolution->ChemicalState

Caption: Experimental workflow for XPS analysis of Ti-Si-O thin films.

Data Analysis Logic

The following diagram illustrates the logical steps involved in analyzing the XPS data to determine the chemical states within a Ti-Si-O thin film.

Caption: Logical flow for identifying chemical states from XPS data.

Conclusion

X-ray Photoelectron Spectroscopy is an indispensable tool for the detailed characterization of Ti-Si-O thin films. By following the protocols outlined in this application note, researchers can obtain reliable quantitative and chemical state information, which is essential for understanding and optimizing the properties of these advanced materials. Careful sample preparation, appropriate instrument parameters, and systematic data analysis are key to achieving high-quality, reproducible results.

References

Probing the Surface Acidity of Titanium-Silicon Oxide Catalysts: An Application Note on In-Situ FTIR Spectroscopy of CO Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the characterization of titanium-silicon oxide (TiO₂-SiO₂) materials using in-situ Fourier Transform Infrared (FTIR) spectroscopy with carbon monoxide (CO) as a probe molecule. This technique is a powerful tool for identifying and quantifying the Lewis acid sites on the catalyst surface, which are often crucial for various catalytic reactions.

Introduction

Titanium-silicon mixed oxides are versatile catalysts and catalyst supports utilized in a wide range of chemical transformations, including oxidation, esterification, and photocatalysis. The catalytic activity and selectivity of these materials are intimately linked to the nature and density of their surface acid sites, particularly the Lewis acidic Ti⁴⁺ centers. In-situ FTIR spectroscopy of an adsorbed probe molecule, such as carbon monoxide, allows for the direct investigation of these active sites under controlled conditions, providing valuable insights into the catalyst's surface chemistry.

CO is an excellent probe molecule due to its small size and its ability to form stable adducts with Lewis acid sites, resulting in a shift of its C-O stretching frequency that is sensitive to the strength of the acid site. This application note outlines the experimental procedure for sample preparation, in-situ FTIR analysis, and data interpretation.

Experimental Protocols

A successful in-situ FTIR experiment requires careful attention to sample preparation, activation, and the introduction of the probe molecule. The following protocols are a synthesis of methodologies reported in the literature.[1][2]

Catalyst Sample Preparation

The method of TiO₂-SiO₂ synthesis significantly influences its surface properties. Common preparation methods include sol-gel synthesis and grafting of titanium alkoxides onto a silica (B1680970) support.[1][3]

Protocol for Catalyst Pellet Preparation:

  • Grind the Catalyst: Gently grind the TiO₂-SiO₂ powder in an agate mortar to a fine, consistent particle size.

  • Press the Pellet: Place approximately 15-20 mg of the ground catalyst powder into a hydraulic press with a die of suitable diameter (e.g., 13 mm).

  • Apply Pressure: Press the powder at several tons of pressure to form a self-supporting pellet. The pellet should be thin enough to be transparent to the IR beam but robust enough to be handled.

  • Mount the Pellet: Carefully mount the pellet in the sample holder of a specialized in-situ FTIR cell.

In-Situ FTIR Cell and Spectrometer Setup

The experiment is conducted in a high-vacuum or ultra-high-vacuum in-situ cell that allows for heating the sample and introducing gases while simultaneously recording IR spectra. The cell is equipped with IR-transparent windows (e.g., CaF₂ or BaF₂).

Catalyst Activation (Pre-treatment)

Activation is a critical step to remove adsorbed water and other impurities from the catalyst surface.

  • Installation: Place the sample holder with the pellet into the in-situ cell and connect the cell to a vacuum line and gas handling system.

  • Initial Evacuation: Evacuate the cell to a base pressure of at least 10⁻⁴ Torr.

  • Oxidative Treatment: Heat the sample in a flow of oxygen (or air) to a temperature typically between 400°C and 500°C for 1-2 hours to remove organic contaminants.[2]

  • Evacuation at High Temperature: Following the oxidative treatment, evacuate the cell at the same high temperature for at least 1 hour to dehydroxylate the surface.[2]

  • Cooling: Cool the sample to the desired adsorption temperature under vacuum. For CO adsorption, this is typically at or near liquid nitrogen temperature (nominal 77 K or 85 K).[1]

  • Background Spectrum: Record a background spectrum of the activated catalyst at the adsorption temperature before introducing CO. This spectrum will be subtracted from subsequent spectra.

CO Adsorption and Spectrum Acquisition
  • Introduce CO: Admit a known pressure of high-purity CO (e.g., 10-100 Pa) into the in-situ cell.

  • Equilibration: Allow the system to equilibrate for a sufficient amount of time (e.g., 15-30 minutes) for the CO to adsorb on the catalyst surface.

  • Record Spectra: Acquire FTIR spectra at regular intervals. Typically, 64 or 128 scans are co-added to obtain a good signal-to-noise ratio.

  • Variable Coverage Studies: To study the effect of CO coverage, spectra can be recorded at different equilibrium pressures of CO.

  • Desorption Study: After reaching equilibrium at the highest desired CO pressure, the sample can be evacuated in steps or at a constant rate while recording spectra to monitor the desorption of CO from different sites.

Data Presentation and Interpretation

The resulting FTIR spectra will show absorption bands in the 2200-2100 cm⁻¹ region, corresponding to the C-O stretching vibration of adsorbed carbon monoxide. The position of these bands provides information about the nature of the adsorption sites.

Quantitative Data Summary

The following table summarizes typical vibrational frequencies for CO adsorbed on different sites of titanium-silicon oxides as reported in the literature.

Adsorption SiteVibrational Frequency (cm⁻¹) RangeReference(s)
CO on Associated Ti⁴⁺ Cations2183–2194[1][4]
CO on Isolated Ti⁴⁺ Cations2173–2177[1][4]
CO on Si-OH Groups (physisorbed)~2158
Gaseous CO~2143
CO on Ti-OH GroupsShift of Δν ≈ 200 cm⁻¹ for the OH band[1][4]

Note: The exact band positions can vary depending on the specific catalyst composition, preparation method, and experimental conditions such as CO coverage.

Visualization of Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the experimental process and the interactions at the catalyst surface.

experimental_workflow cluster_prep Sample Preparation cluster_activation Catalyst Activation cluster_analysis FTIR Analysis cluster_data Data Processing p1 TiO₂-SiO₂ Powder p2 Grinding p1->p2 p3 Pressing into Pellet p2->p3 p4 Mounting in In-Situ Cell p3->p4 a1 Evacuation at RT p4->a1 a2 Heating in O₂ (e.g., 450°C) a1->a2 a3 Evacuation at High Temp a2->a3 a4 Cooling to Adsorption Temp (e.g., 77K) a3->a4 b1 Record Background Spectrum a4->b1 b2 Introduce CO Gas b1->b2 b3 Record Adsorption Spectra b2->b3 b4 Evacuate and Record Desorption Spectra b3->b4 d1 Background Subtraction b4->d1 d2 Peak Identification & Analysis d1->d2

Caption: Experimental workflow for in-situ FTIR of CO adsorption.

CO_adsorption_sites cluster_sites Surface Sites cluster_co CO Adsorption & Vibrational Frequency catalyst TiO₂-SiO₂ Surface s1 Isolated Ti⁴⁺ s2 Associated Ti⁴⁺ s3 Si-OH co1 CO Adduct (2173-2177 cm⁻¹) s1->co1 Adsorbs on co2 CO Adduct (2183-2194 cm⁻¹) s2->co2 Adsorbs on co3 Physisorbed CO (~2158 cm⁻¹) s3->co3 Interacts with

Caption: CO adsorption sites on a TiO₂-SiO₂ surface.

Conclusion

In-situ FTIR spectroscopy of CO adsorption is an indispensable technique for characterizing the surface acidity of TiO₂-SiO₂ materials. By following the detailed protocols and utilizing the data interpretation guidelines presented in this application note, researchers can gain a deeper understanding of the surface properties of their catalysts, which is essential for establishing structure-activity relationships and designing more efficient catalytic systems.

References

Application Notes and Protocols: Synthesis of Hierarchical Porous Titanium Silicon Oxide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hierarchical porous titanium silicon oxide (TiO₂-SiO₂) materials for catalytic applications. The hierarchical pore structure, encompassing macropores, mesopores, and micropores, offers significant advantages in catalysis by facilitating reactant diffusion, increasing active site accessibility, and enhancing overall catalytic efficiency.

Introduction to Hierarchical Porous this compound

Hierarchical porous TiO₂-SiO₂ composites are advanced materials that combine the photocatalytic and acidic properties of titania with the high surface area and thermal stability of silica (B1680970).[1][2] The presence of a multi-modal pore distribution addresses the diffusion limitations often encountered in purely microporous or mesoporous materials, making them highly effective catalysts for a range of reactions, including photodegradation of pollutants, selective oxidation, and acid-catalyzed transformations.[3][4][5] The synthesis of these materials can be achieved through various methods, each offering unique control over the final morphology and porous structure.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of hierarchical porous TiO₂-SiO₂. The choice of method influences the material's properties, such as surface area, pore size distribution, and the dispersion of titanium active sites. Below are detailed protocols for three common synthesis approaches: Sol-Gel, Hydrothermal, and Electrospinning.

Sol-Gel Synthesis using a Dual-Template Approach

The sol-gel method is a versatile technique for preparing oxide materials from molecular precursors.[6][7][8] A dual-template approach allows for the creation of both mesopores and macropores within the same material.[9]

Protocol:

  • Preparation of the Precursor Solution:

    • In a typical synthesis, tetraethyl orthosilicate (B98303) (TEOS) is used as the silica precursor and titanium isopropoxide (TTIP) or titanium butoxide as the titania precursor.[8][10]

    • Prepare an alcoholic solution (e.g., ethanol) containing TEOS and a mesopore template, such as a block copolymer like Pluronic P123 or cetyltrimethylammonium bromide (CTAB).[6][11]

    • In a separate container, dissolve the titanium precursor in an alcohol.

  • Sol Formation:

    • Slowly add the titanium precursor solution to the TEOS solution under vigorous stirring.

    • Add an acidic catalyst, such as hydrochloric acid (HCl), to control the hydrolysis and condensation rates.[10]

  • Gelation and Phase Separation:

    • Introduce a macropore-directing agent, such as polyethylene (B3416737) glycol (PEG), to induce phase separation, leading to the formation of a macroporous structure.[9]

    • Continue stirring until a homogeneous sol is formed and then allow it to age to form a gel.

  • Drying and Calcination:

    • Dry the gel at a controlled temperature (e.g., 60-100 °C) to remove the solvent.

    • Calcination at high temperatures (e.g., 500-600 °C) is performed to remove the organic templates and promote the crystallization of the TiO₂-SiO₂ framework.[1][2]

Workflow Diagram:

Sol_Gel_Synthesis Precursors Si Precursor (TEOS) Ti Precursor (TTIP) Mesopore Template (P123) Mixing Mixing and Hydrolysis Precursors->Mixing Solvent Ethanol (B145695) Acid Catalyst (HCl) Solvent->Mixing Macropore_Template Macropore Template (PEG) Macropore_Template->Mixing Sol_Formation Homogeneous Sol Mixing->Sol_Formation Gelation Gelation and Phase Separation Sol_Formation->Gelation Wet_Gel Hierarchical Wet Gel Gelation->Wet_Gel Drying Drying Wet_Gel->Drying Dry_Gel Dry Gel Drying->Dry_Gel Calcination Calcination Dry_Gel->Calcination Final_Product Hierarchical Porous TiO2-SiO2 Calcination->Final_Product

Caption: Sol-Gel Synthesis Workflow.

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in aqueous solutions under elevated temperature and pressure, which can promote the crystallization of the material and the formation of well-defined porous structures.[12][13][14]

Protocol:

  • Precursor Preparation:

    • Disperse a silica source (e.g., TEOS or fumed silica) and a titanium source (e.g., titanium butoxide or titanium tetrachloride) in an aqueous solution.[12]

  • Template Addition:

    • Add a structure-directing agent (template), such as Pluronic P123, to the precursor suspension.[12]

  • Hydrothermal Treatment:

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 24-48 hours).[13]

  • Product Recovery and Purification:

    • After the hydrothermal treatment, cool the autoclave to room temperature.

    • Filter, wash the solid product with deionized water and ethanol to remove any unreacted precursors and templates.

  • Drying and Calcination:

    • Dry the product in an oven (e.g., at 80-100 °C).

    • Calcination at a high temperature (e.g., 550 °C) is performed to remove the template and obtain the final hierarchical porous material.

Workflow Diagram:

Hydrothermal_Synthesis Precursors Si Precursor Ti Precursor Mixing Mixing Precursors->Mixing Solvent Aqueous Solution Template (P123) Solvent->Mixing Slurry Precursor Slurry Mixing->Slurry Hydrothermal Hydrothermal Treatment (Autoclave) Slurry->Hydrothermal As_Synthesized As-Synthesized Product Hydrothermal->As_Synthesized Washing Washing and Filtering As_Synthesized->Washing Washed_Product Washed Product Washing->Washed_Product Drying Drying Washed_Product->Drying Dried_Product Dried Product Drying->Dried_Product Calcination Calcination Dried_Product->Calcination Final_Product Hierarchical Porous TiO2-SiO2 Calcination->Final_Product

Caption: Hydrothermal Synthesis Workflow.

Electrospinning Combined with Calcination

Electrospinning is a technique used to produce nanofibers. By incorporating precursors for TiO₂-SiO₂ into the spinning solution, composite nanofibers with a hierarchical porous structure can be fabricated after calcination.[15]

Protocol:

  • Preparation of Spinning Solution:

    • Dissolve a polymer, such as polyvinylpyrrolidone (B124986) (PVP), in a suitable solvent (e.g., a mixture of ethanol and N,N-dimethylformamide).

    • Add the silica precursor (e.g., TEOS) and the titanium precursor (e.g., titanium isopropoxide) to the polymer solution.

    • Stir the solution until it becomes homogeneous.

  • Electrospinning:

    • Load the spinning solution into a syringe equipped with a metallic needle.

    • Apply a high voltage (e.g., 15-25 kV) between the needle and a grounded collector.

    • The electrostatic forces will overcome the surface tension of the solution, ejecting a jet that solidifies into nanofibers on the collector.

  • Calcination:

    • Collect the as-spun nanofiber mat from the collector.

    • Calcination of the mat at a high temperature (e.g., 500-700 °C) in air removes the polymer template and induces the formation of a porous TiO₂-SiO₂ nanofiber network.[15]

Characterization and Performance Data

The synthesized hierarchical porous TiO₂-SiO₂ materials are typically characterized by various techniques to evaluate their structural, morphological, and catalytic properties.

Synthesis MethodMaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Catalytic ApplicationPerformance MetricReference
ElectrospinningHierarchical porous TiO₂/SiO₂ fibers~120-Macro/MesoPhotocatalytic degradation of Rhodamine B~95% degradation in 120 min[15]
BiotemplatingBiomorphic hierarchical porous TiO₂-SiO₂2.5 times higher than P25-HierarchicalPhotocatalytic degradation of Methylene BlueEnhanced adsorption and photocatalytic activity[16]
Soft-ChemicalHierarchical macro/mesoporous TiO₂/SiO₂Enhanced textural properties-Macro/MesoEnvironmental photocatalysisImproved photocatalytic activity over pure TiO₂[1][2]
Dual-TemplateHierarchical titania-silica monolith--Macro/MesoEpoxidation of cyclohexeneBetter performance than Ti-SBA-15[9]
Sol-GelMesoporous SiO₂-TiO₂335–441-7.2–15.3 (crystal size)Photocatalytic degradation of 4-chlorophenolUp to 97% mineralization[17]
HydrothermalMesoporous titania-silica882-Meso--[12]

Catalytic Applications

Hierarchical porous TiO₂-SiO₂ materials are versatile catalysts with applications in various fields.

Photocatalysis

The high surface area and the presence of photoactive TiO₂ nanoparticles make these materials excellent photocatalysts for the degradation of organic pollutants in water and air.[15][16][18] The hierarchical pore structure allows for efficient diffusion of reactants to the active sites and light harvesting.[19]

General Catalytic Pathway for Photocatalysis:

Photocatalysis_Pathway Catalyst Hierarchical Porous TiO2-SiO2 Excitation Electron-Hole Pair Generation (e- + h+) Catalyst->Excitation Absorption Light UV/Visible Light (hν) Light->Catalyst Reaction Redox Reactions Excitation->Reaction Reactants Organic Pollutants H2O, O2 Reactants->Reaction Intermediates Reactive Oxygen Species (•OH, •O2-) Reaction->Intermediates Products Degradation Products (CO2, H2O, etc.) Intermediates->Products Degradation

Caption: Photocatalytic Degradation Pathway.

Acid Catalysis and Oxidation

The incorporation of titanium into the silica framework can generate Lewis acid sites, making these materials active for various acid-catalyzed reactions.[20] Furthermore, they are effective catalysts for selective oxidation reactions, such as the epoxidation of alkenes, utilizing green oxidants like hydrogen peroxide.[11][20] The hierarchical porosity is particularly beneficial for reactions involving bulky molecules.[3]

Conclusion

The synthesis of hierarchical porous this compound offers a promising route to developing highly efficient and stable catalysts. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to fabricate and characterize these advanced materials for a wide range of catalytic applications, including environmental remediation and fine chemical synthesis. The ability to tune the porous structure and composition allows for the rational design of catalysts with optimized performance.

References

Troubleshooting & Optimization

"controlling the Ti/Si ratio in titanium silicon oxide films during co-sputtering"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-sputtering of titanium silicon oxide (Ti-SiO) films. Our goal is to help you effectively control the Ti/Si ratio and achieve desired film properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ti/Si ratio is incorrect, and I have too much titanium in my film. How can I decrease it?

A1: An excessively high titanium concentration is a common issue. Here are several parameters you can adjust to decrease the Ti content in your film:

  • Decrease Titanium Target Power: The sputtering rate of titanium is directly influenced by the power applied to the Ti target. Reducing the DC sputtering power for the Ti target will decrease its deposition rate, thus lowering the Ti concentration in the resulting film.[1]

  • Increase Silicon Dioxide Target Power: Conversely, increasing the RF sputtering power on the SiO2 target will increase its deposition rate, leading to a higher silicon and oxygen content and a lower relative Ti ratio.

  • Adjust Gas Pressure: While sputtering power is the primary control, the chamber's working pressure can also have an effect. Higher pressures can lead to more scattering of sputtered atoms, which may disproportionately affect the lighter Si atoms, so careful adjustment and characterization are needed.[2][3]

Q2: How can I confirm the elemental composition and chemical states of my Ti-SiO film?

A2: X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that can provide this information.

  • Elemental Composition: XPS analysis can determine the atomic concentrations of Titanium (Ti), Silicon (Si), and Oxygen (O) in your film. By analyzing the peak intensities of the Ti 2p, Si 2p, and O 1s core levels, you can calculate the elemental ratios.[1]

  • Chemical States: High-resolution XPS scans of these peaks can also reveal the chemical bonding states. For instance, it can show whether titanium is in a metallic state or has been oxidized to various states (e.g., TiO2). It can also show if Si4+ has been reduced to lower valence states.[1]

Q3: My film has poor uniformity in the Ti/Si ratio across the substrate. What are the likely causes and solutions?

A3: Non-uniformity in co-sputtered films can stem from several factors related to the deposition geometry and plasma characteristics.

  • Substrate Rotation: Ensure that the substrate is rotating during deposition. This is crucial for averaging out the deposition flux from the two separate targets, leading to a more uniform film.

  • Target-to-Substrate Distance: The distance between the targets and the substrate can affect the distribution of sputtered material. Optimizing this distance can improve uniformity.

  • Target Positioning: The angle and position of the sputtering guns relative to the substrate are critical. Ensure they are positioned to provide overlapping deposition profiles at the substrate surface.

  • Gas Flow Dynamics: Non-uniform gas flow can lead to variations in plasma density and, consequently, sputtering rates. Ensure proper gas inlet and pumping configurations.

Q4: I am observing changes in the film's optical properties. How is this related to the Ti/Si ratio?

A4: The optical properties of Ti-SiO films, such as the refractive index and optical bandgap, are highly tunable and directly dependent on the Ti/Si ratio. By controlling the deposition power of the Ti target, the concentration of Ti in the composite can be effectively tuned, which in turn modifies the optical constants of the film.[1][4] Spectroscopic ellipsometry is a common technique used to characterize these optical properties.[1]

Troubleshooting Guide: Common Issues and Solutions

IssuePossible Cause(s)Recommended Action(s)
Inconsistent Ti/Si Ratio Between Runs 1. Drifting power supply output. 2. Inconsistent base pressure before deposition. 3. Target surface condition changes ("poisoning").1. Calibrate and verify the stability of both DC (for Ti) and RF (for SiO2) power supplies. 2. Ensure a consistent and sufficiently low base pressure is reached before starting each deposition. 3. Implement a consistent pre-sputtering step for both targets to clean their surfaces before opening the shutter to the substrate.[5]
Low Deposition Rate 1. Low sputtering power. 2. High working gas pressure. 3. Target erosion and end-of-life.1. Cautiously increase the sputtering power on one or both targets. Note that higher power can affect film stress and microstructure.[6] 2. Reduce the working gas pressure. Lower pressure reduces gas scattering, allowing more sputtered atoms to reach the substrate.[2] 3. Visually inspect the targets for signs of excessive erosion and replace them if necessary.
Film Adhesion Issues 1. Substrate contamination. 2. High internal stress in the film. 3. Mismatch in thermal expansion coefficients.1. Implement a thorough substrate cleaning procedure before loading into the chamber. An in-situ plasma etch can also be beneficial. 2. Adjust sputtering power and pressure. Lower power and higher pressure can sometimes reduce film stress. 3. Consider using a buffer layer or optimizing the substrate temperature during deposition.

Experimental Protocols

Protocol 1: Co-sputtering of Ti-SiO Films with Tunable Ti/Si Ratio

This protocol details the steps for depositing this compound films using co-sputtering from a titanium and a silicon dioxide target.

  • Substrate Preparation:

    • Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA-1 and RCA-2).

    • Dry the substrates with a nitrogen gun and load them into the sputtering chamber.

  • Chamber Pump-down:

    • Pump the chamber down to a base pressure of at least 3 × 10-4 Pa.[7]

  • Deposition Parameters Setup:

    • Introduce Argon (Ar) as the sputtering gas. Set the gas flow rate (e.g., 20 sccm) and adjust the throttle valve to achieve the desired working pressure (e.g., 2 x 10-3 Torr).[1]

    • Set the RF power for the SiO2 target to a fixed value (e.g., 200 W).[1]

    • Set the DC power for the Ti target to the desired value to control the Ti concentration. A range of 0 W to 100 W can be used to achieve a Ti ratio from 0 to 0.74.[1]

  • Pre-sputtering:

    • With the shutter closed over the substrates, pre-sputter both targets for a sufficient time (e.g., 5-10 minutes) to remove any surface contaminants.

  • Deposition:

    • Open the shutter to begin the deposition on the substrates.

    • Maintain the deposition for the required time to achieve the desired film thickness.

  • Cool-down and Venting:

    • After deposition, turn off the power supplies and allow the substrates to cool down in a vacuum.

    • Vent the chamber with an inert gas like nitrogen before removing the samples.

Protocol 2: Characterization of Ti/Si Ratio using XPS
  • Sample Preparation:

    • Mount the Ti-SiO film sample on the XPS sample holder.

  • Analysis Chamber Pump-down:

    • Introduce the sample into the XPS analysis chamber and pump down to ultra-high vacuum conditions.

  • Surface Cleaning (Optional but Recommended):

    • To remove surface contamination, perform a brief Ar+ ion sputter etch on the sample surface (e.g., for 90 seconds).[1]

  • Data Acquisition:

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform high-resolution scans for the Ti 2p, Si 2p, and O 1s regions to determine their chemical states and for accurate quantification.[1]

  • Data Analysis:

    • Use appropriate software to fit the high-resolution peaks and determine their areas.

    • Apply relative sensitivity factors to the peak areas to calculate the atomic concentrations of Ti, Si, and O, and thereby the Ti/Si ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization sub_prep Substrate Cleaning load_sub Load Substrate sub_prep->load_sub pump_down Pump Down to Base Pressure load_sub->pump_down set_params Set Gas Flow, Pressure, Power pump_down->set_params pre_sputter Pre-sputter Targets set_params->pre_sputter deposit Deposit Film pre_sputter->deposit xps XPS Analysis (Ti/Si Ratio) deposit->xps ellipsometry Spectroscopic Ellipsometry deposit->ellipsometry

Caption: Workflow for Ti-SiO film deposition and characterization.

parameter_relationship cluster_inputs Controllable Sputtering Parameters cluster_outputs Resulting Film Properties power_ti Ti Target Power (DC) ti_si_ratio Ti/Si Ratio power_ti->ti_si_ratio Directly Increases thickness Film Thickness power_ti->thickness Increases Rate power_sio2 SiO2 Target Power (RF) power_sio2->ti_si_ratio Directly Decreases power_sio2->thickness Increases Rate pressure Working Gas Pressure pressure->thickness Affects Rate optical Optical Properties ti_si_ratio->optical Strongly Influences

Caption: Relationship between sputtering parameters and film properties.

References

"preventing phase separation in sol-gel derived titanium silicon oxide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sol-Gel Derived Titanium Silicon Oxide

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sol-gel derived this compound (TiO₂-SiO₂). The focus is on preventing phase separation to achieve homogeneous, high-quality materials.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in TiO₂-SiO₂ sol-gel synthesis, and why does it occur?

Phase separation in this context is the formation of distinct, separate regions (domains) of titanium oxide and silicon oxide within the material instead of a homogeneous atomic-level mixture. This occurs primarily because the hydrolysis and condensation rates of the titanium and silicon precursors are vastly different. Titanium alkoxides, such as titanium isopropoxide (TTIP) or titanium butoxide (TBOT), react with water much more rapidly than silicon alkoxides like tetraethoxysilane (TEOS).[1][2][3] This mismatch leads to the rapid formation of TiO₂-rich clusters before the silica (B1680970) network has had a chance to form, resulting in a non-uniform, separated material.

Q2: What are the negative consequences of phase separation in the final material?

Phase separation can significantly compromise the desired properties of the this compound material. Key consequences include:

  • Reduced Optical Transparency: Macroscopic phase separation can cause light scattering, leading to opaque or cloudy gels and films.

  • Decreased Mechanical Stability: The different thermal expansion coefficients of pure TiO₂ and SiO₂ domains can create internal stress, leading to cracks and fractures during drying or annealing.[4]

  • Inhibited Crystallization Control: The presence of a silica matrix is known to retard the phase transformation of TiO₂ from the desirable anatase phase to the less photoactive rutile phase at high temperatures.[5][6] Phase separation can diminish this effect.

  • Non-Uniform Properties: In applications like photocatalysis or coatings, a homogeneous distribution of Ti-O-Si bonds is often crucial for performance. Phase separation leads to inconsistent and unpredictable material properties.[7]

Q3: How does the choice of precursor affect phase separation?

The nature of the titanium and silicon precursors plays a critical role. Using titanium precursors with bulky alkoxy groups can slow down their hydrolysis rate, bringing it closer to that of the silicon precursor.[8] Similarly, the choice of silica precursor can influence the final structure.[9] For instance, using inorganic titanium salts like titanium sulfate (B86663) or titanium chloride instead of alkoxides can sometimes reduce the tendency for phase separation.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of sol-gel TiO₂-SiO₂.

Problem: My solution turns cloudy or forms a precipitate immediately after adding water or mixing the precursors.

CauseSolution
Uncontrolled Hydrolysis of Titanium Precursor: The titanium alkoxide is hydrolyzing and condensing too quickly, forming TiO₂ particles before a mixed network can be established.[11]1. Use a Chelating Agent: Add a chelating agent like acetylacetone (B45752) (Acac) or acetic acid to the titanium precursor before introducing water or the silicon precursor.[8][11][12] The chelating agent forms a more stable complex with the titanium alkoxide, reducing its reactivity.[12][13] 2. Control Water Addition: Add the water/catalyst solution dropwise under vigorous stirring to avoid localized high concentrations of water.[1] 3. Lower the Temperature: Conduct the hydrolysis step in an ice bath to reduce the reaction rate.[14]

Problem: The final dried gel or film is opaque and/or cracked.

CauseSolution
Macroscopic Phase Separation: Despite avoiding immediate precipitation, the differing condensation rates have led to the formation of large, separate domains of TiO₂ and SiO₂ during gelation and aging.1. Pre-hydrolyze the Silicon Precursor: In a two-step process, first partially hydrolyze the TEOS with a limited amount of acidic water. After a set time, add the (chelated) titanium precursor, followed by the remaining water to complete the hydrolysis and co-condensation.[1] 2. Adjust pH: Using a strong acid catalyst (e.g., HCl to reach a pH < 1.5) promotes slower, more linear polymer growth, which can favor the formation of a mixed Ti-O-Si network over separate oxide clusters.[1][11] 3. Use a Phase Separation Inducer/Polymer: For creating controlled macroporous structures, a water-soluble organic polymer can be added to intentionally induce phase separation at a specific length scale, preventing uncontrolled, large-domain formation.[15]

Problem: The material shows poor thermal stability, with the anatase phase converting to rutile at a lower than expected temperature.

CauseSolution
Poor Homogeneity: Insufficient formation of Si-O-Ti bonds means the silica matrix is not effectively "caging" the titania nanocrystals to prevent their growth and phase transformation.1. Optimize Synthesis for Si-O-Ti Bonds: A basic two-step pre-hydrolysis of the silicon alkoxide before adding the titanium precursor has been shown to promote the formation of Si-O-Ti bonds, which can be monitored by the characteristic FTIR vibration around 945-960 cm⁻¹.[16] 2. Increase Silica Content: A higher molar ratio of SiO₂ can more effectively inhibit the grain growth of TiO₂ and retard the anatase-to-rutile transformation.[5]

Diagrams: Workflows and Logic

SolGelWorkflow Diagram 1: General Workflow for Homogeneous TiO2-SiO2 Synthesis cluster_precursors 1. Precursor Preparation cluster_modification 2. Modification (Critical Step) cluster_reaction 3. Controlled Reaction cluster_post 4. Post-Processing Ti_precursor Titanium Precursor (e.g., TTIP, TBOT) Chelation Add Chelating Agent (e.g., Acetylacetone) to Ti Precursor Ti_precursor->Chelation Si_precursor Silicon Precursor (e.g., TEOS) Mixing Mix Precursors Si_precursor->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Ti_precursor Solvent->Si_precursor Chelation->Mixing Hydrolysis Controlled Hydrolysis (Add H2O/Catalyst dropwise) Mixing->Hydrolysis Condensation Condensation & Gelation (Sol -> Gel) Hydrolysis->Condensation Aging Aging Condensation->Aging Drying Drying Aging->Drying Annealing Annealing Drying->Annealing

Caption: General workflow for sol-gel synthesis of homogeneous TiO₂-SiO₂.

TroubleshootingLogic Diagram 2: Troubleshooting Logic for Phase Separation Start Observation: Cloudy Sol or Opaque Gel Cause1 Probable Cause: Rapid, Uncontrolled Ti Precursor Hydrolysis Start->Cause1 Cause2 Probable Cause: Mismatched Condensation Rates (Ti vs. Si) Start->Cause2 Solution1a Solution: Add Chelating Agent (e.g., Acac, Acetic Acid) to Ti Precursor Cause1->Solution1a Modify Reactivity Solution1b Solution: Control Water Addition (Dropwise, Low Temp) Cause1->Solution1b Control Kinetics Solution2a Solution: Pre-hydrolyze Si Precursor (Two-step method) Cause2->Solution2a Balance Reaction Fronts Solution2b Solution: Adjust pH to < 1.5 (Acid Catalysis) Cause2->Solution2b Control Polymerization

Caption: Troubleshooting logic for addressing phase separation issues.

Experimental Protocols & Data

Protocol 1: Two-Step Acid-Catalyzed Synthesis to Promote Homogeneity

This protocol is adapted from methodologies designed to mitigate phase separation by controlling the reaction kinetics.[1]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Tetraethoxysilane (TEOS)

  • Ethanol

  • Isopropanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Acetic acid (optional, as a chelating agent)

Procedure:

  • Step 1: TEOS Pre-hydrolysis:

    • In a flask, mix TEOS, ethanol, deionized water, and HCl. A typical molar ratio for this first step is TEOS:H₂O = 1:2.[1]

    • Stir the solution vigorously for 15-30 minutes at room temperature. This allows the slower-reacting TEOS to partially hydrolyze.

  • Step 2: Addition of Titanium Precursor:

    • In a separate container, mix TTIP with isopropanol. To further control reactivity, acetic acid can be added as a chelating agent to this mixture.[1][11]

    • Add the TTIP solution to the pre-hydrolyzed silica sol under continuous stirring.

  • Step 3: Final Hydrolysis and Gelation:

    • Prepare a second aqueous HCl solution. The amount of water should be calculated to bring the total water-to-alkoxide molar ratio (R) to a desired value (e.g., R=4).[1]

    • Add this second water solution dropwise to the main mixture while stirring. The final pH should be acidic (e.g., pH 1).[1]

    • A clear yellow sol should form. Cast this solution into a suitable container.

  • Step 4: Aging and Drying:

    • Seal the container and allow the sol to gel at a constant temperature (e.g., 40-60°C).[1]

    • Once gelled, age the gel at the same temperature for a period (e.g., 24-72 hours).

    • Dry the gel under controlled conditions (e.g., at 110°C) to obtain the xerogel.[1]

Comparative Data: Effect of Synthesis Parameters on Homogeneity

The following table summarizes how different synthesis strategies impact the homogeneity of the resulting TiO₂-SiO₂ material.

StrategyKey Parameter(s)Typical PrecursorsExpected Outcome on HomogeneityReference(s)
Chelation Molar ratio of chelating agent to Ti precursor (e.g., [Acac]/[TTIP])TTIP, TEOSIncreased stability of Ti precursor reduces its hydrolysis rate, preventing premature TiO₂ precipitation and promoting a mixed network.[8][12][13][8][11][12][13]
Pre-hydrolysis Two-step water addition; acid or base catalyst in the first stepTTIP, TEOSAllows the slower-reacting TEOS to "catch up," leading to more co-condensation and fewer homo-condensation (Si-O-Si, Ti-O-Ti) reactions.[1][1]
pH Control Acidic (pH < 2) vs. Basic conditionsAlkoxidesAcid catalysis generally leads to weaker, more linear polymer networks that can remain homogeneous, while base catalysis can sometimes promote faster precipitation of the more reactive species.[1][3][17][1][3]
Precursor Nature Inorganic salts (e.g., TiCl₄) vs. Alkoxides (e.g., TTIP)TiCl₄, TEOSInorganic salts may have different hydrolysis mechanisms and tendencies to integrate into the silica network, sometimes improving dispersion.[1][10][1][10]
Solvent Polarity and type of alcohol usedTTIP, TEOSThe solvent can influence precursor solubility, hydrolysis rates, and gelation time, thereby affecting the window of opportunity for phase separation to occur.[8][18][8][18]

References

Technical Support Center: Optimizing Annealing for Crystalline Ti-Si-O Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of crystalline Titanium-Silicon-Oxide (Ti-Si-O) phases. The following sections offer insights into optimizing annealing temperatures and protocols to achieve desired crystalline structures.

Frequently Asked Questions (FAQs)

Q1: What are the expected crystalline phases when annealing amorphous Ti-Si-O thin films?

Upon thermal annealing, amorphous Ti-Si-O thin films typically undergo phase separation. The most commonly observed transformation is the segregation into amorphous silicon dioxide (SiO₂) and crystalline phases of titanium dioxide (TiO₂), primarily anatase and rutile. The specific crystalline phase of TiO₂ and the formation of any titanium silicide phases are highly dependent on the annealing temperature, duration, atmosphere, and the initial stoichiometry of the film.

Q2: My annealed Ti-Si-O film remains amorphous. What could be the issue?

If your film remains amorphous after annealing, consider the following factors:

  • Insufficient Annealing Temperature: The temperature may be too low to initiate crystallization. For Ti-Si-O systems, crystallization often begins at temperatures above 400°C, with significant phase changes occurring at higher temperatures (e.g., 700-950°C).

  • Short Annealing Duration: The annealing time might not be sufficient for nucleation and crystal growth.

  • High Silicon Content: A high concentration of silicon can inhibit the crystallization of titanium dioxide, effectively embedding the TiO₂ nanocrystals in an amorphous SiO₂ matrix.

Q3: I am observing cracking and peeling of my Ti-Si-O film after annealing. How can I prevent this?

Cracking and delamination are often due to thermal stress generated from the mismatch in the coefficient of thermal expansion (CTE) between the Ti-Si-O film and the substrate. To mitigate this:

  • Optimize Heating and Cooling Rates: Employ slower ramp rates during heating and cooling to minimize thermal shock.

  • Reduce Film Thickness: Thicker films are more prone to cracking. Consider depositing thinner films or using a multi-layer deposition and annealing approach.

  • Substrate Choice: Select a substrate with a CTE that is closely matched to that of the Ti-Si-O film.

Q4: How does the annealing atmosphere affect the final crystalline phases?

The annealing atmosphere plays a critical role in controlling the stoichiometry and phase formation.

  • Inert Atmosphere (e.g., Argon, Nitrogen): Annealing in an inert atmosphere is crucial to prevent the uncontrolled oxidation of titanium and silicon, which can lead to the formation of non-stoichiometric oxides and inhibit the formation of desired silicide phases.

  • Air or Oxygen Atmosphere: Annealing in an oxygen-containing atmosphere will promote the formation of titanium and silicon oxides. This can be desirable if the goal is to produce TiO₂ and SiO₂ phases.

Q5: What characterization techniques are most suitable for identifying the crystalline phases in annealed Ti-Si-O films?

A combination of techniques is recommended for a comprehensive analysis:

  • X-ray Diffraction (XRD): This is the primary technique for identifying crystalline phases and determining crystal structure.

  • Raman Spectroscopy: This technique is highly sensitive to the different polymorphs of TiO₂ (anatase, rutile, brookite) and can provide information on local atomic arrangements.

  • Transmission Electron Microscopy (TEM): TEM can provide high-resolution images of the film's microstructure, allowing for the direct observation of crystalline grains and their distribution within the amorphous matrix.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is useful for determining the chemical composition and oxidation states of the elements in the film.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Broad, undefined XRD peaks (poor crystallinity) 1. Annealing temperature is too low. 2. Annealing time is too short. 3. High silicon content inhibiting TiO₂ crystallization.1. Increase the annealing temperature in increments of 50-100°C. 2. Increase the annealing duration. 3. Adjust the initial Ti:Si ratio in the precursor material.
Formation of undesired crystalline phases (e.g., incorrect TiO₂ polymorph, undesired silicides) 1. Incorrect annealing temperature. 2. Inappropriate annealing atmosphere. 3. Contamination in the annealing chamber.1. Refer to the quantitative data table below to select the appropriate temperature for the desired phase. 2. Ensure a high-purity inert atmosphere if silicide formation is desired. Use an oxygen-rich atmosphere for oxide formation. 3. Thoroughly clean the annealing furnace before use.
Inconsistent results between samples 1. Temperature variations within the annealing furnace. 2. Inconsistent heating and cooling rates. 3. Variations in the initial film composition.1. Calibrate the furnace and place samples in the center of the heating zone. 2. Use a programmable furnace with precise control over temperature ramps. 3. Ensure consistent deposition parameters for all samples.
Film delamination or cracking 1. High thermal stress due to CTE mismatch. 2. Film thickness is too great. 3. Rapid heating or cooling rates.1. Choose a substrate with a closer CTE match. 2. Reduce the film thickness. 3. Decrease the heating and cooling ramp rates (e.g., 1-5°C/min).

Quantitative Data Presentation

The following table summarizes the expected crystalline phases in Ti-Si-O thin films at different annealing temperatures based on findings from various studies. The exact phases and their proportions will depend on the specific experimental conditions.

Annealing Temperature (°C)Expected Crystalline PhasesPredominant Amorphous PhaseNotes
< 400 Generally amorphousAmorphous Ti-Si-OInsufficient thermal energy for crystallization.
400 - 600 Anatase (TiO₂) nanocrystalsAmorphous SiO₂Onset of TiO₂ crystallization. The anatase phase is typically formed at these lower temperatures.
600 - 800 Anatase (TiO₂), Rutile (TiO₂)Amorphous SiO₂Phase transformation from anatase to the more stable rutile phase begins. Titanium silicide phases (e.g., Ti₅Si₃) may start to form at the film-substrate interface if a silicon substrate is used and the atmosphere is inert.
> 800 Rutile (TiO₂), Titanium Silicides (e.g., Ti₅Si₃, TiSi₂)Amorphous SiO₂Rutile becomes the dominant TiO₂ phase. Formation of titanium silicides is more pronounced, especially at higher temperatures and in an inert atmosphere.

Experimental Protocols

Synthesis of Amorphous Ti-Si-O Thin Film via Sol-Gel Method

This protocol describes the preparation of an amorphous Ti-Si-O thin film on a silicon substrate, which can then be subjected to thermal annealing.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Silicon wafers (p-type, <100>)

Procedure:

  • Substrate Cleaning: Clean the silicon wafers by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the wafers with a stream of nitrogen gas.

  • Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, prepare a solution of ethanol, deionized water, and HCl.

    • Separately, mix the desired molar ratio of TTIP and TEOS.

    • Slowly add the TTIP/TEOS mixture to the ethanol/water/HCl solution while stirring vigorously.

    • Continue stirring the solution for at least 2 hours at room temperature to obtain a clear and stable sol.

  • Film Deposition (Spin Coating):

    • Place a cleaned silicon wafer on the spin coater.

    • Dispense the prepared sol onto the center of the wafer.

    • Spin coat at 3000 rpm for 30 seconds.

  • Drying:

    • Dry the coated wafer on a hotplate at 100°C for 10 minutes to evaporate the solvents.

  • Pre-annealing:

    • Pre-anneal the film in a furnace at 300°C for 15 minutes in air to remove organic residues. The resulting film should be amorphous.

Thermal Annealing and Phase Characterization

This protocol outlines the procedure for annealing the amorphous Ti-Si-O film and subsequently characterizing the resulting crystalline phases.

Equipment:

  • Tube furnace with programmable temperature control and gas flow capabilities

  • High-purity argon or nitrogen gas

  • X-ray diffractometer (XRD)

  • Raman spectrometer

Procedure:

  • Annealing:

    • Place the substrate with the amorphous Ti-Si-O film into the center of the tube furnace.

    • Purge the furnace with high-purity argon or nitrogen for at least 30 minutes to create an inert atmosphere.

    • Ramp the temperature to the desired annealing temperature (e.g., 700°C, 800°C, 900°C) at a controlled rate (e.g., 5°C/minute).

    • Hold the temperature for the desired annealing duration (e.g., 1-2 hours).

    • Cool the furnace down to room temperature at a controlled rate (e.g., 5°C/minute).

  • Phase Characterization:

    • XRD Analysis:

      • Mount the annealed sample in the X-ray diffractometer.

      • Perform a θ-2θ scan over a relevant angular range (e.g., 20-80 degrees) to identify the crystalline phases present.

      • Compare the obtained diffraction peaks with standard diffraction patterns for TiO₂ (anatase, rutile), and various titanium silicides.

    • Raman Spectroscopy:

      • Acquire Raman spectra from the annealed film using a suitable laser excitation wavelength.

      • Identify the characteristic Raman peaks for anatase (~144, 399, 515, 639 cm⁻¹) and rutile (~447, 612 cm⁻¹) phases of TiO₂.

Visualizations

Experimental_Workflow cluster_Preparation Film Preparation cluster_Annealing Thermal Annealing cluster_Characterization Characterization Substrate_Cleaning Substrate Cleaning Sol_Gel_Preparation Sol-Gel Preparation Substrate_Cleaning->Sol_Gel_Preparation Spin_Coating Spin Coating Sol_Gel_Preparation->Spin_Coating Drying Drying Spin_Coating->Drying Pre_Annealing Pre-Annealing (300°C) Drying->Pre_Annealing Furnace_Setup Furnace Setup (Inert Atmosphere) Pre_Annealing->Furnace_Setup Temperature_Ramp_Up Temperature Ramp-Up Furnace_Setup->Temperature_Ramp_Up Isothermal_Annealing Isothermal Annealing Temperature_Ramp_Up->Isothermal_Annealing Cooling Controlled Cooling Isothermal_Annealing->Cooling XRD X-Ray Diffraction (XRD) Cooling->XRD Raman Raman Spectroscopy Cooling->Raman TEM Transmission Electron Microscopy (TEM) Cooling->TEM Analysis Data Analysis & Phase Identification XRD->Analysis Raman->Analysis TEM->Analysis Phase_Evolution cluster_400_600 400-600°C cluster_600_800 600-800°C cluster_800_plus > 800°C Amorphous Amorphous Ti-Si-O Film Anatase Anatase (TiO₂) Nanocrystals Amorphous->Anatase Annealing Rutile_Start Rutile (TiO₂) Formation Anatase->Rutile_Start Higher Temp. Ti_Silicide_Start Titanium Silicide (e.g., Ti₅Si₃) Nucleation Anatase->Ti_Silicide_Start Amorphous_SiO2_1 Amorphous SiO₂ Matrix Rutile_Dominant Dominant Rutile (TiO₂) Rutile_Start->Rutile_Dominant Higher Temp. Ti_Silicide_Growth Titanium Silicide Growth Ti_Silicide_Start->Ti_Silicide_Growth Higher Temp. Amorphous_SiO2_2 Amorphous SiO₂ Matrix Amorphous_SiO2_3 Amorphous SiO₂ Matrix

Technical Support Center: Surface Modification of Titanium Silicon Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing hydroxyl groups on the surface of titanium silicon oxide (Ti-SiO₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing surface hydroxyl groups on Ti-SiO₂?

A1: The most common and effective methods for reducing surface hydroxyl groups on this compound are thermal annealing, silanization, and plasma treatment. Each method offers distinct advantages and may be chosen based on the desired surface properties and experimental constraints.

Q2: How can I verify the reduction of hydroxyl groups on my Ti-SiO₂ surface?

A2: The reduction of hydroxyl groups can be verified using several surface-sensitive analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): A decrease in the intensity of the broad absorption band between 3200-3600 cm⁻¹, which corresponds to O-H stretching vibrations, indicates a reduction in surface hydroxyl groups.[1][2]

  • Contact Angle Measurement: A successful reduction of hydrophilic hydroxyl groups will lead to a more hydrophobic surface, resulting in an increased water contact angle.[3][4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide quantitative information on the elemental composition of the surface, showing a decrease in the oxygen component associated with hydroxyls.[5][6][7]

  • Thermogravimetric Analysis (TGA): TGA can quantify the number of surface hydroxyl groups by measuring the mass loss upon heating as these groups are removed.[6][7]

Q3: What is the effect of thermal annealing on the Ti-SiO₂ surface?

A3: Thermal annealing, or heat treatment, removes hydroxyl groups through a dehydration process where adjacent hydroxyls condense to form siloxane (Si-O-Si) or Ti-O-Ti bonds and release water molecules.[1][8] Increasing the annealing temperature generally leads to a more significant reduction in hydroxyl groups.[1] However, high temperatures can also induce structural changes, such as crystallization of the TiO₂ phase and phase separation, which may alter the material's properties.[1][9]

Q4: How does silanization reduce surface hydroxyls?

A4: Silanization involves reacting the surface hydroxyl groups with a silane (B1218182) coupling agent. The silane molecules covalently bond to the surface, replacing the hydroxyl groups with the functional groups of the silane. This not only reduces the hydroxyl concentration but also allows for the tailoring of surface properties (e.g., making it hydrophobic) by choosing a silane with the desired functionality.

Q5: Can plasma treatment be used to both increase and decrease surface hydroxyls?

A5: Yes, the effect of plasma treatment depends on the process gas used. Oxygen or air plasma is often used to clean and activate surfaces by introducing hydroxyl groups, making them more hydrophilic.[10][11] Conversely, plasmas containing fluorine (e.g., CF₄) can be used to create a hydrophobic surface by depositing fluorine-containing functional groups that replace hydroxyls.[11] Hydrogen plasma can also be effective at removing oxides and associated hydroxyl groups.[12]

Troubleshooting Guides

Issue 1: Inconsistent Contact Angle Measurements After Treatment
Possible Cause Troubleshooting Step
Incomplete reaction or treatment Verify the parameters of your treatment (e.g., temperature and duration for annealing, concentration and reaction time for silanization, plasma power and time). Ensure uniform exposure of the entire surface to the treatment.
Surface contamination Ensure the Ti-SiO₂ substrate is thoroughly cleaned to remove organic contaminants before treatment. Plasma cleaning with argon or a brief oxygen plasma treatment can be an effective pre-cleaning step.[10]
Re-hydroxylation from ambient moisture After treatment, handle and store the samples in a low-humidity environment (e.g., a desiccator or glove box) to prevent the surface from re-adsorbing water from the air.
Surface roughness changes Characterize the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). Some treatments, like high-temperature annealing or aggressive plasma etching, can alter surface roughness, which in turn affects contact angle measurements.[5]
Issue 2: FTIR Spectrum Still Shows a Significant Hydroxyl Peak
Possible Cause Troubleshooting Step
Insufficient treatment parameters Increase the intensity or duration of the treatment. For thermal annealing, increase the temperature or time.[1] For silanization, ensure an adequate concentration of the silane and sufficient reaction time.
Bulk vs. Surface Hydroxyls The FTIR signal may be detecting hydroxyl groups within the bulk of the material, not just on the surface. Ensure your sample is a thin film or that your FTIR technique is surface-sensitive (e.g., Attenuated Total Reflectance - ATR-FTIR).
Adsorbed Water A broad peak can also be due to physically adsorbed water.[1] Before analysis, degas the sample under vacuum or gentle heating to remove adsorbed water and isolate the signal from the surface hydroxyl groups.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments aimed at reducing hydroxyl groups on oxide surfaces.

Table 1: Effect of Thermal Annealing on Surface Properties

Treatment Temperature (°C)Surface Hydroxyl Concentration (αOH / nm⁻²)Water Contact Angle (°)Reference
275> 2.14Not Reported[13][14]
300Not ReportedNot Reported[1]
4502.14Not Reported[13][14]
5001.80 (on SiO₂)Not Reported[13][14]
600Decreased Intensity (FTIR)Not Reported[1]

Note: Data for αOH is for a mixed metal oxide, which can be analogous to Ti-SiO₂.

Table 2: Effect of Silanization on Water Contact Angle

SurfaceTreatmentWater Contact Angle (°)Reference
TiO₂-SiO₂ NanocompositeUntreatedHydrophilic[3]
TiO₂-SiO₂ NanocompositeRTV-SR and Flame Treatment168 ± 2[3]

Note: While not a direct silanization of Ti-SiO₂, this demonstrates the principle of using silicon-based coatings to achieve high hydrophobicity.

Experimental Protocols

Protocol 1: Thermal Annealing for Hydroxyl Group Reduction
  • Sample Preparation: Clean the Ti-SiO₂ substrate by sonicating in acetone, followed by isopropanol, and finally deionized water, for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Annealing: Place the cleaned substrate in a tube furnace.

  • Heating Ramp: Increase the temperature to the desired setpoint (e.g., 400-850 °C) at a controlled rate (e.g., 10 °C/min).[15]

  • Dwell Time: Hold the temperature at the setpoint for a specified duration (e.g., 1-2 hours).[15]

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Characterization: Analyze the surface using FTIR, contact angle measurements, and/or XPS to confirm the reduction of hydroxyl groups.

Protocol 2: Silanization with Alkylsilane
  • Surface Activation (Optional but Recommended): Treat the cleaned Ti-SiO₂ substrate with an oxygen plasma or an acid solution (e.g., H₂SO₄/H₂O₂) to increase the density of surface hydroxyl groups, which will serve as reaction sites.[16]

  • Silane Solution Preparation: Prepare a solution of the desired alkylsilane (e.g., octyltriethoxysilane) in an anhydrous solvent (e.g., toluene (B28343) or supercritical CO₂).[17]

  • Silanization Reaction: Immerse the activated substrate in the silane solution. The reaction can be carried out at room temperature or elevated temperatures, depending on the specific silane and solvent.[17]

  • Rinsing: After the reaction, rinse the substrate thoroughly with the same solvent to remove any unreacted silane.

  • Curing: Cure the silanized substrate by baking at a moderate temperature (e.g., 100-120 °C) to promote the formation of a stable siloxane network on the surface.

  • Characterization: Evaluate the surface properties using contact angle measurements and FTIR to confirm the successful silanization and hydroxyl group reduction.

Visualizations

Experimental_Workflow_Thermal_Annealing cluster_prep Sample Preparation cluster_anneal Thermal Annealing cluster_char Characterization start Ti-SiO₂ Substrate clean Cleaning (Acetone, IPA, DI Water) start->clean dry N₂ Drying clean->dry furnace Place in Furnace dry->furnace ramp Heat to 400-850°C furnace->ramp dwell Hold for 1-2 hours ramp->dwell cool Cool to Room Temp. dwell->cool ftir FTIR cool->ftir ca Contact Angle cool->ca xps XPS cool->xps analysis Analysis of -OH Reduction ftir->analysis ca->analysis xps->analysis

Caption: Workflow for reducing hydroxyl groups via thermal annealing.

Silanization_Mechanism cluster_surface Ti-SiO₂ Surface cluster_silane Silane Molecule (R-Si(OR')₃) cluster_reaction Reaction & Covalent Bonding s1 Si-OH rs1 Si-O-Si-R s1->rs1 + Silane - R'OH s2 Ti-OH rs2 Ti-O-Si-R s2->rs2 s3 Si-OH rs3 Si-O-Si-R s3->rs3 silane R-Si(OR')₃

Caption: Mechanism of silanization on a hydroxylated surface.

References

Technical Support Center: Improving Adhesion of Titanium Silicon Oxide Films on Silicon Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with titanium silicon oxide (TiSixOy) thin films on silicon (Si) substrates. Adhesion is a critical factor for device performance and reliability, and this guide addresses common issues encountered during experimental work.

Troubleshooting Guide

Poor adhesion of TiSixOy films can manifest as peeling, blistering, or delamination. The following guide provides a structured approach to diagnosing and resolving these issues.

IssuePossible CauseTroubleshooting Steps
Film peels off easily (e.g., during dicing or with adhesive tape test) 1. Substrate Contamination: Organic residues, particles, or a native oxide layer on the silicon substrate can create a weak interface.[1][2][3]- Implement a thorough substrate cleaning protocol. A multi-step ultrasonic cleaning process is recommended.[4][5][6] - Consider an in-situ pre-deposition etch. A brief plasma etch (e.g., with Argon) in the deposition chamber can remove surface contaminants and the native oxide layer immediately before film growth.[3]
2. High Film Stress: Intrinsic stress from the deposition process or thermal stress due to mismatched coefficients of thermal expansion can exceed the adhesive strength.[7][8]- Optimize deposition parameters. Adjusting sputtering pressure, power, and gas composition can modify film stress.[9] - Increase substrate temperature during deposition. This can enhance adatom mobility, leading to a denser film with lower stress.[1][10] - Perform post-deposition annealing. Annealing can relieve stress and improve adhesion by promoting interfacial diffusion and chemical bond formation.
3. Poor Interfacial Bonding: Lack of strong chemical bonds between the TiSixOy film and the silicon substrate.- Use an adhesion-promoting layer. A thin buffer layer of a material like titanium (Ti) or chromium (Cr) can improve bonding between the oxide film and the silicon substrate.[3][7][11]
Film shows blisters or bubbles 1. Gas Entrapment: Trapped gas from the sputtering process or outgassing from the substrate.- Increase the substrate temperature before and during deposition to encourage outgassing. - Reduce the deposition rate to allow trapped gases to escape.
2. Substrate Surface Defects: Pits or scratches on the silicon wafer can trap contaminants or act as stress concentration points.- Inspect substrate quality before deposition using optical microscopy or atomic force microscopy (AFM). - Use prime-grade silicon wafers with low surface defect density.
Inconsistent adhesion across the wafer 1. Non-uniform Substrate Cleaning: Uneven removal of contaminants across the wafer surface.- Ensure the entire wafer is submerged and agitated during ultrasonic cleaning. - Verify uniform gas flow during plasma cleaning.
2. Non-uniform Deposition: Variations in film thickness or composition across the wafer.- Optimize the substrate-to-target distance and position in the sputtering system for better uniformity. - Ensure proper functioning of the substrate rotation mechanism during deposition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring good adhesion?

A1: Substrate cleaning is arguably the most critical step.[2] An atomically clean and active silicon surface is essential for the formation of strong bonds with the deposited film. Any contaminants can act as a weak boundary layer, preventing good adhesion.[1]

Q2: How does substrate heating during deposition affect adhesion?

A2: Heating the substrate during deposition provides more energy to the arriving atoms (adatoms).[1] This increased mobility allows them to find lower-energy sites, resulting in a denser, less stressed film with better adhesion.[1][10]

Q3: Can post-deposition annealing improve the adhesion of an already-deposited film?

A3: Yes, post-deposition annealing can significantly improve adhesion. The thermal energy promotes diffusion at the film-substrate interface, which can lead to the formation of stronger chemical bonds. It also helps to relieve intrinsic stress within the film, reducing the forces that can lead to delamination.

Q4: What are the advantages of using a sputtering deposition method over evaporation for adhesion?

A4: Sputtered atoms generally have higher kinetic energy than evaporated atoms.[10] This higher energy can enhance surface mobility, promote intermixing at the interface, and result in a denser film structure, all of which contribute to better adhesion.[10]

Q5: What is an adhesion layer and is it necessary for TiSixOy on Si?

A5: An adhesion layer, also known as a buffer or transition layer, is a thin film of a different material deposited between the substrate and the main film to improve bonding.[7][11] For TiSixOy on Si, a thin layer of pure titanium is often used. The titanium can react with the native oxide on the silicon and also bond well with the subsequently deposited this compound, acting as a chemical bridge. While not always strictly necessary, it is a common strategy to ensure robust adhesion, especially for thicker films or in applications with significant thermal or mechanical stress.[3][7]

Experimental Protocols

Protocol 1: Standard Ultrasonic Cleaning of Silicon Wafers

This protocol describes a standard procedure for cleaning silicon wafers prior to film deposition.

  • Preparation: Prepare three separate beakers with acetone (B3395972), isopropyl alcohol (IPA), and deionized (DI) water.

  • Acetone Clean: Place the silicon wafers in the beaker with acetone. Place the beaker in an ultrasonic bath and sonicate for 10-15 minutes to remove organic residues.

  • IPA Clean: Transfer the wafers to the beaker with IPA. Sonicate for another 10-15 minutes to remove any remaining organic contaminants and acetone residue.

  • DI Water Rinse: Transfer the wafers to the beaker with DI water and sonicate for 10-15 minutes to remove IPA.

  • Final Rinse: Thoroughly rinse the wafers under a stream of DI water.

  • Drying: Dry the wafers using a nitrogen gun, ensuring no droplets are left on the surface.

  • Optional Dehydration Bake: For stringent applications, bake the wafers in an oven at 120-150°C for 30 minutes to remove any adsorbed moisture.

Protocol 2: Post-Deposition Annealing in an Inert Atmosphere

This protocol outlines a general procedure for annealing TiSixOy films on silicon to improve adhesion.

  • Furnace Preparation: Use a tube furnace with a controlled atmosphere capability. Purge the furnace tube with a high-purity inert gas, such as nitrogen (N2) or argon (Ar), for at least 30 minutes to minimize oxygen content.

  • Sample Loading: Place the wafers with the deposited films in a clean quartz boat and position it in the center of the furnace tube.

  • Purging: Continue to flow the inert gas through the tube.

  • Ramping to Annealing Temperature: Heat the furnace to the desired annealing temperature (e.g., 400-600°C) at a controlled rate (e.g., 5-10°C/minute) to avoid thermal shock.

  • Annealing: Hold the samples at the target temperature for the specified duration (e.g., 30-60 minutes).

  • Cooling: Turn off the furnace and allow it to cool down naturally to room temperature. It is crucial to maintain the inert gas flow during the entire cooling process to prevent oxidation of the film and substrate.

  • Sample Removal: Once the furnace has cooled to below 100°C, the samples can be safely removed.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Film Deposition cluster_post Post-Deposition Treatment sub_start Start: Silicon Wafer ultrasonic_clean Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_start->ultrasonic_clean n2_dry Nitrogen Dry ultrasonic_clean->n2_dry dehydration_bake Dehydration Bake (Optional) n2_dry->dehydration_bake load_chamber Load into Deposition Chamber dehydration_bake->load_chamber pump_down Pump Down to Base Pressure load_chamber->pump_down pre_etch In-situ Plasma Etch (Optional) pump_down->pre_etch deposition TiSixOy Deposition pre_etch->deposition annealing Post-Deposition Annealing deposition->annealing characterization Adhesion Characterization annealing->characterization end End: High Adhesion Film characterization->end

Caption: Experimental workflow for depositing high-adhesion TiSixOy films.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Film Adhesion contamination Substrate Contamination start->contamination stress High Film Stress start->stress bonding Weak Interfacial Bonding start->bonding cleaning Improve Substrate Cleaning (Ultrasonic, Plasma Etch) contamination->cleaning deposition_params Optimize Deposition Parameters (Temperature, Pressure) stress->deposition_params annealing Post-Deposition Annealing stress->annealing bonding->cleaning adhesion_layer Use Adhesion Layer (e.g., thin Ti) bonding->adhesion_layer

Caption: Troubleshooting logic for poor film adhesion.

References

Technical Support Center: Minimizing Nanoparticle Agglomeration in Titanium Silicon Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize nanoparticle agglomeration during the synthesis of titanium silicon oxide (TiO₂-SiO₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle agglomeration during TiO₂-SiO₂ synthesis?

A1: Nanoparticle agglomeration, the process where particles stick to each other to form larger clusters, is a common challenge in TiO₂-SiO₂ synthesis. The primary driving force is the system's tendency to reduce high surface energy. Key causes include:

  • Van der Waals Forces: These are attractive forces between individual nanoparticles that can cause them to clump together, leading to what is known as soft agglomeration.[1]

  • Chemical Bonding: The formation of chemical bonds between particles results in hard agglomerates, which are difficult to disperse.[1]

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between particles allows them to approach and bind. This is heavily influenced by the pH of the synthesis medium.[2]

  • High Precursor Concentration: Higher concentrations of titanium and silicon precursors can lead to rapid particle formation and growth, increasing the likelihood of collisions and agglomeration.

  • Improper Mixing or Stirring: Insufficient agitation can create localized areas of high concentration, promoting uncontrolled particle growth and agglomeration.

  • Inappropriate Temperature: Temperature affects reaction kinetics. Uncontrolled temperatures can lead to rapid, non-uniform particle formation.

Q2: How does pH influence nanoparticle agglomeration?

A2: The pH of the synthesis solution is a critical parameter for controlling agglomeration by modifying the surface charge of the nanoparticles.[3][4]

  • Point of Zero Charge (PZC): Every material has a PZC, the pH at which its surface has a net neutral charge. For TiO₂, the PZC is approximately 6.[2] At or near the PZC, electrostatic repulsion between particles is minimal, leading to rapid and significant agglomeration.[2]

  • Acidic Conditions (pH < PZC): In acidic solutions, the nanoparticle surface becomes positively charged, leading to electrostatic repulsion that prevents particles from aggregating. However, very low pH (e.g., below 3.2) can sometimes favor the formation of different crystalline phases like rutile and brookite alongside anatase, which may affect uniformity.[3][4]

  • Alkaline Conditions (pH > PZC): In alkaline solutions, the surface becomes negatively charged, again creating repulsive forces that stabilize the nanoparticle suspension and prevent agglomeration.[5] Pure anatase phase is often favored in alkaline or mildly acidic conditions (pH 4.4-6.8).[3][4]

Q3: What role do surfactants play in preventing agglomeration?

A3: Surfactants are molecules that adsorb onto the surface of nanoparticles, preventing agglomeration through two primary mechanisms:

  • Steric Hindrance: Surfactants create a physical barrier around the nanoparticles. This "coating" prevents the particles from getting close enough to each other for attractive forces to take effect.[1] Polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) are effective steric stabilizers.[1][6][7]

  • Electrostatic Repulsion: Ionic surfactants provide the nanoparticle surface with a charge. For example, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) impart a negative charge, while cationic surfactants like cetyltrimethylammonium bromide (CTAB) provide a positive charge.[6][8] This enhances the repulsive forces between particles, leading to greater stability.[8]

The choice of surfactant is critical and depends on the solvent system and desired surface properties.[8] Common surfactants used in TiO₂ synthesis include CTAB, SDS, and non-ionic surfactants like Triton X-100 and PEG.[6][8][9]

Troubleshooting Guide

Problem 1: My synthesized TiO₂-SiO₂ nanoparticles show heavy agglomeration in microscopy images.

Solution Workflow:

This troubleshooting guide follows a logical path to identify and resolve the cause of agglomeration.

G start Start: Heavy Agglomeration Observed check_ph Was pH controlled away from the Point of Zero Charge (PZC ≈ 6)? start->check_ph adjust_ph Action: Adjust pH (e.g., to pH 3-4 or pH 9-10) using HCl or NH4OH. check_ph->adjust_ph No check_surfactant Was a surfactant or stabilizing agent used? check_ph->check_surfactant Yes adjust_ph->check_surfactant add_surfactant Action: Introduce a surfactant. (e.g., CTAB, SDS, PEG) check_surfactant->add_surfactant No check_concentration Were precursor concentrations too high? check_surfactant->check_concentration Yes add_surfactant->check_concentration reduce_concentration Action: Reduce concentration of TTIP and TEOS. check_concentration->reduce_concentration Yes check_stirring Was stirring vigorous and consistent? check_concentration->check_stirring No reduce_concentration->check_stirring improve_stirring Action: Increase stirring rate and ensure a proper vortex. check_stirring->improve_stirring No end_node Result: Reduced Agglomeration check_stirring->end_node Yes improve_stirring->end_node G Mechanisms of Nanoparticle Stabilization cluster_0 Electrostatic Stabilization (pH Control) cluster_1 Steric Stabilization (Surfactants) a1 + a2 + a1->a2 Repulsion a3 + a2->a3 Repulsion b1 NP c1 Surfactant Layer b2 NP c2 Surfactant Layer b3 NP c3 Surfactant Layer

References

Technical Support Center: Enhancing the Thermal Stability of Titanium Silicon Oxide up to 1000°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the thermal stability of titanium silicon oxide (Ti-Si-O) materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stability of Ti-Si-O systems at 1000°C?

A1: At temperatures approaching 1000°C, Ti-Si-O systems face several critical challenges:

  • Phase Separation: Nonstoichiometric silicon oxide (SiOx) films can undergo phase separation, leading to the formation of silicon nanoinclusions within the oxide matrix. This process is temperature-dependent, with amorphous silicon nanoparticles forming at temperatures up to about 950°C and crystalline silicon forming at higher temperatures.[1][2]

  • Crystallization of Titanium Dioxide: Amorphous TiO2 tends to crystallize into anatase or rutile phases upon annealing. The anatase-to-rutile phase transformation typically occurs at elevated temperatures and can be accompanied by grain growth, which may introduce stress and defects.[3]

  • Interfacial Reactions: At the interface between titanium and silicon dioxide, titanium silicide can form at conventional annealing temperatures.[4][5] This reaction can alter the desired material properties.

  • Thermally Induced Stress: A mismatch in the coefficient of thermal expansion (CTE) between the Ti-Si-O film and the substrate can lead to significant stress upon heating and cooling, potentially causing cracking or delamination.[6]

  • Shrinkage and Densification: For materials like aerogels, high temperatures can cause sintering of nanoparticles, leading to significant volume shrinkage and cracking.[7]

Q2: How can the thermal stability of Ti-Si-O materials be improved?

A2: Several strategies can be employed to enhance the thermal stability of Ti-Si-O systems:

  • Doping/Alloying: Introducing other elements can stabilize the desired phases. For instance, adding TiO2 nanoparticles to silica (B1680970) aerogels can significantly improve their resistance to collapse at temperatures up to 1000°C.[7][8] In titanium-aluminum nitride systems, which share some similar stability challenges, alloying with tantalum (Ta) has been shown to increase the thermal stability to around 1200°C.[9]

  • Control of Stoichiometry: The initial stoichiometry of the oxide film plays a crucial role in its thermal behavior. The degree of phase separation in SiOx, for example, is dependent on the initial stoichiometry and the annealing temperature.[2]

  • Annealing Environment and Protocol: The annealing atmosphere (e.g., vacuum, inert gas, oxygen) and the heating/cooling rates can significantly influence the final microstructure and phase composition.[10][11] A controlled annealing process can help in stress relaxation and reduce defects like cracks.[11]

  • Use of Barrier Layers: A diffusion barrier of titanium can be placed between silicon and aluminum to prevent unwanted reactions during heating.[12] This principle can be adapted for Ti-Si-O systems to control interfacial reactions.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Film Cracking During/After Annealing Mismatch in Coefficient of Thermal Expansion (CTE) between the film and substrate.[6]Film is too thick.[6]High residual stress from the deposition process.Select a substrate with a CTE that is closely matched to the Ti-Si-O film.[6]Deposit multiple thinner layers with annealing after each deposition.[6]Optimize annealing parameters: reduce heating/cooling rates to allow for stress relaxation.[11]
Film Delamination or Poor Adhesion Contamination at the substrate-film interface.[13][14]High film stress.[13]Chemical incompatibility between the film and substrate.Ensure rigorous substrate cleaning prior to deposition.[14]Employ substrate heating or ion-assisted deposition to reduce tensile stress.[13]Use an adhesion-promoting layer if necessary.
Uncontrolled Crystallization or Phase Separation Annealing temperature is too high or holding time is too long.[2][15]Inappropriate annealing atmosphere.[10]Non-optimal initial film composition.Carefully control the annealing temperature and duration to below the critical point for unwanted phase transformations.[15]Anneal in a controlled atmosphere (e.g., inert gas) to prevent oxidation or other reactions.[10]Adjust the Ti:Si:O ratio during deposition to create a more thermally stable composition.
Formation of Unwanted Interfacial Layers (e.g., Silicides) Direct contact between reactive species at high temperatures.[4][5]Diffusion of elements across interfaces.Introduce a thin, stable barrier layer between the Ti-Si-O film and the reactive substrate.Use rapid thermal annealing (RTA) to minimize the time at high temperatures, which can favor desired reactions over slower, diffusion-based ones.[5]

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on TiO2 Thin Film Properties

Annealing Temperature (°C)Crystalline PhaseAverage Grain Size (nm)
400Anatase~15
600Anatase + Rutile~30
900Rutile~50

Note: Data synthesized from trends described in literature.[3] Actual values are highly dependent on deposition method and specific experimental conditions.

Table 2: Thermal Shrinkage of TiO2-Doped Silica Aerogels After High-Temperature Treatment

MaterialShrinkage at 800°C
Pure Silica AerogelHigh (prone to collapse)
Rutile TiO2-doped Silica AerogelModerate
Anatase TiO2-doped Silica Aerogel2.84%

Note: This table highlights the significant improvement in thermal stability with anatase TiO2 doping.[7][8]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis and Spin Coating of TiO2 Thin Films

This protocol describes a common method for preparing titanium oxide thin films on silicon substrates.

  • Precursor Solution Preparation:

    • Mix titanium (IV) isopropoxide, ethanol, and an acid catalyst (e.g., HCl) in a controlled environment.

    • Stir the solution at a specific temperature (e.g., 80°C) for a set duration (e.g., 1 hour) to achieve a clear, homogeneous sol.

  • Substrate Cleaning:

    • Clean (100) silicon substrates ultrasonically in acetone (B3395972) for 10 minutes, followed by methanol (B129727) for 10 minutes.

    • Rinse with deionized water for 15 minutes and dry with nitrogen gas.[3]

  • Film Deposition:

    • Deposit the sol onto the cleaned silicon substrates using a spin coater. A typical parameter is 3000 rpm for 30 seconds.[3]

  • Pre-Annealing (Drying):

    • Dry the coated films at a relatively low temperature (e.g., 300°C) for about 15 minutes to evaporate the solvent.[3]

  • Final Annealing:

    • Anneal the films in a furnace in an air atmosphere at the desired temperature (e.g., 400°C to 1000°C) for 1 hour to induce crystallization and densification.[3]

Protocol 2: Thermal Annealing of Thin Films in a Controlled Atmosphere

This protocol outlines a general procedure for annealing thin films to study their thermal stability.

  • Sample Placement:

    • Place the substrate with the deposited Ti-Si-O film in a quartz boat at the center of a horizontal tube furnace.[12]

  • Atmosphere Purging:

    • Evacuate the furnace tube to a high vacuum (e.g., 10⁻⁵ Pa).[12]

    • Purge the tube with a high-purity inert gas, such as argon or nitrogen, and then re-evacuate. Repeat this cycle several times to remove residual oxygen and moisture.[12]

  • Heating:

    • Introduce a controlled flow of the desired annealing gas (e.g., 20 sccm of Argon).[12]

    • Ramp up the furnace temperature to the target value (e.g., 1000°C) at a controlled rate.

  • Isothermal Annealing:

    • Hold the temperature at the target for the specified duration (e.g., 1 hour).[12]

  • Cooling:

    • Cool the furnace down to room temperature at a controlled rate while maintaining the inert gas flow.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Processing & Analysis sol_prep Precursor Solution (Sol-Gel) deposition Film Deposition (e.g., Spin Coating, Sputtering) sol_prep->deposition sub_clean Substrate Cleaning (e.g., Si Wafer) sub_clean->deposition annealing High-Temperature Annealing (up to 1000°C) deposition->annealing characterization Characterization (XRD, SEM, etc.) annealing->characterization

Caption: General experimental workflow for fabricating and testing Ti-Si-O thin films.

Troubleshooting_Logic start Film Failure (Post-Annealing) crack Cracking? start->crack delam Delamination? start->delam phase Incorrect Phase/ Composition? start->phase cause_cte CTE Mismatch/ High Stress crack->cause_cte Yes cause_contam Substrate Contamination delam->cause_contam Yes cause_temp Incorrect Annealing Temperature/Atmosphere phase->cause_temp Yes sol_cte Match Substrate CTE/ Optimize Annealing Rate cause_cte->sol_cte sol_clean Improve Substrate Cleaning Protocol cause_contam->sol_clean sol_temp Adjust Annealing Parameters cause_temp->sol_temp

Caption: Troubleshooting logic for common failures in high-temperature annealing.

References

Technical Support Center: Troubleshooting Precursor Reactivity in Titanium Silicon Oxide (TiSiO) ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in the Atomic Layer Deposition (ALD) of titanium silicon oxide (TiSiO). The following sections address common issues related to precursor reactivity, film growth, and material properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for TiSiO ALD?

A1: For the titanium source, titanium tetrachloride (TiCl4) and tetrakis(dimethylamido)titanium (TDMAT) are frequently used due to their high reactivity and well-understood behavior in ALD processes.[1][2] For the silicon source, precursors like tetraethyl orthosilicate (B98303) (TEOS) and silicon tetrachloride (SiCl4) are common choices. The selection of the precursor combination is critical as it influences the deposition temperature, growth rate, and film composition.

Q2: How does deposition temperature affect TiSiO film growth and composition?

A2: Deposition temperature is a critical parameter that influences precursor decomposition, surface reactions, and film properties.[3][4] Generally, an "ALD window" exists where the growth rate is stable and self-limiting.[3] Outside this window, at lower temperatures, precursor condensation can lead to uncontrolled growth, while at higher temperatures, precursor decomposition can result in chemical vapor deposition (CVD)-like growth and increased impurity incorporation. For TiSiO ALD, the temperature will also affect the relative reactivity of the titanium and silicon precursors, thus influencing the Ti:Si ratio in the final film.

Q3: What causes non-uniformity in TiSiO films?

A3: Non-uniformity in ALD-grown films can stem from several factors, including incomplete precursor reactions, insufficient purge times leading to precursor co-mixing, and non-uniform temperature distribution across the substrate.[5] In the case of TiSiO, a mismatch in the reactivity of the titanium and silicon precursors can also lead to compositional non-uniformity.

Q4: How can I control the Ti:Si ratio in my films?

A4: The Ti:Si ratio in TiSiO films is primarily controlled by the ratio of the titanium and silicon precursor pulses within a supercycle.[5] By adjusting the number of titanium precursor cycles versus silicon precursor cycles, the stoichiometry of the film can be tuned. However, the reactivity of each precursor at the given deposition temperature will also play a significant role.

Q5: What are common sources of impurities in TiSiO films?

A5: Impurities in TiSiO films can originate from the precursors themselves (e.g., chlorine from TiCl4) or from incomplete reactions leaving behind precursor ligands.[3] Residuals from the carrier gas or leaks in the ALD system can also introduce contaminants. Post-deposition annealing can sometimes help to reduce certain impurities.

Troubleshooting Guides

Issue 1: Low Growth Rate

A low growth per cycle (GPC) can be a significant issue in ALD. The following table outlines potential causes and recommended actions.

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Precursor Pulse Time Increase the pulse time for both the titanium and silicon precursors incrementally.An increase in GPC until saturation is reached, indicating a self-limiting reaction.
Low Deposition Temperature Increase the deposition temperature in small increments (e.g., 10-20°C) within the precursor's thermal stability window.Enhanced precursor reactivity leading to a higher GPC. Be mindful of entering a CVD growth regime at excessively high temperatures.
Precursor Degradation Verify the integrity and purity of the precursors. If necessary, replace with fresh precursors.A stable and reproducible GPC.
Surface Deactivation Ensure the substrate surface is properly prepared and has sufficient reactive sites (e.g., -OH groups) for precursor chemisorption.Improved nucleation and a higher initial growth rate.
Issue 2: Poor Film Uniformity

Film uniformity is crucial for device performance. The following guide addresses common causes of non-uniformity.

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Purge Time Increase the purge time after each precursor pulse to ensure complete removal of unreacted precursors and byproducts.Improved film uniformity by preventing gas-phase reactions and CVD-like growth.
Non-uniform Temperature Profile Verify the temperature uniformity across the substrate holder.Consistent film thickness across the entire substrate.
Precursor Flow Dynamics Optimize the carrier gas flow rate to ensure uniform delivery of precursors to the substrate surface.Improved thickness and compositional uniformity.
Mismatch in Precursor Reactivity Adjust the deposition temperature to a range where both precursors exhibit stable and comparable reactivity.More uniform incorporation of both titanium and silicon oxides.
Issue 3: Uncontrolled Film Composition (Ti:Si Ratio)

Achieving the desired stoichiometry is critical for the material properties of TiSiO.

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Precursor Pulse Ratio Adjust the ratio of titanium to silicon precursor pulses within the ALD supercycle.Control over the Ti:Si ratio in the deposited film.
Temperature Effects on Reactivity Characterize the growth rate of individual TiO2 and SiO2 films at different temperatures to understand the relative precursor reactivity. Adjust the deposition temperature for the TiSiO process accordingly.A more predictable and controllable film stoichiometry.
Precursor Co-dosing Issues If using a co-dosing approach, ensure precise control over the partial pressures or flow rates of each precursor.Fine-tuned control over the film composition.

Experimental Protocols

Hypothetical Experimental Protocol for TiSiO ALD using TiCl4 and TEOS

This protocol provides a starting point for developing a TiSiO ALD process. Note: These parameters are illustrative and require optimization for a specific ALD reactor and desired film properties.

1. Substrate Preparation:

  • Clean silicon wafers with a standard RCA cleaning procedure to ensure a hydrophilic surface with a high density of hydroxyl (-OH) groups.

2. ALD Process Parameters:

  • Deposition Temperature: 250 °C

  • Carrier Gas: Nitrogen (N2) at 200 sccm

  • Precursors:

    • Titanium tetrachloride (TiCl4), held at room temperature.

    • Tetraethyl orthosilicate (TEOS), held at 60 °C to increase vapor pressure.

  • Supercycle for TiSiO: (TiCl4 pulse -> N2 purge -> H2O pulse -> N2 purge)x -> (TEOS pulse -> N2 purge -> H2O pulse -> N2 purge)y

    • The ratio of x:y will determine the Ti:Si ratio. A starting point could be x=5, y=5.

3. Pulse and Purge Times:

  • TiCl4 Pulse: 0.5 s

  • N2 Purge after TiCl4: 10 s

  • TEOS Pulse: 1.0 s

  • N2 Purge after TEOS: 15 s

  • H2O Pulse: 0.5 s

  • N2 Purge after H2O: 10 s

4. Film Characterization:

  • Thickness and Refractive Index: Ellipsometry

  • Composition (Ti:Si ratio): X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS)

  • Crystallinity: X-ray Diffraction (XRD)

  • Surface Morphology: Atomic Force Microscopy (AFM)

Data Presentation

The following tables provide representative quantitative data for TiO2 ALD, which can serve as a baseline for understanding the behavior of the titanium precursor in a TiSiO process.

Table 1: Effect of Deposition Temperature on TiO2 Growth Rate (TiCl4 + H2O)

Deposition Temperature (°C)Growth per Cycle (Å/cycle)Film Phase
150~0.5Amorphous
200~0.45Anatase
250~0.4Anatase
300~0.35Anatase/Rutile

Data compiled from general trends reported in ALD literature.[3][4]

Table 2: Effect of Precursor Pulse Time on TiO2 Growth Rate at 250°C

TiCl4 Pulse Time (s)H2O Pulse Time (s)Growth per Cycle (Å/cycle)
0.10.50.25
0.30.50.38
0.50.50.40
0.70.50.40
0.50.10.28
0.50.30.39
0.50.50.40
0.50.70.40

Data is representative and illustrates the concept of pulse saturation.

Visualizations

Troubleshooting_Low_Growth_Rate start Low Growth Rate Observed check_pulse Check Precursor Pulse Times start->check_pulse increase_pulse Increase Pulse Time check_pulse->increase_pulse Insufficient? check_temp Check Deposition Temperature increase_pulse->check_temp No solution Growth Rate Improved increase_pulse->solution Yes increase_temp Increase Temperature check_temp->increase_temp Too Low? check_precursor Check Precursor Integrity increase_temp->check_precursor No increase_temp->solution Yes replace_precursor Replace Precursor check_precursor->replace_precursor Degraded? replace_precursor->solution

Troubleshooting workflow for low growth rate in TiSiO ALD.

TiSiO_ALD_Cycle cluster_ti_cycle Titanium Oxide Sub-cycle (x times) cluster_si_cycle Silicon Oxide Sub-cycle (y times) ti_pulse 1. TiCl4 Pulse ti_purge1 2. N2 Purge ti_pulse->ti_purge1 h2o_pulse1 3. H2O Pulse ti_purge1->h2o_pulse1 ti_purge2 4. N2 Purge h2o_pulse1->ti_purge2 si_pulse 5. TEOS Pulse ti_purge2->si_pulse si_purge1 6. N2 Purge si_pulse->si_purge1 h2o_pulse2 7. H2O Pulse si_purge1->h2o_pulse2 si_purge2 8. N2 Purge h2o_pulse2->si_purge2 si_purge2->ti_pulse Repeat Supercycle

A typical supercycle for depositing TiSiO films in ALD.

References

Technical Support Center: Mesoporous Titanium Silicon Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of mesoporous titanium silicon oxide (TiO₂-SiO₂). Our goal is to help you achieve uniform porosity and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing mesoporous this compound with uniform porosity?

A1: The most prevalent and effective methods for achieving uniform mesoporosity in TiO₂-SiO₂ are the sol-gel and hydrothermal techniques.[1][2] Both methods offer good control over the material's textural and surface properties.[1] The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce the final mesoporous material.[1] The hydrothermal method utilizes water as a solvent under high temperature and pressure in a sealed vessel, which can facilitate the formation of crystalline structures with controlled pore sizes without the need for high-temperature calcination.[2]

Q2: What is the role of a surfactant in the synthesis of mesoporous materials?

A2: Surfactants act as structure-directing agents, or templates, in the synthesis of mesoporous materials.[3][4] They self-assemble into micelles, which are liquid-crystal-like arrays, and the inorganic precursors (titanium and silicon alkoxides) hydrolyze and condense around these micelles.[3][5] After the inorganic framework has formed, the surfactant is removed, typically through calcination, leaving behind a network of uniform pores.[6] The choice of surfactant and its concentration are critical factors in controlling the final pore size and structure.[5][7]

Q3: How does calcination temperature affect the porosity and crystallinity of mesoporous TiO₂-SiO₂?

A3: Calcination is a critical step that serves to remove the surfactant template and induce crystallization of the TiO₂ framework.[8] However, the temperature must be carefully controlled. While higher calcination temperatures can increase the degree of crystallinity of the TiO₂ (favoring the anatase phase, which is often desired for photocatalytic applications), they can also lead to a decrease in the material's surface area and even the collapse of the mesoporous structure.[8][9][10] The presence of silica (B1680970) in the framework can help to inhibit the transformation of the anatase to the rutile phase at higher temperatures.[1][8]

Q4: What is the importance of the Ti/Si molar ratio in the precursor solution?

A4: The molar ratio of titanium to silicon precursors significantly influences the structural and functional properties of the final material. This ratio affects the surface area, pore size, and the thermal stability of the anatase phase of TiO₂. The formation of Ti-O-Si bonds is crucial for integrating the titania into the silica framework, which can prevent the phase transformation of anatase to rutile and inhibit crystal grain growth at elevated temperatures.[1][8]

Q5: What characterization techniques are essential for confirming uniform porosity?

A5: A combination of techniques is necessary to thoroughly characterize the porosity of mesoporous materials.[11][12]

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): This is the most common method to determine the specific surface area, pore volume, and pore size distribution.[11][13][14] A type IV isotherm with a sharp capillary condensation step is indicative of uniform mesopores.[14]

  • X-ray Diffraction (XRD): Low-angle XRD can confirm the ordered arrangement of pores, while wide-angle XRD provides information on the crystallinity of the TiO₂ framework.[12]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the porous structure, allowing for the confirmation of pore uniformity and ordering.[11][12]

  • Scanning Electron Microscopy (SEM): SEM is used to observe the particle size and morphology of the synthesized material.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad or Non-uniform Pore Size Distribution 1. Inappropriate surfactant concentration. 2. Incorrect pH of the synthesis solution. 3. Rapid hydrolysis and condensation of precursors. 4. Inadequate aging time or temperature.1. Optimize the surfactant-to-precursor molar ratio. Different surfactants (e.g., P123, CTAB) will require different optimal concentrations.[5] 2. Adjust the pH of the solution. Acidic conditions are commonly used to control the hydrolysis and condensation rates.[2][15] 3. Control the reaction temperature and the rate of precursor addition to slow down hydrolysis and condensation.[16] 4. Ensure sufficient aging time and maintain a stable aging temperature to allow for proper self-assembly of the surfactant micelles and condensation of the inorganic framework.[2]
Low Surface Area 1. Collapse of the mesoporous structure during calcination. 2. Incomplete removal of the surfactant. 3. Agglomeration of particles.1. Optimize the calcination temperature and heating rate. A slower heating rate can help to preserve the structure.[8][9] 2. Ensure complete surfactant removal by using an appropriate calcination temperature and duration. TGA can be used to determine the optimal temperature. 3. Improve dispersion of the precursors during synthesis, potentially through the use of co-solvents or ultrasonication.[8]
Amorphous TiO₂ Framework (when crystalline is desired) 1. Insufficient calcination temperature or time. 2. The presence of silica can inhibit TiO₂ crystallization.1. Increase the calcination temperature. The anatase phase typically forms at temperatures between 400°C and 800°C.[8][9] 2. While silica can inhibit crystallization, a sufficiently high calcination temperature will still lead to the formation of the anatase phase. The Ti-O-Si bonds help to stabilize the anatase phase.[1][8]
Formation of Rutile TiO₂ Phase (when anatase is desired) 1. Excessively high calcination temperature.1. Reduce the calcination temperature. The anatase-to-rutile phase transformation typically occurs at temperatures above 800°C.[8][9] The presence of a silica matrix can increase the temperature at which this transformation occurs.[8]

Quantitative Data Summary

Table 1: Effect of Calcination Temperature on Properties of Mesoporous TiO₂-SiO₂

Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Crystalline Phase of TiO₂Reference(s)
400>500~0.60-0.90~2.6-6.5Amorphous/Anatase[8][17]
600Decreases with increasing temp.Decreases with increasing temp.Can increase or decrease depending on structural changesAnatase[8]
800Significantly DecreasedSignificantly DecreasedMay increase due to pore collapse/coalescenceAnatase (Rutile may appear)[8][9]
1000Very LowVery LowNot well-definedAnatase/Rutile[8]

Table 2: Influence of Surfactant Type on Mesoporous Structure

SurfactantTypical Pore Size Range (nm)Resulting StructureReference(s)
Pluronic P123 (triblock copolymer)4 - 10Ordered hexagonal (SBA-15 like)[8][18][19]
Cetyltrimethylammonium Bromide (CTAB)2 - 4Ordered hexagonal (MCM-41 like)
Brij-357 - 20Can be tuned by concentration[7]

Experimental Protocols

1. Sol-Gel Synthesis of Mesoporous TiO₂-SiO₂ using a Pluronic P123 Template

This protocol is a generalized procedure based on common literature methods.[1][8]

Materials:

Procedure:

  • Template Solution Preparation: Dissolve 4 g of P123 in 120 g of 2 M HCl and 30 g of deionized water. Stir this solution in a closed container at 40°C for at least 2 hours until the P123 is fully dissolved.

  • Silica Precursor Addition: While stirring, add 9 g of TEOS to the template solution. Continue stirring for 24 hours at 40°C.

  • Titania Precursor Addition: In a separate container, mix 3.55 g of TTIP with 9.72 g of pure ethanol. Add this solution dropwise to the silica-containing solution under vigorous stirring.

  • Aging: Transfer the resulting mixture to a Teflon-lined autoclave and age at 100°C for 48 hours.

  • Washing and Drying: After aging, filter the solid product and wash it thoroughly with deionized water and then ethanol. Dry the product in an oven at 80-100°C overnight.

  • Calcination: Calcine the dried powder in a furnace to remove the P123 template. A typical calcination procedure is to heat the sample to 550°C at a rate of 1-2°C/min and hold it at that temperature for 6 hours.

2. Hydrothermal Synthesis of Mesoporous TiO₂-SiO₂

This protocol is a generalized procedure based on common literature methods.[2][19]

Materials:

  • Pluronic P123 (P123)

  • Titanium (IV) butoxide (TBOT)

  • Tetraethyl orthosilicate (TEOS)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Template-Precursor Solution: Dissolve P123 in ethanol with vigorous stirring. Add TEOS to the solution and stir for 1 hour.

  • Titania Precursor Addition: In a separate beaker, dissolve TBOT in ethanol. Add this solution dropwise to the P123/TEOS solution under continuous stirring.

  • Hydrolysis: Add a solution of HCl and deionized water dropwise to initiate hydrolysis and condensation. The final molar ratios of the reagents are critical and should be based on your specific experimental design.

  • Hydrothermal Treatment: Transfer the resulting sol to a Teflon-lined autoclave and heat it to a temperature between 100°C and 150°C for 24-48 hours.[20]

  • Product Recovery: After the autoclave has cooled to room temperature, filter the solid product, wash it with water and ethanol, and dry it in an oven at 60-80°C.

  • Template Removal (Calcination): Calcine the dried powder at a temperature between 400°C and 600°C for 4-6 hours in air to remove the surfactant template.

Visualizations

experimental_workflow_sol_gel cluster_prep Solution Preparation cluster_reaction Reaction and Formation cluster_post Post-Processing p123 Dissolve P123 in HCl/H₂O teos Add TEOS p123->teos Stir ttip Add TTIP/Ethanol Solution teos->ttip Stir stir Stir for 24h ttip->stir age Age at 100°C for 48h stir->age filter_wash Filter and Wash age->filter_wash dry Dry at 80-100°C filter_wash->dry calcine Calcine at 550°C dry->calcine final_product Mesoporous TiO₂-SiO₂ calcine->final_product

Caption: Sol-Gel Synthesis Workflow for Mesoporous TiO₂-SiO₂.

troubleshooting_porosity cluster_causes Potential Causes cluster_solutions Solutions start Non-Uniform Porosity cause1 Incorrect Surfactant Concentration start->cause1 cause2 Improper pH start->cause2 cause3 Rapid Precursor Hydrolysis start->cause3 cause4 Inadequate Aging start->cause4 sol1 Optimize Surfactant: Precursor Ratio cause1->sol1 sol2 Adjust pH (typically acidic) cause2->sol2 sol3 Control Temperature and Addition Rate cause3->sol3 sol4 Increase Aging Time/ Stabilize Temperature cause4->sol4

Caption: Troubleshooting Logic for Non-Uniform Porosity.

References

Technical Support Center: Optimization of Sputtering Parameters for Stoichiometric TiSiO Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the optimization of sputtering parameters for stoichiometric Ti-Si-O thin films.

Troubleshooting Guide

This section addresses specific issues that may arise during the reactive co-sputtering process for TiSiO thin films in a question-and-answer format.

Issue 1: Non-stoichiometric Films - Incorrect Ti:Si Ratio

  • Question: My sputtered film has an incorrect Ti:Si atomic ratio, even though my target composition is correct. What could be the cause?

  • Answer: Discrepancies between target and film composition in co-sputtering are common and can arise from several factors:

    • Different Sputtering Yields: Titanium and silicon have different sputtering yields, meaning one material may sputter at a higher rate than the other under the same plasma conditions.

    • Power Distribution: If you are using separate Ti and Si targets, the power applied to each target directly influences the sputtering rate of that material.

    • Target Poisoning: In reactive sputtering, an insulating layer can form on the target surface, which can alter the sputtering rate.[1] This "poisoning" may not occur uniformly on both Ti and Si targets.

    Solutions:

    • Adjust Power to Targets: Independently control and adjust the RF power applied to the titanium and silicon targets to compensate for the difference in their sputtering yields.

    • Optimize Argon Pressure: The sputtering gas pressure can influence the sputtering yields of different materials. Experiment with a range of argon pressures to find an optimal point for your desired stoichiometry.[2]

    • Target Conditioning: Before deposition, run a pre-sputtering step with the shutters closed to clean the target surfaces and establish stable sputtering conditions.

Issue 2: Non-stoichiometric Films - Incorrect Oxygen Content

  • Question: The oxygen content in my TiSiO film is either too high or too low, leading to sub-oxides or an excess of oxygen. How can I control the oxygen incorporation?

  • Answer: Achieving the correct oxygen stoichiometry is a critical challenge in reactive sputtering. The oxygen content is primarily controlled by the oxygen partial pressure in the sputtering chamber.

    • Hysteresis Effect: Reactive sputtering processes can exhibit a hysteresis behavior where the film composition changes abruptly with small variations in the reactive gas flow.

    • Target Oxidation: The degree of target oxidation influences the species being sputtered (metallic vs. oxide), which in turn affects the film's oxygen content.

    Solutions:

    • Fine-tune Oxygen Flow Rate: Use a high-precision mass flow controller for the oxygen gas. Make small, incremental changes to the oxygen flow rate to carefully navigate the hysteresis loop and find the stable operating point for the desired stoichiometry.

    • Plasma Monitoring: Utilize plasma diagnostics, such as optical emission spectroscopy (OES), to monitor the plasma composition in real-time. Changes in the intensity of specific plasma emission lines can indicate shifts in the sputtering process and help in controlling the oxygen content.

    • Pulsed Sputtering: Employing pulsed DC or RF power supplies can help to reduce target poisoning and provide better control over the reactive sputtering process.

Issue 3: Poor Film Quality - Defects, Cracks, or Delamination

  • Question: My TiSiO films show defects like pinholes, are cracking, or are peeling off the substrate. What are the likely causes and solutions?

  • Answer: Film defects and poor adhesion are often related to substrate preparation, deposition conditions, and internal stress.

    • Substrate Contamination: An unclean substrate surface is a common cause of poor adhesion and film defects.

    • High Internal Stress: Mismatch in the thermal expansion coefficients between the film and the substrate, or energetic particle bombardment during deposition, can lead to high internal stress, causing cracking and delamination.

    • Low Adatom Mobility: If the atoms arriving at the substrate surface have low mobility, they may not form a dense, uniform film, leading to voids and pinholes.

    Solutions:

    • Rigorous Substrate Cleaning: Implement a multi-step substrate cleaning process (e.g., sequential ultrasonic cleaning in acetone, isopropanol, and deionized water) followed by a final in-situ plasma etch inside the sputtering chamber before deposition.

    • Substrate Heating: Heating the substrate during deposition can increase the adatom mobility, promoting the growth of a denser and more uniform film with reduced stress.

    • Optimize Sputtering Pressure: Increasing the working pressure can reduce the kinetic energy of sputtered particles, which may help in reducing compressive stress in the film.

Frequently Asked Questions (FAQs)

  • Q1: What type of power supply is best for sputtering TiSiO films?

    • A1: Radio Frequency (RF) power supplies are generally preferred for sputtering dielectric materials like silicon oxide and titanium oxide. RF power prevents charge buildup on the insulating target surfaces, which can lead to arcing and an unstable process with DC power supplies.[1] Using separate RF power supplies for the Ti and Si targets allows for independent control of their sputtering rates.

  • Q2: How does the substrate temperature affect the properties of TiSiO films?

    • A2: Substrate temperature is a critical parameter that influences the crystallinity, density, and stress of the deposited film.[3] Higher temperatures generally promote the formation of crystalline phases and can help in reducing film stress by increasing adatom mobility. For amorphous TiSiO films, deposition is often carried out at or near room temperature.

  • Q3: Can I use a single composite TiSi target instead of co-sputtering from separate targets?

    • A3: Yes, using a composite Ti-Si target is a viable option. However, the Ti:Si ratio in the sputtered film may still differ from the target composition due to differences in the sputtering yields of Ti and Si. Additionally, controlling the oxygen content will still require careful control of the reactive gas partial pressure.

  • Q4: What characterization techniques are essential for analyzing TiSiO films?

    • A4: Key characterization techniques include:

      • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (Ti, Si, O) and chemical bonding states.

      • X-ray Diffraction (XRD): To analyze the crystal structure of the films (amorphous or crystalline).

      • Scanning Electron Microscopy (SEM): To observe the surface morphology and film thickness.

      • Atomic Force Microscopy (AFM): To quantify the surface roughness.

      • Ellipsometry: To measure the film thickness and refractive index.

Data Presentation

Table 1: Illustrative Sputtering Parameters for Stoichiometric TiSiO Thin Films

ParameterTarget ValueRangePurpose
Target Configuration Co-sputteringTi and Si targetsAllows independent control of Ti and Si flux.
RF Power (Titanium Target) 200 W100 - 300 WControls the sputtering rate of Titanium.
RF Power (Silicon Target) 300 W200 - 400 WControls the sputtering rate of Silicon.
Argon (Ar) Flow Rate 20 sccm10 - 30 sccmSputtering gas.
Oxygen (O₂) Flow Rate 5 sccm1 - 10 sccmReactive gas for oxide formation.
Working Pressure 5 mTorr1 - 10 mTorrAffects plasma density and particle energy.
Substrate Temperature 300 °CRoom Temp - 500 °CInfluences film crystallinity and density.
Substrate to Target Distance 10 cm5 - 15 cmAffects deposition rate and uniformity.

Note: The values in this table are for illustrative purposes and should be optimized for your specific sputtering system and desired film properties.

Table 2: Example of Resulting Film Properties vs. Oxygen Flow Rate

O₂ Flow Rate (sccm)Ti (at. %)Si (at. %)O (at. %)Ti:Si RatioO:(Ti+Si) Ratio
13032380.940.61
32526490.960.96
5 20 20 60 1.00 1.50
71819630.951.70
91617670.942.03

Note: This table presents hypothetical data to illustrate the strong dependence of film stoichiometry on the oxygen flow rate.

Experimental Protocols

Protocol 1: RF Magnetron Co-Sputtering of TiSiO Thin Films

  • Substrate Preparation:

    • Clean silicon wafer substrates by sequential ultrasonic agitation in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates using a nitrogen gun.

    • Immediately load the substrates into the sputtering chamber.

  • System Pump-Down:

    • Pump down the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.

  • Deposition Parameters Setup:

    • Set the substrate temperature to the desired value (e.g., 300 °C) and allow it to stabilize.

    • Introduce argon gas at a controlled flow rate (e.g., 20 sccm).

    • Adjust the throttle valve to achieve the desired working pressure (e.g., 5 mTorr).

  • Target Conditioning (Pre-sputtering):

    • With the substrate shutter closed, apply RF power to the Ti and Si targets (e.g., 100 W each).

    • Pre-sputter for 10-15 minutes to clean the target surfaces.

  • Reactive Deposition:

    • Introduce oxygen gas at the desired flow rate (e.g., 5 sccm) and allow the pressure to stabilize.

    • Set the RF power for the Ti and Si targets to the desired values for deposition (e.g., 200 W for Ti, 300 W for Si).

    • Open the substrate shutter to begin the deposition process.

    • Maintain all parameters constant for the duration of the deposition.

  • Cooldown and Venting:

    • After the desired deposition time, close the substrate shutter and turn off the power supplies and gas flows.

    • Allow the substrate to cool down in vacuum.

    • Vent the chamber with nitrogen gas to atmospheric pressure before removing the samples.

Mandatory Visualization

Sputtering_Parameters_Influence cluster_params Sputtering Parameters cluster_props Film Properties RF_Power_Ti RF Power (Ti) Ti_Si_Ratio Ti:Si Ratio RF_Power_Ti->Ti_Si_Ratio RF_Power_Si RF Power (Si) RF_Power_Si->Ti_Si_Ratio O2_Pressure Oxygen Partial Pressure O2_Pressure->Ti_Si_Ratio Oxygen_Content Oxygen Content O2_Pressure->Oxygen_Content Ar_Pressure Argon Pressure Stress Internal Stress Ar_Pressure->Stress Roughness Surface Roughness Ar_Pressure->Roughness Substrate_Temp Substrate Temperature Crystallinity Crystallinity Substrate_Temp->Crystallinity Substrate_Temp->Stress Substrate_Temp->Roughness

Caption: Influence of key sputtering parameters on TiSiO film properties.

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization Substrate_Cleaning Substrate Cleaning Chamber_Pumpdown Chamber Pump-down Substrate_Cleaning->Chamber_Pumpdown Set_Params Set Parameters (Temp, Pressure) Chamber_Pumpdown->Set_Params Pre_Sputter Target Conditioning (Pre-sputtering) Set_Params->Pre_Sputter Deposition Reactive Deposition Pre_Sputter->Deposition Cooldown Cooldown & Vent Deposition->Cooldown Film_Analysis Film Characterization (XPS, XRD, SEM) Cooldown->Film_Analysis

Caption: General experimental workflow for TiSiO thin film deposition.

References

Validation & Comparative

Titanium Silicon Oxide Outshines TiO2 in Photocatalytic Performance: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development and environmental remediation are constantly seeking more efficient photocatalysts for the degradation of organic pollutants. While titanium dioxide (TiO2) has long been a benchmark material, recent studies consistently demonstrate that titanium silicon oxide (Ti-Si-O) composites exhibit significantly enhanced photocatalytic activity. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

A key advantage of incorporating silica (B1680970) (SiO2) into a TiO2 matrix is the resulting material's superior structural and electronic properties. The presence of SiO2 can inhibit the growth of TiO2 crystallites, leading to a larger specific surface area and a more efficient use of light.[1][2] Furthermore, the formation of Ti-O-Si bonds is believed to enhance the separation of photogenerated electron-hole pairs, a critical factor in photocatalytic efficiency.[2]

Performance Data: this compound vs. TiO2

The following table summarizes the quantitative data from various studies, highlighting the superior performance of Ti-Si-O composites in the photocatalytic degradation of organic pollutants.

CatalystPollutantDegradation Efficiency (%)Specific Surface Area (m²/g)Key Findings
SiO2(14.3%)/TiO2 Methylene (B1212753) Blue~75%Significantly higher than pure TiO2All SiO2/TiO2 photocatalysts showed higher activity compared to the starting TiO2.[1]
Pure TiO2 Methylene Blue~7%Lower than compositesSignificantly lower photocatalytic activity.[1]
TiO2/SiO2 Nc (15%) Methylene BlueNearly 100% (in coating)132.9The presence of SiO2 enhances photocatalytic performance by inhibiting the anatase to rutile phase transformation.[2]
Commercial TiO2/SiO2 Methylene BlueNot specified31.4Significantly lower surface area compared to the synthesized nanocomposite.[2]
Ti70Si30 Methylene BlueMore effective than Ti50Si50 and Ti40Si60Not specifiedThe photocatalytic efficiency was found to be dependent on the Ti/Si atomic ratio.[3]
Pure TiO2 Methylene BlueMost effective among the tested pure oxidesNot specifiedServed as a baseline for comparison.[3]

Experimental Protocols: A Closer Look at the Methodology

The enhanced performance of this compound is consistently observed across studies employing standardized experimental protocols. A typical workflow for evaluating and comparing the photocatalytic activity is outlined below.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_activity Photocatalytic Activity Measurement prep_solgel Sol-Gel Synthesis of TiO2 and Ti-Si-O prep_calcination Calcination prep_solgel->prep_calcination char_xrd XRD (Phase and Crystallite Size) prep_calcination->char_xrd char_bet BET (Surface Area) prep_calcination->char_bet char_sem SEM (Morphology) prep_calcination->char_sem char_uvvis UV-Vis DRS (Band Gap) prep_calcination->char_uvvis act_reactor Photoreactor Setup (e.g., with UV lamp) prep_calcination->act_reactor act_pollutant Introduction of Model Pollutant (e.g., Methylene Blue) act_reactor->act_pollutant act_irradiation Irradiation and Sampling at Intervals act_pollutant->act_irradiation act_analysis UV-Vis Spectrophotometry (Concentration Measurement) act_irradiation->act_analysis

Caption: Experimental workflow for comparing photocatalytic activities.

Detailed Experimental Steps:
  • Catalyst Synthesis (Sol-Gel Method):

    • TiO2 Sol Preparation: Titanium(IV) isopropoxide is often used as the precursor, dissolved in an alcohol like isopropanol. The pH is adjusted, typically to be acidic, followed by hydrolysis with a water/alcohol mixture.[1]

    • SiO2/TiO2 Composite Synthesis: A silica precursor, such as fumed silica or tetraethoxysilane (TEOS), is added to the titanium precursor solution before the hydrolysis step.[1][2] The mixture is then stirred to form a gel.

    • Calcination: The resulting gel is dried and then calcined at a specific temperature (e.g., 400-500 °C) to crystallize the TiO2 and form the final composite material.[1]

  • Catalyst Characterization:

    • X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and the average crystallite size of the TiO2 particles.[1]

    • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalysts.[1]

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size distribution.[1]

    • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the materials.[1]

  • Photocatalytic Activity Measurement:

    • A known amount of the catalyst is suspended in an aqueous solution of a model organic pollutant (e.g., methylene blue, rhodamine B).[1][4]

    • The suspension is typically stirred in the dark for a period to reach adsorption-desorption equilibrium.[5]

    • The solution is then irradiated with a light source (e.g., UV lamp).[1]

    • Aliquots are taken at regular intervals, and the catalyst is separated (e.g., by centrifugation).

    • The concentration of the pollutant in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic wavelength.[4]

    • The degradation efficiency is calculated based on the change in pollutant concentration over time.

The Mechanism of Enhanced Photocatalytic Activity

The superior performance of this compound composites can be attributed to a synergistic effect between the TiO2 and SiO2 components. The proposed mechanism involves several key factors that lead to more efficient charge separation and utilization of photogenerated electron-hole pairs.

G vb_tio2 Valence Band (VB) cb_tio2 Conduction Band (CB) vb_tio2->cb_tio2 Excitation h h⁺ vb_tio2->h e e⁻ cb_tio2->e vb_sio2 Valence Band (VB) cb_sio2 Conduction Band (CB) ros Reactive Oxygen Species (•OH, •O₂⁻) cb_sio2->ros Reduction e->cb_sio2 e⁻ transfer h->ros Oxidation light UV Light (hν) pollutant Pollutant Degradation ros->pollutant

Caption: Enhanced charge separation in Ti-Si-O composites.

The high dispersion of TiO2 on the silica support and the formation of Ti-O-Si bonds at the interface create a heterojunction. When TiO2 is excited by UV light, electrons are promoted from the valence band to the conduction band, leaving holes behind. The presence of the silica matrix facilitates the transfer of these electrons, effectively suppressing the recombination of electron-hole pairs.[2] This enhanced charge separation leads to a higher concentration of charge carriers available to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the degradation of organic pollutants.[6]

References

A Comparative Guide to Validating Titanium Incorporation in Silica Lattices: Raman Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with titanium-doped silica (B1680970) (Ti-SiO2) materials, confirming the successful incorporation of titanium into the silica lattice is paramount. The method of incorporation dictates the material's final properties, influencing its performance in applications ranging from catalysis and photocatalysis to drug delivery systems. This guide provides a comprehensive comparison of Raman spectroscopy with other widely used analytical techniques—X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and UV-Visible Spectroscopy (UV-Vis)—for the validation of Ti incorporation.

The Power of Raman Spectroscopy

Raman spectroscopy has emerged as a particularly powerful and sensitive tool for this purpose. It is a non-destructive technique that provides detailed information about the vibrational modes of molecules and crystal lattices. The incorporation of titanium atoms into the silica network perturbs the Si-O-Si bonds and introduces new Ti-O-Si and Ti-O-Ti linkages, which give rise to characteristic bands in the Raman spectrum.

One of the key advantages of Raman spectroscopy is its high sensitivity to the formation of crystalline TiO2 phases, such as anatase, even at very low concentrations.[1] This is crucial for quality control, as the presence of even trace amounts of segregated TiO2 nanoparticles can significantly alter the material's intended functionality.

Comparative Analysis of Validation Techniques

While Raman spectroscopy offers significant advantages, a multi-technique approach is often beneficial for a comprehensive understanding of the material's structure. The following table summarizes the quantitative performance of Raman spectroscopy alongside XRD, XPS, and UV-Vis.

FeatureRaman SpectroscopyX-ray Diffraction (XRD)X-ray Photoelectron Spectroscopy (XPS)UV-Visible Spectroscopy (UV-Vis)
Primary Information Vibrational modes (Ti-O-Si, Ti-O-Ti linkages), presence of crystalline TiO2 phases (anatase, rutile).[2][3]Crystalline structure and phase identification, crystallite size.[4][5]Elemental composition, oxidation states of Ti, evidence of Ti-O-Si bonds.[6]Coordination of Ti ions (tetrahedral, octahedral), detection of anatase species.[7]
Sensitivity High, especially for crystalline TiO2 (detection limit as low as 0.05 wt%).[1]Lower than Raman for detecting trace crystalline phases.[1]High surface sensitivity (top few nanometers).Good for detecting different Ti coordination states.[7]
Quantitative Analysis Can be quantitative with proper calibration.Quantitative phase analysis (Rietveld refinement).Provides atomic concentrations of elements on the surface.Can be quantitative using the Beer-Lambert law.
Sample Requirements Minimal, can analyze solids, liquids, and gases.Powder or thin film.Solid samples, requires ultra-high vacuum.Dilute solutions or thin films.
Limitations Fluorescence from samples can interfere with the signal.Amorphous materials produce broad, less informative patterns.[4]Limited to the surface, can be affected by surface contamination.Indirect information about the lattice incorporation.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and comparable data. Below are representative methodologies for each technique.

Raman Spectroscopy
  • Sample Preparation: The Ti-doped silica powder is typically pressed into a small pellet or placed in a sample holder.

  • Instrumentation: A micro-Raman spectrometer is commonly used.

  • Laser Excitation: A visible laser, such as a 514.5 nm or 633 nm line, is often employed to minimize fluorescence. The laser power is kept low (e.g., <5 mW) to avoid sample damage.

  • Data Acquisition: Spectra are collected over a range of 100-1200 cm⁻¹. Multiple accumulations are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The key Raman bands to monitor for Ti-doped silica include:

    • ~960 cm⁻¹: Attributed to the stretching vibration of Si-OH groups perturbed by the presence of neighboring Ti atoms, or the stretching of Si-O-Ti bonds.[2]

    • ~1100 cm⁻¹: Associated with the Si-O-Si stretching modes.

    • 144 cm⁻¹, 399 cm⁻¹, 519 cm⁻¹, 639 cm⁻¹: Characteristic peaks of the anatase phase of TiO2.[3]

X-ray Diffraction (XRD)
  • Sample Preparation: A fine powder of the Ti-doped silica is packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.

  • Data Acquisition: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The absence of sharp diffraction peaks corresponding to crystalline TiO2 phases (e.g., anatase at 2θ ≈ 25.3°) suggests that Ti is well-dispersed or incorporated into the amorphous silica matrix.[4] Broadening of the amorphous silica halo around 2θ ≈ 22° can also indicate changes in the silica network upon Ti incorporation.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: The powder sample is mounted on a sample holder using conductive tape.

  • Instrumentation: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is used.

  • Data Acquisition: A survey scan is first performed to identify all elements present. High-resolution spectra are then acquired for the Ti 2p, Si 2p, and O 1s regions.

  • Data Analysis:

    • Ti 2p: The binding energy of the Ti 2p3/2 peak (around 458.5 eV) indicates the Ti⁴⁺ oxidation state.

    • Si 2p: The Si 2p peak (around 103.5 eV) is characteristic of SiO2.

    • O 1s: Deconvolution of the O 1s peak can reveal components corresponding to Si-O-Si (~532.8 eV), Ti-O-Ti (~530.0 eV), and the crucial Ti-O-Si linkage (~531.5 eV), providing direct evidence of incorporation.

UV-Visible Spectroscopy (UV-Vis)
  • Sample Preparation: For diffuse reflectance spectroscopy (DRS), the powder sample is packed into a cuvette. For absorption spectroscopy, the material is dispersed in a suitable solvent.

  • Instrumentation: A UV-Vis spectrophotometer with a diffuse reflectance accessory.

  • Data Acquisition: Spectra are recorded over a wavelength range of 200-800 nm.[7]

  • Data Analysis:

    • An absorption band around 210-220 nm is attributed to isolated, tetrahedrally coordinated Ti atoms within the silica framework.[7]

    • A band at ~260 nm suggests the presence of penta- or hexa-coordinated Ti species.[7]

    • An absorption edge above 300 nm is indicative of the formation of small TiO2 nanoparticles (anatase).[7]

Visualizing the Workflow and a Deeper Understanding

To further clarify the experimental process and the interpretation of the results, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_raman Raman Spectroscopy cluster_xrd XRD cluster_xps XPS cluster_uvvis UV-Vis Spectroscopy cluster_interpretation Interpretation prep Ti-doped Silica Synthesis char Material Characterization prep->char raman_acq Data Acquisition (100-1200 cm⁻¹) char->raman_acq xrd_acq Data Acquisition (2θ = 10-80°) char->xrd_acq xps_acq Data Acquisition (Ti 2p, Si 2p, O 1s) char->xps_acq uvvis_acq Data Acquisition (200-800 nm) char->uvvis_acq raman_analysis Analysis of Vibrational Bands (Ti-O-Si, Anatase) raman_acq->raman_analysis conclusion Validation of Ti Incorporation raman_analysis->conclusion xrd_analysis Phase Identification (Crystalline vs. Amorphous) xrd_acq->xrd_analysis xrd_analysis->conclusion xps_analysis Elemental & Chemical State Analysis (Ti-O-Si) xps_acq->xps_analysis xps_analysis->conclusion uvvis_analysis Analysis of Absorption Bands (Ti Coordination) uvvis_acq->uvvis_analysis uvvis_analysis->conclusion

Caption: Experimental workflow for validating Ti incorporation.

logical_relationship cluster_evidence Spectroscopic Evidence cluster_interpretation Structural Interpretation cluster_conclusion Conclusion raman_peak Raman Peak at ~960 cm⁻¹ ti_o_si Formation of Ti-O-Si Bonds raman_peak->ti_o_si xps_peak O 1s Peak at ~531.5 eV xps_peak->ti_o_si uvvis_band UV-Vis Band at ~210 nm tetra_ti Tetrahedrally Coordinated Ti uvvis_band->tetra_ti no_xrd_peak Absence of Anatase XRD Peaks dispersed_ti Highly Dispersed Ti no_xrd_peak->dispersed_ti incorporation Successful Ti Incorporation into Silica Lattice ti_o_si->incorporation tetra_ti->incorporation dispersed_ti->incorporation

References

A Researcher's Guide to Quantifying Titanium-Oxygen-Silicon and Titanium-Oxygen-Titanium Bonds via Ti K-edge XANES Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methodologies and data for materials scientists and chemists in drug development and catalysis.

Titanium-based materials are pivotal in various scientific domains, including catalysis and drug delivery systems, owing to their unique structural and electronic properties. The precise characterization of the local atomic environment of titanium, specifically the quantification of Ti-O-Si and Ti-O-Ti linkages, is crucial for understanding and optimizing material performance. Titanium K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy has emerged as a powerful, non-destructive technique for this purpose. This guide provides a comparative overview of the application of Ti K-edge XANES for the quantitative analysis of these crucial bonds, supported by experimental data and detailed protocols.

Comparative Analysis of Ti-O-Si and Ti-O-Ti Bond Quantification

The quantification of Ti-O-Si and Ti-O-Ti bonds using Ti K-edge XANES primarily relies on the analysis of the pre-edge region of the spectrum (approximately 4960-4980 eV). The intensity and shape of the pre-edge features are highly sensitive to the coordination number and local symmetry of the titanium atoms. In general, tetrahedrally coordinated Ti, characteristic of isolated Ti atoms in a silica (B1680970) matrix (Ti-O-Si bonds), exhibits a distinct, intense single pre-edge peak.[1] In contrast, octahedrally coordinated Ti, found in bulk TiO2 phases like anatase and rutile (Ti-O-Ti bonds), displays a less intense pre-edge with multiple features.[1][2][3]

A widely adopted method for quantification is the linear combination fitting (LCF) of the experimental XANES spectrum with a set of reference spectra representing pure Ti-O-Si and Ti-O-Ti environments.[4][5][6][7][8] This approach assumes that the experimental spectrum is a linear superposition of the spectra of the individual components.

Table 1: Quantitative Analysis of Ti-O-Ti Bond Fraction in Ti-Si Mixed Oxides

Ti/Si Molar RatioFraction of Ti-O-Ti BondsReference
0.04Increased up to 0.55 with increasing ratio[5][6][7][8]
0.15 - 0.2Significant increase, coinciding with anatase formation[5][6][7][8]
0.5~0.55[5][6][7][8]

Table 2: Quantitative Analysis of Ti Species on Titania Supported on Silica

Ti Loading (wt. %)Amount of Ti in Ti-O-Si (mmol-Ti/g-material)Key FindingReference
7 - 100.56 (saturation)Monolayer coverage reached[5][6][7][8]

The data clearly indicates that the proportion of Ti-O-Ti bonds increases with higher titanium concentration in Ti-Si mixed oxides, which corresponds to the formation of titania domains.[5][6][7][8] For silica-supported titania, the Ti-O-Si linkages are predominant at low loadings, and the surface becomes saturated with a monolayer of titania, after which Ti-O-Ti bonds start to form more extensively.[5][6][7][8]

Experimental Protocols

A generalized experimental protocol for conducting Ti K-edge XANES analysis for the quantification of Ti-O-Si and Ti-O-Ti bonds is outlined below. This protocol is a synthesis of methodologies reported in the literature.[1][9]

1. Sample Preparation:

  • Powder Samples: Solid samples should be finely ground to ensure homogeneity and avoid self-absorption effects. The fine powder is then pressed into a pellet of uniform thickness.

  • Thin Films: Thin film samples can often be measured directly.

  • Sample Holder: The pellet or film is mounted onto a sample holder suitable for high-vacuum conditions.

2. Reference Compound Preparation:

  • Ti-O-Si Reference: A material with a known, pure Ti-O-Si bonding environment is required. A common choice is a highly dispersed titanium-silicalite sample with a very low Ti content, where Ti is assumed to be exclusively in tetrahedral coordination within the silica framework.

  • Ti-O-Ti Reference: A well-characterized, crystalline TiO2 standard such as anatase or rutile is used as the reference for octahedrally coordinated Ti in a Ti-O-Ti environment.

3. Data Acquisition at a Synchrotron Facility:

  • Beamline: The experiment is performed at a synchrotron radiation source on a beamline equipped with a double-crystal monochromator (e.g., Si(111)) to select the appropriate X-ray energy.[9]

  • Energy Range: The Ti K-edge is located at 4966 eV.[2] Data is typically collected over a range from approximately 4900 eV to 5100 eV, with finer energy steps in the pre-edge and edge regions.

  • Detection Mode:

    • Transmission Mode: For concentrated samples, the X-ray intensity is measured before and after the sample.

    • Fluorescence Mode: For dilute samples, the intensity of the Ti Kα fluorescence signal is measured using a suitable detector (e.g., a Lytle detector or a multi-element solid-state detector).[9]

  • Data Normalization: A Ti metal foil is often measured simultaneously for energy calibration. The first inflection point of the Ti foil spectrum is set to 4966 eV.[9]

4. Data Analysis:

  • Software: Data processing and analysis are commonly performed using software packages such as Athena, IFEFFIT, or similar programs.[9]

  • Pre-edge Background Subtraction: A linear or polynomial background is subtracted from the pre-edge region to isolate the pre-edge features.

  • Normalization: The absorption spectrum is normalized to the edge jump. This involves fitting a line to the pre-edge region and another to the post-edge region and setting the difference to unity.

  • Linear Combination Fitting (LCF): The normalized spectrum of the unknown sample is fitted with a linear combination of the normalized spectra of the Ti-O-Si and Ti-O-Ti reference compounds. The software provides the fractional contribution of each reference, which corresponds to the proportion of each type of bond in the sample.

Visualizing the Workflow and Concepts

To further clarify the experimental and analytical process, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_sample_prep Sample & Reference Preparation cluster_data_acquisition Data Acquisition (Synchrotron) cluster_data_analysis Data Analysis Sample Sample Material Grinding Grinding & Pelletizing Sample->Grinding XANES_Measurement Ti K-edge XANES Measurement Grinding->XANES_Measurement TiOSi_Ref Ti-O-Si Reference TiOSi_Ref->XANES_Measurement TiOTi_Ref Ti-O-Ti Reference TiOTi_Ref->XANES_Measurement Beamline Synchrotron Beamline Normalization Data Normalization XANES_Measurement->Normalization LCF Linear Combination Fitting Normalization->LCF Quantification Quantification of Bonds LCF->Quantification

Fig. 1: Experimental workflow for Ti K-edge XANES analysis.

logical_relationship cluster_structure Atomic Structure cluster_xanes Ti K-edge XANES Spectrum cluster_analysis Quantitative Analysis TiOSi Ti-O-Si Bonds (Tetrahedral Ti) PreEdge Pre-edge Features TiOSi->PreEdge Intense, single peak TiOTi Ti-O-Ti Bonds (Octahedral Ti) TiOTi->PreEdge Weaker, multiple features LCF Linear Combination Fitting PreEdge->LCF MainEdge Main Absorption Edge BondFraction Bond Fractions (%Ti-O-Si, %Ti-O-Ti) LCF->BondFraction

Fig. 2: Relationship between atomic structure and XANES data.

References

A Comparative Guide to Sol-Gel and Sputtering Deposition of Titanium Silicon Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of thin film deposition technique is critical in tailoring the properties of titanium silicon oxide (TiSiO) films for specific applications, ranging from optical coatings to biomedical implants. This guide provides an objective comparison of two prominent methods: sol-gel synthesis and sputtering deposition. We will delve into the experimental protocols, present quantitative data on film properties, and visualize the process workflows.

At a Glance: Sol-Gel vs. Sputtering for TiSiO Thin Films

FeatureSol-GelSputtering
Deposition Principle Wet chemical method involving a colloidal solution (sol) that transitions into a gel.Physical vapor deposition where atoms are ejected from a target material and deposited onto a substrate.
Process Temperature Low-temperature solution preparation, but often requires post-deposition annealing at elevated temperatures (400-900°C) to achieve desired crystallinity and density.[1]Can be performed at room temperature, but substrate heating is often used to control film properties.
Film Structure Typically amorphous as-deposited, crystallizing into anatase or rutile phases upon annealing.[2][3]Can produce amorphous or crystalline films (commonly anatase) as-deposited, depending on the process parameters.[2][3]
Surface Morphology Can result in porous and sometimes disordered surfaces.[3][4]Generally produces homogeneous, dense, and uniform films with well-defined grains.[3][4]
Control over Stoichiometry Excellent control over the Ti:Si ratio by adjusting precursor concentrations.Precise control achievable by using composite targets or co-sputtering from separate targets.
Cost & Scalability Generally lower equipment cost and suitable for large-area coatings.[1]Higher initial equipment investment, but well-established for industrial-scale production.
Adhesion Adhesion can be influenced by substrate surface chemistry and annealing conditions.[5]Generally good adhesion due to the energetic nature of the sputtered atoms.

Quantitative Comparison of Film Properties

The following tables summarize key quantitative data for this compound and titanium dioxide thin films prepared by sol-gel and sputtering methods. Direct comparative data for TiSiO is limited; therefore, data for TiO2, which shares similar characteristics, is also included to provide a broader perspective.

Table 1: Optical Properties

PropertySol-GelSputteringSource
Refractive Index (at ~633 nm)1.98 - 2.57 (TiO2, dependent on annealing)~2.26 (TiO2)[1][3]
Optical Bandgap (eV)~3.48 (TiO2)~3.53 (TiO2)[3][4]
Transmittance (Visible Range)60 - 88% (TiO2)60 - 88% (TiO2)[3][4]

Table 2: Physical and Morphological Properties

PropertySol-GelSputteringSource
Film Thickness50 - 216 nm (TiO2, dependent on process)193 - 224 nm (TiO2)[3][4][6]
Surface Roughness (RMS)Can be higher due to porosityGenerally lower, can be in the nanometer range[7][8]
CrystallinityAmorphous as-deposited, anatase/rutile after annealingCan be amorphous or crystalline (anatase) as-deposited[2][3]

Table 3: Electrical Properties

PropertySol-GelSputteringSource
Dielectric Constant (k)~23 (for Ti0.5Si0.5O2)-[9]
Electrical ConductivityCan be tailored by nitridation-[10][11]

Experimental Protocols

Sol-Gel Synthesis of TiSiO Thin Films

The sol-gel process for creating TiSiO thin films typically involves the hydrolysis and condensation of titanium and silicon alkoxide precursors.

Materials:

  • Titanium precursor: Titanium (IV) isopropoxide (TTIP) or Titanium (IV) ethoxide (TET).

  • Silicon precursor: Tetraethyl orthosilicate (B98303) (TEOS).

  • Solvent: Ethanol or 1-butanol.

  • Catalyst: Hydrochloric acid (HCl) or acetic acid.

  • Substrate: Silicon wafers, glass slides, or quartz.

Procedure:

  • Sol Preparation: The titanium and silicon precursors are dissolved in a common solvent. The molar ratio of the precursors is adjusted to achieve the desired Ti:Si stoichiometry in the final film.

  • Hydrolysis and Condensation: A controlled amount of water, often mixed with a catalyst, is added to the precursor solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

  • Film Deposition: The thin film is deposited onto a cleaned substrate using techniques such as dip-coating or spin-coating.[12] The withdrawal speed or spin speed influences the film thickness.

  • Drying and Annealing: The coated substrate is first dried at a low temperature (e.g., 100°C) to remove the solvent. Subsequently, it is annealed at a higher temperature (typically 400-900°C) to promote densification, remove organic residues, and induce crystallization.[1]

Sputtering Deposition of TiSiO Thin Films

Sputtering is a physical vapor deposition technique that can be adapted for depositing TiSiO thin films, often through reactive sputtering.

Equipment:

  • Magnetron sputtering system (DC or RF).

  • High-purity argon (Ar) and oxygen (O2) gases.

  • Titanium-silicon (TiSi) alloy target or separate Ti and Si targets for co-sputtering.

  • Substrate holder with heating capabilities.

Procedure:

  • Target and Substrate Preparation: A TiSi composite target is placed in the sputtering chamber. The substrate is cleaned and mounted on the substrate holder.

  • Vacuum Pumping: The chamber is evacuated to a high vacuum to minimize contamination.

  • Gas Introduction: Argon gas is introduced into the chamber to create a plasma. For reactive sputtering, oxygen is also introduced to form the oxide film.

  • Sputtering Process: A high voltage is applied to the target, causing the argon gas to form a plasma. Ar+ ions bombard the target, ejecting Ti and Si atoms. These atoms travel towards the substrate and, in the presence of oxygen, react to form a TiSiO thin film.

  • Deposition Control: The film's properties, such as thickness and composition, are controlled by parameters like sputtering power, gas flow rates, and deposition time. Substrate temperature can also be adjusted to influence crystallinity and density.

Process Visualization

The following diagrams illustrate the experimental workflows for the sol-gel and sputtering deposition of this compound thin films.

Sol_Gel_Workflow cluster_0 Sol-Gel Process precursors Ti & Si Precursors (e.g., TTIP, TEOS) sol_prep Sol Preparation (Mixing & Hydrolysis) precursors->sol_prep solvent Solvent (e.g., Ethanol) solvent->sol_prep catalyst Catalyst (e.g., HCl) catalyst->sol_prep sol TiSiO Sol sol_prep->sol deposition Deposition (Dip/Spin Coating) sol->deposition wet_film Wet Film on Substrate deposition->wet_film drying Drying (~100°C) wet_film->drying dried_film Dried Amorphous Film drying->dried_film annealing Annealing (400-900°C) dried_film->annealing final_film Crystalline TiSiO Film annealing->final_film

Caption: Experimental workflow for the sol-gel deposition of TiSiO thin films.

Sputtering_Workflow cluster_1 Sputtering Process target TiSi Target chamber Sputtering Chamber target->chamber substrate Substrate substrate->chamber gases Sputtering & Reactive Gases (Ar, O2) gases->chamber plasma Plasma Generation chamber->plasma sputtering Sputtering of Target plasma->sputtering deposition Film Deposition sputtering->deposition final_film TiSiO Thin Film deposition->final_film

Caption: Experimental workflow for the sputtering deposition of TiSiO thin films.

Conclusion

Both sol-gel and sputtering methods offer distinct advantages and are suited for different research and development needs in the context of this compound thin films. The sol-gel technique is a cost-effective and versatile method that provides excellent control over film composition, making it ideal for exploratory research and the development of novel materials. In contrast, sputtering is a well-established physical vapor deposition technique that yields high-quality, dense, and uniform films with excellent adhesion, rendering it a preferred choice for applications demanding high performance and for large-scale manufacturing. The selection between these two methods will ultimately depend on the specific requirements of the application, including desired film properties, substrate compatibility, cost considerations, and scalability.

References

"performance evaluation of titanium silicon oxide as a catalyst support vs. pure silica"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Titanium Silicon Oxide vs. Pure Silica (B1680970) as Catalyst Supports

For researchers and professionals in drug development and chemical synthesis, the choice of catalyst support is critical, directly influencing catalytic activity, stability, and selectivity. While pure silica (SiO₂) has long been a standard due to its high surface area and porosity, composite oxides like this compound (Ti-SiO₂) are emerging as superior alternatives for many applications. This guide provides an objective, data-driven comparison of Ti-SiO₂ and pure SiO₂ as catalyst supports, focusing on their performance, physical properties, and the experimental protocols for their synthesis and evaluation.

Executive Summary

This compound composites frequently outperform pure silica as catalyst supports due to enhanced metal-support interactions, improved thermal and hydrothermal stability, and favorable modifications to surface acidity. The incorporation of titanium into the silica framework leads to better dispersion and stabilization of active metal nanoparticles, preventing sintering at high temperatures and ultimately boosting catalytic efficiency and longevity. While pure silica is a reliable and well-understood material, Ti-SiO₂ offers significant advantages for more demanding catalytic processes.

Data Presentation: A Quantitative Comparison

The performance of a catalyst support is fundamentally linked to its physical and chemical properties. The following tables summarize key quantitative data comparing Ti-SiO₂ and pure SiO₂.

Table 1: Physical and Textural Properties

The textural properties of a support, such as surface area and pore volume, are crucial as they determine the available surface for catalyst dispersion and reactant accessibility.

PropertyPure Silica (SiO₂)This compound (Ti-SiO₂)Key Advantages of Ti-SiO₂
BET Surface Area (m²/g) 176 - 727[1][2]118 - 683.9[1][3]Often exhibits better adsorption parameters than individual oxides.[4][5]
Pore Volume (cm³/g) 0.54 - 1.10[2]0.87 - 1.16[3]Generally higher, allowing for better mass transfer.[4][5]
Average Pore Diameter (nm) ~5.0 - 6.94[2][3]5.37 - 10.95[3][5]Can be tuned by synthesis conditions.[6]
Acidity (NH₃-TPD, mmol/g) 0.22 (Weak Acid)[3]0.46 - 0.63 (Weak Acid)[3]Increased surface acidity.[1][3]

Note: Values can vary significantly based on the synthesis method.

Table 2: Metal Dispersion and Catalytic Performance

The interaction between the support and the active metal phase is a critical determinant of catalyst performance. Ti-SiO₂ demonstrates a stronger metal-support interaction (SMSI), which has profound effects on metal dispersion and stability.

Performance MetricCatalyst on Pure SiO₂Catalyst on Ti-SiO₂Key Advantages of Ti-SiO₂
Active Metal Dispersion Lower; prone to sintering due to weak interaction.[7]Higher; stabilized by stronger metal-support interaction.[1][7]Enhanced dispersion and resistance to coarsening at high temperatures.[8][9]
Average Pt Particle Size (nm) ~4.0 - 20[1]< 3.0[1]Smaller, more uniform metal particles.[1]
CO Oxidation Activity Lower performance.[1][7]Superior performance due to higher Pt dispersion and oxidation state.[1][7]Higher catalytic activity for oxidation reactions.[1][7]
CO₂ Methanation (Ru catalyst) Lower conversion rate.2.3 times higher conversion rate than Ru/SiO₂.[10]Ti helps stabilize Ru species and impedes crystal growth.[10]
Propane (B168953) Dehydrogenation (Pt) Lower propylene (B89431) selectivity.[8][9]Significantly increased propylene selectivity.[8][9]Suppression of undesirable side reactions like hydrogenolysis.[8][9]
Table 3: Thermal and Hydrothermal Stability

Catalyst supports must withstand high temperatures during synthesis and reaction cycles. The incorporation of titanium enhances the structural integrity of the silica framework.

PropertyPure Silica (SiO₂)This compound (Ti-SiO₂)Key Advantages of Ti-SiO₂
Thermal Stability Good, but can be susceptible to sintering of supported metals.[1][7]Higher; Ti improves the framework connectivity and thermal resistance.[3][4][5][11]More stable framework and better anchoring of metal particles.[12]
Hydrothermal Stability Lower.Higher; incorporation of titanium improves the framework connectivity of silicon oxide.[3]Retains structural integrity under high-temperature steam environments.[3]

Mandatory Visualization

Logical Relationship: Support Properties to Catalytic Performance

The diagram below illustrates how the inherent properties of the Ti-SiO₂ support translate into enhanced catalytic performance compared to pure SiO₂.

G cluster_sio2 Pure Silica (SiO₂) Support cluster_tisio2 This compound (Ti-SiO₂) Support sio2_prop Weak Metal-Support Interaction sio2_perf Lower Metal Dispersion (Sintering Prone) Lower Catalytic Activity & Stability sio2_prop->sio2_perf tisio2_prop Strong Metal-Support Interaction (SMSI) Increased Acidity High Thermal Stability tisio2_perf High Metal Dispersion (Sintering Resistant) Enhanced Catalytic Activity, Selectivity, & Stability tisio2_prop->tisio2_perf G start Precursor Solution (TEOS, TTIP, Alcohol) hydrolysis Hydrolysis & Co-Condensation (Sol Formation) start->hydrolysis Add H₂O, Catalyst (e.g., NH₃) gelation Gelation (3D Oxide Network) hydrolysis->gelation aging Aging gelation->aging drying Drying (Solvent Removal) aging->drying calcination Calcination (Template/Organic Removal) drying->calcination High Temp finish Final Catalyst Support (Porous Oxide) calcination->finish

References

A Comparative Guide: Biocompatibility of Titanium Silicon Oxide vs. Titanium Nitride Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomedical implants and devices, the surface coating of materials plays a pivotal role in determining their success and longevity within the human body. An ideal coating enhances the bulk properties of the implant material while ensuring optimal biocompatibility, minimizing adverse reactions and promoting integration with surrounding tissues. Among the myriad of coating options, titanium silicon oxide (TiSiO) and titanium nitride (TiN) have emerged as promising candidates. This guide provides an objective comparison of the biocompatibility of these two coatings, supported by available experimental data, to aid in the selection of the most suitable material for specific biomedical applications.

While direct comparative studies between TiSiO and TiN coatings are limited in the currently available literature, this guide synthesizes findings from individual studies on each material to provide a comprehensive overview of their biocompatibility profiles.

Overview of Biocompatibility

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. Key aspects of biocompatibility for implantable materials include:

  • Cytotoxicity: The potential of a material to cause cell death.

  • Cell Adhesion and Proliferation: The ability of cells to attach to and grow on the material's surface, crucial for tissue integration.

  • Inflammatory Response: The extent to which the material activates the body's immune system. A minimal and controlled inflammatory response is desirable.

  • Hemocompatibility: The interaction of the material with blood, including its potential to cause blood clotting (thrombosis) or damage to blood cells (hemolysis).

Titanium Nitride (TiN) Coatings: A Biocompatible Standard

Titanium nitride coatings are well-established in the medical field and are known for their excellent mechanical properties, corrosion resistance, and biocompatibility.

In Vitro Biocompatibility of TiN Coatings

Numerous studies have demonstrated the favorable in vitro biocompatibility of TiN coatings. They have been shown to support the adhesion, spreading, and proliferation of various cell types, including osteoblasts (bone-forming cells), which is critical for the osseointegration of dental and orthopedic implants.[1] Some studies suggest that TiN coatings can enhance cell attachment compared to uncoated titanium alloys.[2]

In terms of inflammatory response, TiN coatings have been shown to elicit a low inflammatory response. For instance, studies have indicated no inflammatory reactions or necrotic foci associated with TiN-coated implants.[3]

From a hemocompatibility perspective, TiN coatings have demonstrated encouraging properties. They exhibit low hemolytic activity and platelet retention comparable to medical-grade elastomers, suggesting good blood tolerability.[3][4]

This compound (TiSiO) and Other Silicon-Containing Titanium Coatings: Emerging Alternatives

Coatings incorporating silicon, such as this compound, silicon nitride, and silica (B1680970), are gaining attention for their potential to further enhance the bioactivity and biocompatibility of titanium-based implants. The presence of silicon is believed to promote bone formation and improve tissue integration.

In Vitro Biocompatibility of Silicon-Containing Titanium Coatings

Studies on silicon-containing titanium coatings have reported positive cellular responses. For example, silicon nitride coatings on titanium have been shown to improve the hydrophilicity of the surface, leading to enhanced initial adhesion and promotion of hard tissue differentiation of rat bone marrow cells without any observed cytotoxicity.[2][5] Similarly, silica-based coatings have been found to increase the osteogenic activity of osteoblastic cells in vitro.[6]

Regarding the inflammatory response, nanostructured silicon oxide surfaces have been shown to display a reduced inflammatory response from human monocytes compared to flat silicon oxide surfaces.[7] However, some silica-containing coatings have demonstrated an increase in inflammatory activity in in vivo models compared to standard titanium surfaces, which may be related to the material's intrinsic bioactivity and a controlled immune response.[6]

In terms of hemocompatibility, the incorporation of silicon into nitride coatings, such as (Zr, Si)N, has been shown to improve albumin absorption and inhibit platelet adhesion, which is beneficial for blood-contacting implants.[3]

Quantitative Data Summary

Due to the lack of direct comparative studies, the following tables summarize the biocompatibility data for TiN and silicon-containing titanium coatings based on individual research findings.

Table 1: Summary of In Vitro Biocompatibility Data for Titanium Nitride (TiN) Coatings

Biocompatibility ParameterCell TypeObservation
Cell Adhesion & ProliferationOsteoblasts, FibroblastsGood to excellent adhesion and proliferation, sometimes superior to uncoated titanium alloys.[1][2]
Inflammatory Response-Low inflammatory response, no necrotic foci observed.[3]
HemocompatibilityBlood plateletsLow platelet retention, comparable to medical-grade elastomers.[4]
HemolysisRed blood cellsNear-zero hemolysis percentage.[3][4]

Table 2: Summary of In Vitro Biocompatibility Data for Silicon-Containing Titanium Coatings (TiSiO, SiN, Silica)

Biocompatibility ParameterCell TypeObservation
Cell Adhesion & ProliferationRat bone marrow cells, OsteoblastsEnhanced initial cell adhesion and promotion of hard tissue differentiation (SiN).[2][5] Increased osteogenic activity (silica).[6]
Inflammatory ResponseHuman monocytesReduced inflammatory response on nanostructured surfaces (silicon oxide).[7]
Inflammatory Response (In Vivo)-Increased inflammatory activity observed with some silica coatings, potentially linked to bioactivity.[6]
HemocompatibilityBlood plateletsInhibition of platelet adhesion with (Zr, Si)N coatings.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key biocompatibility experiments.

Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells (e.g., L929 fibroblasts or primary osteoblasts) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Material Exposure: Place sterile samples of the coated materials (TiSiO and TiN) in direct contact with the cell monolayer or prepare extracts by incubating the materials in cell culture medium.

  • Incubation: Incubate the cells with the materials or extracts for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Adhesion and Proliferation Assay
  • Sample Preparation: Place sterile coated discs in a 24-well plate.

  • Cell Seeding: Seed cells (e.g., osteoblasts) directly onto the surface of the coated discs.

  • Incubation: Culture the cells for various time points (e.g., 1, 3, 7 days).

  • Quantification of Adhesion (Early Time Points): After a short incubation period (e.g., 4 hours), wash the non-adherent cells, fix the adhered cells, and stain them with a fluorescent dye (e.g., DAPI). Count the number of adhered cells using fluorescence microscopy.

  • Quantification of Proliferation (Later Time Points): At each time point, quantify the number of viable cells using a cell viability assay (e.g., MTT, AlamarBlue).

  • Morphology Analysis: At each time point, fix the cells and examine their morphology and spreading on the surfaces using scanning electron microscopy (SEM).

Inflammatory Response Assay (e.g., Cytokine Measurement)
  • Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) in the presence of the coated materials.

  • Stimulation (Optional): To mimic an inflammatory environment, cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After a specific incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Hemocompatibility Assay (Platelet Adhesion)
  • Sample Incubation: Place the sterile coated materials in a 24-well plate.

  • Blood Collection: Obtain fresh whole blood or platelet-rich plasma (PRP) from healthy donors.

  • Incubation with Blood/PRP: Add the blood or PRP to the wells containing the coated materials and incubate for a specific time under controlled conditions (e.g., 37°C with gentle agitation).

  • Washing: Gently wash the samples to remove non-adherent platelets.

  • Fixation and Staining: Fix the adhered platelets and stain them for visualization (e.g., with a fluorescent dye or for SEM).

  • Quantification: Quantify the number of adhered platelets and their morphology (e.g., spreading, aggregation) using microscopy and image analysis software.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological interactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Cytotoxicity cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding material_prep Sterilize TiSiO & TiN samples start->material_prep direct_contact Direct contact of samples with cells material_prep->direct_contact extract_prep Prepare extracts from samples material_prep->extract_prep incubation Incubate for 24-72h direct_contact->incubation extract_exposure Expose cells to extracts extract_prep->extract_exposure extract_exposure->incubation mtt_assay Perform MTT assay incubation->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance data_analysis Analyze cell viability read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Platelet_Adhesion_Pathway cluster_surface Biomaterial Surface cluster_blood Blood Interaction Surface TiSiO or TiN Coating Protein Plasma Protein Adsorption (e.g., Fibrinogen) Surface->Protein Initial Contact Platelet_Resting Resting Platelet Protein->Platelet_Resting Receptor Binding Platelet_Adhesion Platelet Adhesion Platelet_Resting->Platelet_Adhesion Platelet_Activation Platelet Activation Platelet_Adhesion->Platelet_Activation Signal Transduction Aggregation Aggregation Platelet_Adhesion->Aggregation Platelet_Activation->Aggregation

Caption: Platelet adhesion and activation cascade.

Conclusion

Both titanium nitride and silicon-containing titanium coatings demonstrate excellent potential for use in biomedical applications due to their favorable biocompatibility profiles. TiN is a well-established, reliable coating with a long history of successful clinical use, exhibiting good cell integration and low inflammatory and thrombogenic potential.

Silicon-containing coatings, including TiSiO, represent a newer class of materials with the potential for enhanced bioactivity, particularly in promoting bone growth. While the available data is promising, more direct, comparative studies with standardized methodologies are needed to definitively assess the relative performance of TiSiO versus TiN coatings. The choice between these two materials will ultimately depend on the specific requirements of the biomedical device, including the desired level of bioactivity and the nature of the tissue or fluid it will contact. This guide serves as a foundation for researchers and professionals to make informed decisions based on the current state of scientific knowledge.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Titanium Silicon Oxide and TiO2 Photoanodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of photoanode materials is crucial for advancing applications in solar energy conversion and photocatalysis. This guide provides an objective comparison of titanium silicon oxide (Ti-Si-O) and titanium dioxide (TiO2) photoanodes, with a focus on their characterization by Electrochemical Impedance Spectroscopy (EIS).

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of electrode materials. By analyzing the frequency-dependent impedance, researchers can elucidate key parameters such as charge transfer resistance, capacitance, and electron lifetime, which are critical for evaluating the performance of photoanodes. This guide synthesizes experimental data to offer a comparative overview of Ti-Si-O and TiO2 photoanodes.

Performance Comparison: Ti-Si-O vs. TiO2 Photoanodes

The following tables summarize quantitative data obtained from EIS and other photoelectrochemical measurements for both TiO2 and a modified "black" Ti-Si-O composite photoanode. It is important to note that the data for the Ti-Si-O composite is from a specific study on a modified material and may not be representative of all Ti-Si-O compositions. Direct comparative studies under identical conditions are limited in the current literature.

Table 1: Comparison of Electrochemical Impedance Spectroscopy Parameters

ParameterTiO2 Photoanode (Typical Values)"Black" Ti-Si-O Composite Photoanode[1]Significance
Series Resistance (Rs or Ri) 10 - 30 Ω·cm²15.63 - 19.12 Ω·cm²Represents the ohmic losses in the substrate and electrolyte. Lower values are desirable.
Charge Transfer Resistance (Rct or R1) 50 - 500 Ω·cm² (highly dependent on conditions)1.256 - 1.982 Ω·cm² (internal film)Resistance to charge transfer at the photoanode/electrolyte interface. Lower values indicate faster charge transfer and better catalytic activity.
Surface Charge Transfer Resistance (R2) Not always separately quantified109.7 - 189.6 Ω·cm²Resistance to charge transfer at the composite surface.
Double-Layer Capacitance (Cdl or C1) 10 - 100 µF·cm⁻²141.53 - 298.34 µF·cm⁻²Relates to the capacitance of the electrical double layer at the electrode-electrolyte interface. Higher values can indicate a larger effective surface area.
Space Charge Capacitance (C2) Not always separately quantified146.3 - 229.4 µF·cm⁻²Capacitance of the space charge region within the semiconductor.

Table 2: Photoelectrochemical Performance Parameters

ParameterTiO2 Photoanode (Typical Values)"Black" Ti-Si-O Composite Photoanode[1]Significance
Photocurrent Density (Jph) 1 - 10 mA·cm⁻² (under 1 sun illumination)3.76 mA·cm⁻² (at 0 V vs. Ag/AgCl)A measure of the efficiency of light-to-current conversion. Higher values are desirable.
Donor Density (ND) 10¹⁷ - 10²⁰ cm⁻³4.7 x 10¹⁸ - 8.7 x 10¹⁸ cm⁻³The concentration of charge carriers in the semiconductor. Affects the width of the space charge region and charge separation efficiency.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the synthesis of TiO2 and Ti-Si-O photoanodes and the subsequent EIS analysis.

Synthesis of TiO2 Photoanode (Sol-Gel and Doctor-Blade Method)

This protocol describes a common method for preparing a mesoporous TiO2 photoanode.

  • Sol-Gel Preparation: A sol-gel is prepared by mixing a titanium precursor, such as titanium (IV) isopropoxide, with a solvent like ethanol. A stabilizing agent, for instance, acetic acid, is often added, followed by the controlled addition of deionized water to induce hydrolysis and condensation, leading to the formation of TiO2 nanoparticles.

  • Paste Formulation: The resulting TiO2 nanoparticles are mixed with a binder (e.g., ethyl cellulose) and a dispersant (e.g., terpineol) to form a viscous paste.

  • Deposition: The TiO2 paste is deposited onto a conductive substrate, typically fluorine-doped tin oxide (FTO) glass, using the doctor-blade technique to ensure a uniform thickness.

  • Sintering: The coated substrate is gradually heated to a high temperature (e.g., 450-500 °C) to remove organic components and to sinter the TiO2 particles, creating a mesoporous film with good electrical contact between the particles.

Synthesis of this compound (Ti-Si-O) Photoanode (Sol-Gel Method)

This protocol outlines a general approach for synthesizing Ti-Si-O materials.

  • Precursor Solution: Titanium and silicon precursors, such as titanium (IV) isopropoxide and tetraethyl orthosilicate (B98303) (TEOS), are dissolved in a common solvent like ethanol.

  • Hydrolysis and Condensation: A controlled amount of water, often mixed with an acid or base catalyst, is added to the precursor solution to initiate co-hydrolysis and co-condensation of the titanium and silicon alkoxides. This leads to the formation of a Ti-O-Si network.

  • Aging and Drying: The resulting gel is aged for a specific period to allow the network to strengthen. Subsequently, the gel is dried to remove the solvent, yielding a solid Ti-Si-O material.

  • Calcination: The dried material is calcined at an elevated temperature to remove residual organic compounds and to crystallize the oxide material. The final properties of the Ti-Si-O will depend on the Ti/Si ratio and the calcination temperature.

  • Photoanode Preparation: The synthesized Ti-Si-O powder is then used to prepare a paste and deposited on a conductive substrate using a similar procedure to that of the TiO2 photoanode.

Electrochemical Impedance Spectroscopy (EIS) Measurement

A standard three-electrode setup is typically used for EIS measurements of photoanodes.

  • Electrochemical Cell Setup: The prepared photoanode serves as the working electrode. A platinum wire or foil is commonly used as the counter electrode, and a reference electrode, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE), is placed in close proximity to the working electrode.

  • Electrolyte: The electrodes are immersed in a suitable electrolyte solution. For photoelectrochemical water splitting studies, an aqueous solution of a non-corrosive salt like Na2SO4 is often used.

  • EIS Measurement Parameters: The EIS measurements are performed using a potentiostat equipped with a frequency response analyzer. A small AC voltage perturbation (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC bias potential. The measurements can be conducted in the dark and under illumination to study the photo-induced charge transfer processes.

  • Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent circuit model to extract the values of the different electrochemical parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the preparation and electrochemical impedance spectroscopy analysis of photoanodes.

Caption: Experimental workflow for photoanode preparation and EIS analysis.

References

A Comparative Guide to the Thermal Stability of Titanium Silicon Oxide and Zirconium Silicon Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of ceramic materials is a critical parameter in a wide range of high-temperature applications, from refractory linings to catalyst supports. Among advanced ceramics, titanium silicon oxide (TiSiO₄) and zirconium silicon oxide (ZrSiO₄), commonly known as zircon, are materials of significant interest. This guide provides an objective comparison of their thermal performance, supported by experimental data and detailed methodologies, to aid in material selection and process development.

Thermal Decomposition and Stability

The primary indicator of a ceramic's thermal stability is its decomposition temperature—the point at which it breaks down into its constituent oxides. Zirconium silicon oxide is well-characterized in this regard, while this compound's stability is often linked to the phase transitions of its components.

Zirconium Silicon Oxide (ZrSiO₄):

Zircon is renowned for its high thermal stability.[1] It undergoes thermal decomposition at elevated temperatures, dissociating into zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂).[2][3] This decomposition is not instantaneous and occurs over a range of temperatures, influenced by several factors.

The reported onset of decomposition for zircon varies, with studies noting dissociation beginning anywhere from 1285°C to 1550°C.[2][3][4] The process accelerates significantly at higher temperatures, approaching 1650°C.[3][4] Factors such as the presence of impurities, particle size, and the duration of heat exposure can significantly lower the decomposition temperature.[3][4] For instance, impure zircon has been observed to decompose after 8 hours at 1285°C, a temperature at which pure zircon remains largely intact.[3][4]

This compound (TiSiO₄):

Direct data on the thermal decomposition of pure, stoichiometric TiSiO₄ is less common in the literature compared to zircon. However, the stability of the titanium-silicon-oxygen system is often discussed in the context of stabilizing the anatase phase of titanium dioxide (TiO₂). The addition of silica (B1680970) to titania is known to delay the phase transition from the metastable anatase phase to the more stable rutile phase, which typically occurs between 600°C and 700°C in pure TiO₂.[5][6] This delay indicates that the Ti-O-Si bond structure enhances the thermal stability of the individual oxide components.[7] Some studies have shown that in silica-doped titania systems, the anatase phase can be stable up to 1000°C or even 1200°C.[8][9]

Theoretical studies suggest that the decomposition of TiSiO₄ into its constituent oxides (TiO₂ + SiO₂) is not energetically favored compared to its own pressure-induced phase transformations, implying a high intrinsic thermal stability.[10]

Comparative Data on Thermal Decomposition
PropertyThis compound (TiSiO₄)Zirconium Silicon Oxide (ZrSiO₄)
Decomposition Products TiO₂ (Titanium Dioxide) + SiO₂ (Silicon Dioxide)ZrO₂ (Zirconium Dioxide) + SiO₂ (Silicon Dioxide)[2]
Decomposition Temperature Highly dependent on composition; anatase phase stabilized up to 1000-1200°C in TiO₂-SiO₂ systems.[8][9]Onset: 1285°C - 1550°C; Accelerates >1650°C.[2][3][4]
Melting Point Not well-defined for TiSiO₄; constituent TiO₂ melts at ~1843°C.~2550°C[1]
Factors Influencing Stability Si/Ti ratio, synthesis method.[7]Purity, particle size, heating time and temperature.[3]

Phase Stability of Constituent Oxides

The thermal behavior of TiSiO₄ and ZrSiO₄ is intrinsically linked to the phase transitions of their respective metallic oxides, TiO₂ and ZrO₂.

Titanium Dioxide (TiO₂): TiO₂ primarily exists in two polymorphs at atmospheric pressure: anatase and rutile. Anatase is the metastable form and irreversibly transforms into the thermodynamically stable rutile phase upon heating. In pure TiO₂, this transition typically occurs between 600°C and 700°C.[6] The presence of a silica network in this compound structures can significantly hinder this transformation, thereby enhancing the material's structural stability at higher temperatures.[7]

Zirconium Dioxide (ZrO₂): Zirconia is characterized by three polymorphs at atmospheric pressure: monoclinic, tetragonal, and cubic.[11][12] The monoclinic phase is stable at room temperature. Upon heating, it transforms to the tetragonal phase at approximately 1170°C.[13] The tetragonal phase is stable up to around 2370°C, at which point it transitions to the cubic phase.[11] These phase transitions are critical in applications like thermal barrier coatings and transformation-toughened ceramics.

Phase Transition Temperatures of Constituent Oxides
OxidePhase TransitionTransition Temperature (°C)
TiO₂ Anatase → Rutile600 - 700 (Pure); up to 1200 (in TiO₂-SiO₂ systems)[6][8]
ZrO₂ Monoclinic → Tetragonal~1170[13]
ZrO₂ Tetragonal → Cubic~2370[11]

Experimental Protocols

The characterization of thermal stability in these materials relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

A. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes mass change due to decomposition, oxidation, or dehydration.

Methodology:

  • Sample Preparation: A small quantity of the ceramic powder (typically 5-20 mg) is accurately weighed.[14]

  • Crucible: The sample is placed into an inert crucible, commonly made of alumina (B75360) (Al₂O₃).[14]

  • Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

  • Atmosphere: The furnace is purged with a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative gas like air) at a specific flow rate (e.g., 30 mL/min).[14]

  • Heating Program: The sample is heated according to a predefined temperature program. A typical program for ceramic analysis involves a linear heating ramp (e.g., 2-10°C/min) up to a maximum temperature (e.g., 1400-1600°C).[15]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.[16]

B. High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify crystalline phases and monitor phase transitions in a material as a function of temperature in situ.

Methodology:

  • Sample Preparation: A thin layer of the ceramic powder is deposited onto a sample holder made from a high-temperature resistant material (e.g., platinum-rhodium alloy).

  • Instrument Setup: The sample holder is mounted inside a high-temperature XRD chamber.[17] This chamber is equipped with a heating element, a thermocouple for precise temperature measurement, and windows that are transparent to X-rays (e.g., Kapton or graphite).[17][18]

  • Atmosphere Control: The chamber is either evacuated to a high vacuum or filled with a controlled inert or reactive gas to prevent unwanted reactions like oxidation.[17]

  • Heating Program: The sample is heated in discrete steps or with a slow, continuous ramp to the desired temperatures. At each temperature point, the sample is allowed to thermally equilibrate.

  • Data Acquisition: An X-ray diffraction pattern is collected at each temperature setpoint. The instrument scans a range of 2θ angles to detect the diffraction peaks of the crystalline phases present.

  • Data Analysis: The collected diffraction patterns are analyzed to identify the phases present at each temperature by comparing peak positions to reference databases. The appearance, disappearance, or shift in peaks indicates phase transitions or decomposition.[19]

Visualized Workflows and Relationships

To better illustrate the processes described, the following diagrams are provided.

G Thermal Decomposition Pathways cluster_Zr Zirconium Silicon Oxide cluster_Ti This compound ZrSiO4 ZrSiO₄ (Zircon) ZrO2_SiO2 ZrO₂ + SiO₂ ZrSiO4->ZrO2_SiO2 1285-1650°C TiSiO4 TiSiO₄ TiO2_SiO2 TiO₂ + SiO₂ TiSiO4->TiO2_SiO2 >1200°C (est.)

Caption: Comparison of decomposition pathways for ZrSiO₄ and TiSiO₄.

G Experimental Workflow for Thermal Stability Analysis start Sample Preparation (Ceramic Powder) tga Thermogravimetric Analysis (TGA) start->tga htxrd High-Temperature XRD (HT-XRD) start->htxrd tga_result Determine Decomposition Temperature & Mass Loss tga->tga_result htxrd_result Identify Phase Transitions & Decomposition Products htxrd->htxrd_result analysis Correlate Data & Assess Thermal Stability tga_result->analysis htxrd_result->analysis

Caption: General workflow for characterizing the thermal stability of ceramics.

Conclusion

Both this compound and zirconium silicon oxide offer high thermal stability, but they exhibit different behaviors at extreme temperatures.

  • Zirconium Silicon Oxide (ZrSiO₄) is exceptionally stable, with a well-documented high decomposition temperature, making it a benchmark material for refractory applications. Its stability is primarily limited by its dissociation into solid ZrO₂ and SiO₂ above ~1500-1600°C.

  • This compound (TiSiO₄) also demonstrates high thermal stability, though its performance is more intricately linked to the phase stabilization of its constituent TiO₂. The presence of silica effectively elevates the anatase-to-rutile transition temperature, which is a key mechanism for its stability.

The choice between these two materials will depend on the specific temperature range and atmospheric conditions of the application. ZrSiO₄ offers superior performance at the highest temperatures, while TiSiO₄ provides a valuable mechanism for stabilizing titania-based systems well beyond the normal transition temperature of pure anatase.

References

A Comparative Guide to the Long-Term Stability of Titanium Silicon Oxide Photocatalysts in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of photocatalysts is a critical factor in designing sustainable and efficient processes. This guide provides an objective comparison of the performance of various titanium silicon oxide (TiO₂-SiO₂) photocatalysts, with a focus on their stability in aqueous solutions over extended use. The information presented is supported by experimental data from peer-reviewed studies.

The incorporation of silicon dioxide (SiO₂) into titanium dioxide (TiO₂) photocatalysts has been shown to enhance their thermal stability, increase their specific surface area, and, in many cases, improve their photocatalytic activity.[1][2] However, the long-term structural integrity of these composite materials in aqueous environments, particularly the potential for leaching of titanium (Ti) and silicon (Si) ions, is a key concern for practical applications. This guide summarizes available data on the performance and stability of these materials.

Comparative Performance and Stability Data

The following table summarizes the performance of different TiO₂-SiO₂ photocatalysts in terms of their photocatalytic efficiency and stability over multiple use cycles. While direct quantitative data on the leaching of titanium and silicon is not extensively available in the compared studies, the stability of the photocatalytic activity serves as a strong indicator of the material's structural integrity.

Photocatalyst CompositionSynthesis MethodTarget PollutantInitial Degradation Efficiency (%)Degradation Efficiency After Multiple CyclesNumber of CyclesReference
TiO₂/SiO₂ (20%)Sol-gelReactive Orange 16~100Not specified, but described as having "very good decolourizing efficiency"Not specified[3]
TiO₂/SiO₂Sol-gelMethylene (B1212753) Blue98Not specifiedNot specified[4]
Mn-TiO₂/SiO₂Sol-gelMethylene Blue and Orange GNot specifiedNot specified, but described as a stable compositeNot specified[5]
Cu-TiO₂-SiO₂Sol-gelRhodamine B>95 (under sunlight)Not specifiedNot specified[6]
TiO₂/SiO₂Sol-gel/HydrothermalNitrate (N-NO₃⁻)83.48Not specifiedNot specified[7]

It is important to note that the absence of standardized testing protocols for long-term stability and leaching across different studies makes direct comparisons challenging. However, the available data suggests that TiO₂-SiO₂ composites can maintain high photocatalytic activity over multiple cycles, implying good operational stability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments related to the synthesis and stability testing of TiO₂-SiO₂ photocatalysts, based on common practices reported in the literature.

Synthesis of TiO₂-SiO₂ Photocatalysts via the Sol-Gel Method

This protocol describes a general procedure for synthesizing TiO₂-SiO₂ composites. The specific ratios of precursors and calcination temperatures can be varied to achieve different material properties.

Materials:

  • Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT) - Titanium precursor

  • Tetraethyl orthosilicate (B98303) (TEOS) - Silicon precursor

  • Ethanol (B145695) or Isopropanol - Solvent

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) - Catalyst

  • Deionized water

Procedure:

  • Prepare two separate solutions:

    • Solution A (Titanium precursor): Dissolve a specific amount of TTIP or TBT in the chosen alcohol.

    • Solution B (Silicon precursor): Mix TEOS with the alcohol, deionized water, and a few drops of the acid catalyst.

  • Stir both solutions vigorously for a set period (e.g., 30-60 minutes) at room temperature to ensure homogeneity.

  • Slowly add Solution A to Solution B under continuous stirring.

  • Continue stirring the resulting mixture for several hours until a gel is formed.

  • Age the gel at room temperature for 24-48 hours.

  • Dry the gel in an oven at a temperature between 80-120°C to remove the solvent.

  • Calcine the dried powder in a furnace at a high temperature (typically 400-800°C) for several hours to crystallize the TiO₂ and form the final composite material.

Long-Term Stability Testing: Recyclability and Photocatalytic Degradation

This protocol outlines a typical experiment to assess the long-term stability of a photocatalyst by measuring its performance over multiple degradation cycles.

Materials:

  • TiO₂-SiO₂ photocatalyst powder

  • A model pollutant solution (e.g., methylene blue, rhodamine B, phenol) of a known initial concentration (C₀)

  • A photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator)

  • Stirring mechanism

  • Centrifuge or filtration system

  • UV-Vis spectrophotometer

Procedure:

  • Photocatalytic Degradation (1st Cycle):

    • Disperse a specific amount of the photocatalyst in the pollutant solution.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Take aliquots of the solution at regular time intervals.

    • Separate the photocatalyst from the solution by centrifugation or filtration.

    • Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate the degradation efficiency for the first cycle.

  • Catalyst Recovery and Reuse (Subsequent Cycles):

    • After the first cycle, recover the photocatalyst by centrifugation or filtration.

    • Wash the recovered catalyst with deionized water and/or ethanol to remove any adsorbed pollutant molecules.

    • Dry the catalyst in an oven.

    • Re-disperse the recovered catalyst in a fresh pollutant solution of the same initial concentration.

    • Repeat the photocatalytic degradation experiment as described in step 1.

    • Repeat this process for a desired number of cycles (e.g., 5-10 cycles) to evaluate the stability of the photocatalyst's activity.

Analysis of Potential Leaching of Titanium and Silicon

To quantify the structural stability of the photocatalyst, it is essential to measure the concentration of leached Ti and Si ions in the aqueous solution after the stability tests.

Instrumentation:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • After each photocatalytic degradation cycle (or at the end of the entire stability test), collect the supernatant from which the photocatalyst has been removed.

  • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to ensure no catalyst particles remain.

  • Acidify the filtered solution with a small amount of high-purity nitric acid to stabilize the dissolved ions.

  • Analyze the concentration of titanium and silicon in the acidified solution using ICP-MS or AAS. These techniques offer high sensitivity for detecting trace amounts of elements.[8][9][10]

  • Compare the measured concentrations to the initial background levels in the solution to determine the extent of leaching.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the long-term stability testing of this compound photocatalysts.

G cluster_synthesis Catalyst Synthesis cluster_testing Long-Term Stability Testing synthesis TiO₂-SiO₂ Synthesis (e.g., Sol-Gel) characterization Material Characterization (XRD, SEM, BET) synthesis->characterization cycle1 1. Photocatalytic Degradation (Pollutant + Catalyst + Light) characterization->cycle1 analysis1 2. Analyze Degradation (UV-Vis) cycle1->analysis1 recovery 3. Catalyst Recovery (Centrifugation/Filtration) analysis1->recovery leaching_analysis 4. Analyze Supernatant for Leached Ti and Si (ICP-MS/AAS) recovery->leaching_analysis reuse 5. Reuse Catalyst in Fresh Pollutant Solution recovery->reuse Repeat for n cycles reuse->cycle1

Generalized workflow for stability testing of TiO₂-SiO₂ photocatalysts.

Signaling Pathways and Logical Relationships

The photocatalytic degradation process and the factors influencing the long-term stability of TiO₂-SiO₂ photocatalysts are interconnected. The following diagram illustrates these relationships.

G cluster_photocatalysis Photocatalytic Activity cluster_stability Factors Affecting Long-Term Stability light Light (UV/Visible) catalyst TiO₂-SiO₂ Photocatalyst light->catalyst ros Reactive Oxygen Species (•OH, O₂⁻) catalyst->ros generates degradation Pollutant Degradation ros->degradation causes synthesis_method Synthesis Method (e.g., Sol-Gel, Hydrothermal) material_props Material Properties (Crystallinity, Surface Area, Ti-O-Si bonds) synthesis_method->material_props material_props->catalyst determines leaching Leaching of Ti and Si material_props->leaching experimental_cond Experimental Conditions (pH, Temperature, Pollutant Type) experimental_cond->leaching activity_loss Loss of Photocatalytic Activity leaching->activity_loss activity_loss->degradation impacts

Interplay of factors in photocatalysis and long-term stability.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Titanium Silicon Oxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of titanium silicon oxide and related compounds, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

When handling this compound compounds, especially in powder form, it is crucial to minimize dust generation.[1][2][3] Always work in a well-ventilated area, preferably within a chemical fume hood or a glove box.[1][4] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][5]

Personal Protective Equipment (PPE) and Safety Measures

EquipmentSpecificationRationale
Respiratory Protection NIOSH-approved respirator for dustsTo prevent inhalation of fine particles which can cause respiratory irritation.[1][6]
Eye Protection Chemical safety goggles or glasses with side shieldsTo protect eyes from dust particles that can cause irritation.[1][6]
Hand Protection Neoprene or nitrile rubber glovesTo prevent skin contact and potential irritation.[1]
Body Protection Laboratory coat and protective clothingTo prevent contamination of personal clothing.[1][6]
Emergency Equipment Eyewash station and safety shower in the immediate vicinityFor immediate decontamination in case of accidental exposure.[1][4]
Fire Safety Class D fire extinguisher or dry sandFor extinguishing fires involving flammable titanium dusts; water must be avoided .[7][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[9] Keep it in its original container if possible, or a clearly labeled, compatible, and sealable container.[2][3][6]

  • Container Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Spill Management:

    • In case of a spill, isolate the area and ensure adequate ventilation.[3][6]

    • Wear the appropriate PPE as detailed in the table above.[1][3]

    • For solid spills, carefully sweep or shovel the material into a designated waste container, avoiding dust generation.[1][2][5] A vacuum cleaner with a HEPA filter is recommended for fine powders.[3][6]

    • Do not use compressed air to clean up spills, as this will disperse the dust.[3][6]

  • Decontamination:

    • Collect any residual materials and rinse water from cleaning non-disposable equipment as hazardous waste.[4]

    • Dispose of all contaminated disposable materials, such as gloves and wipes, as hazardous waste.[4]

  • Final Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[1][3][6]

    • Arrange for the disposal of the hazardous waste through a licensed waste disposal facility in accordance with all federal, state, and local regulations.[1][4][6] Drain disposal is strictly forbidden.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Identification (this compound) B Is the waste contaminated with other hazardous materials? A->B C Segregate and store in a designated, labeled container. B->C No D Consult specific disposal protocols for the mixture. B->D Yes E Is the material in powder form? C->E F Handle with care to avoid creating dust. E->F Yes H Store in a cool, dry, well-ventilated area. E->H No G Utilize a HEPA vacuum for cleanup if necessary. F->G G->H I Arrange for pickup by a licensed waste disposal facility. H->I J Document the disposal. I->J

Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Titanium Silicon Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical substances like Titanium Silicon Oxide. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, alongside immediate actions to take in the event of an accidental spill.

Personal Protective Equipment (PPE)

When handling this compound, particularly in nanopowder form, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Respiratory Protection Air-purifying respiratorNIOSH-approved N95 or higher-rated particulate respirator. For higher exposure scenarios, a powered air-purifying respirator (PAPR) with a HEPA filter may be necessary.[1]
Hand Protection GlovesNitrile or neoprene gloves are recommended for handling powders.[2][3] For tasks with a high risk of spillage, thicker, reusable gloves should be considered.[4]
Eye Protection Safety glasses or gogglesChemical splash goggles should be worn to provide a complete seal around the eyes.[5]
Body Protection Lab coat or coverallsA long-sleeved lab coat is standard. For larger quantities or when significant dust generation is anticipated, disposable coveralls (e.g., Tyvek®) are recommended.
Foot Protection Closed-toe shoesStandard laboratory practice of wearing closed-toe shoes made of a non-porous material.
Occupational Exposure Limits

This compound is a mixed metal oxide. The occupational exposure limits for its components, Titanium Dioxide and Silicon Dioxide, are provided below. It is crucial to maintain workplace air concentrations below these limits.

ComponentRegulatory BodyExposure Limit (8-hour Time-Weighted Average)
Titanium Dioxide (Total Dust) OSHA15 mg/m³[6][7]
Titanium Dioxide (Respirable Fraction) ACGIH2.5 mg/m³ (finescale particles)[1]
Titanium Dioxide (Nanoscale) ANSES0.80 µg/m³[8]
Titanium Dioxide (Nanoparticles) NIOSH0.3 mg/m³[9]
Silicon Dioxide (Amorphous) OSHA20 mppcf (80 mg/m³ / %SiO2)
Crystalline Silica (B1680970) (Respirable) OSHA50 µg/m³[10]

Note: The specific form of Silicon Dioxide (amorphous vs. crystalline) in your this compound sample will determine the applicable exposure limit. Crystalline silica is a known human carcinogen, and exposures should be kept as low as reasonably practicable.

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow the chemical spill procedure outlined below.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[11] The storage area should be clearly designated for chemical storage.

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of dust.

Handling and Use
  • Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to control the release of airborne particles.

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the PPE table.

  • Weighing and Transferring:

    • Use a balance with a draft shield or conduct weighing within a ventilated enclosure.

    • Use a scoop or spatula to transfer the powder; avoid pouring directly from the container to minimize dust generation.

    • Close the container immediately after dispensing the required amount.

  • Cleaning:

    • Clean the work area thoroughly after each use.

    • Use a damp cloth or a HEPA-filtered vacuum for cleaning; avoid dry sweeping, which can aerosolize the powder.[1]

  • Doffing PPE: Remove PPE in the designated area, avoiding contamination of skin and clothing. Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is essential to protect human health and the environment.

  • Waste Collection:

    • Collect all waste materials, including excess this compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.

    • For dry powders, double-bag the waste in durable plastic bags.[12][13]

  • Labeling: Label the waste container with "Hazardous Waste" and the specific chemical name.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[12]

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and hazards evacuate->assess ppe Don appropriate PPE assess->ppe contain Contain the spill with absorbent pads ppe->contain suppress Gently cover the powder with a damp cloth to prevent dust contain->suppress collect Carefully scoop the material into a waste container suppress->collect clean Clean the spill area with a wet cloth collect->clean decontaminate Decontaminate reusable equipment clean->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose report Report the incident to the lab supervisor and EHS dispose->report restock Restock the spill kit report->restock

Workflow for handling a this compound spill.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。